molecular formula C12H10O3 B1297652 Methyl 2-hydroxy-1-naphthoate CAS No. 947-65-9

Methyl 2-hydroxy-1-naphthoate

Cat. No.: B1297652
CAS No.: 947-65-9
M. Wt: 202.21 g/mol
InChI Key: LEENMPKUUNPLHM-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-1-naphthoate is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEENMPKUUNPLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344651
Record name Methyl 2-hydroxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947-65-9
Record name Methyl 2-hydroxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-1-naphthoate, a derivative of the naphthalenic scaffold, presents a molecule of interest for various chemical and pharmaceutical applications. Its structure, featuring a naphthalene core substituted with hydroxyl and methyl ester functional groups, suggests potential for diverse chemical transformations and biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis, and potential reactivity. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also draws upon data from closely related compounds and established chemical principles to provide a thorough understanding.

Chemical and Physical Properties

This compound is a solid at room temperature. The quantitative data available for this compound and its parent carboxylic acid are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of this compound and Related Compounds [1]

PropertyThis compound2-Hydroxy-1-naphthoic Acid
CAS Number 947-65-9[2][3][4][5]2283-08-1
Molecular Formula C₁₂H₁₀O₃[1][2]C₁₁H₈O₃
Molecular Weight 202.21 g/mol [2][3][4]188.18 g/mol
Melting Point 79-81 °C[6]167 °C (decomposes)
Appearance Solid[2]Cream-colored solid
Predicted XlogP 3.2[1]-

Table 2: Spectroscopic Data Summary

Spectroscopic TechniqueExpected Features for this compound
¹H NMR Aromatic protons (multiplets, ~7.0-8.5 ppm), hydroxyl proton (singlet, chemical shift can vary), methyl ester protons (singlet, ~3.9-4.0 ppm).
¹³C NMR Carbonyl carbon of the ester (~170 ppm), aromatic carbons (multiple signals, ~110-160 ppm), methyl carbon of the ester (~52 ppm).
IR Spectroscopy O-H stretch (broad, ~3200-3600 cm⁻¹), C=O stretch (strong, ~1680-1720 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 202. Fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of its parent carboxylic acid, 2-hydroxy-1-naphthoic acid. Two common laboratory methods for this transformation are Fischer esterification and methylation using diazomethane.

1. Fischer Esterification

This acid-catalyzed esterification is a common and direct method.

  • Materials:

    • 2-hydroxy-1-naphthoic acid

    • Anhydrous methanol (large excess)

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution (for neutralization)

    • Anhydrous sodium sulfate (for drying)

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • Dissolve 2-hydroxy-1-naphthoic acid in a large excess of anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

2. Methylation with Diazomethane

Diazomethane is a highly efficient methylating agent for carboxylic acids and phenols. Caution: Diazomethane is toxic and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions.

  • Materials:

    • 2-hydroxy-1-naphthoic acid

    • Ethereal solution of diazomethane

    • Diethyl ether

  • Procedure:

    • Dissolve 2-hydroxy-1-naphthoic acid in diethyl ether.

    • Slowly add an ethereal solution of diazomethane at 0 °C with stirring until a faint yellow color of excess diazomethane persists.

    • Allow the reaction to warm to room temperature and stir for a short period.

    • Carefully quench the excess diazomethane by adding a few drops of acetic acid.

    • Evaporate the solvent to yield the methyl ester. This method often provides a very clean product that may not require further purification.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three main components: the naphthalene ring, the hydroxyl group, and the methyl ester group.

  • Naphthalene Ring: The aromatic ring system can undergo electrophilic substitution reactions. The directing effects of the hydroxyl and ester groups will influence the position of substitution.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This group can also be alkylated or acylated to form ethers and esters, respectively.

  • Methyl Ester Group: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be reduced to an alcohol.

The parent compound, 2-hydroxy-1-naphthoic acid, is known to be an intermediate in the synthesis of azo dyes.[7] This suggests that this compound could also serve as a precursor or coupling component in the synthesis of various organic dyes and functional materials.

While no specific biological activities have been reported for this compound, its isomer, Methyl 1-hydroxy-2-naphthoate, has been shown to possess anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[8] This suggests that this compound could be a candidate for biological screening in similar assays.

Visualizations

Synthesis_Workflow start 2-Hydroxy-1-naphthoic Acid esterification Esterification start->esterification product This compound esterification->product method1 Fischer Esterification (Methanol, H₂SO₄, Reflux) esterification->method1 method2 Methylation (Diazomethane, Ether) esterification->method2 Potential_Reactivity cluster_ring Naphthalene Ring cluster_hydroxyl Hydroxyl Group cluster_ester Methyl Ester Group start This compound electrophilic_sub Electrophilic Aromatic Substitution start->electrophilic_sub alkylation Alkylation (Ether formation) start->alkylation acylation Acylation (Ester formation) start->acylation hydrolysis Hydrolysis (to Carboxylic Acid) start->hydrolysis transesterification Transesterification start->transesterification reduction Reduction (to Alcohol) start->reduction

References

An In-Depth Technical Guide to the Crystal Structure of Methyl 2-hydroxy-1-naphthoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structure of naphthoate derivatives, with a specific focus on providing representative data analogous to Methyl 2-hydroxy-1-naphthoate. Due to the absence of a publicly available crystal structure for this compound, this paper presents a detailed analysis of a closely related compound, Methyl 1-(2-hydroxy-4,6-dimethylphenyl)naphthyl-2-carboxylate , to serve as a valuable reference for researchers in the field. The methodologies and data presented herein are crucial for understanding the solid-state properties, molecular conformation, and intermolecular interactions that govern the behavior of this class of compounds, which is of significant interest in medicinal chemistry and materials science.

Introduction

This compound is an aromatic ester with potential applications in organic synthesis and as a precursor for various biologically active molecules. The spatial arrangement of atoms and molecules in the crystalline state is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. While the precise crystal structure of this compound is not publicly documented, the analysis of analogous structures provides critical insights into the expected molecular geometry and packing motifs.

This guide leverages the crystallographic data of Methyl 1-(2-hydroxy-4,6-dimethylphenyl)naphthyl-2-carboxylate , a structurally similar compound, to provide a detailed technical overview. The data and experimental protocols are presented to aid researchers in their studies of this important class of naphthoate derivatives.

Experimental Protocols

The determination of a crystal structure is a meticulous process involving synthesis, crystallization, and X-ray diffraction analysis. The following sections detail a representative experimental protocol for obtaining the crystal structure of a naphthoate derivative.

Synthesis and Crystallization

The synthesis of Methyl 1-(2-hydroxy-4,6-dimethylphenyl)naphthyl-2-carboxylate was achieved through the ring-opening of a configurately unstable helical benzonaphthopyranone-type lactone with methanol.[1]

Single crystals suitable for X-ray diffraction are typically grown through slow evaporation of a saturated solution. A common procedure involves:

  • Dissolution: Dissolving the purified compound in a suitable solvent or a mixture of solvents (e.g., chloroform, ethanol, or ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. Over several days to weeks, as the solution becomes supersaturated, crystals will begin to form.

  • Crystal Selection: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope for X-ray analysis.

X-ray Data Collection and Structure Refinement

The crystallographic data for the representative compound was collected using a Siemens P4 diffractometer. The general workflow for data collection and structure refinement is as follows:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head.

  • Data Collection: The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), is used to collect diffraction data at a specific temperature (typically 293 K). Data is collected over a range of angles.

  • Data Reduction: The collected diffraction intensities are processed to correct for various factors, including Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The SHELXTL software package is commonly used for these calculations.[1]

Crystallographic Data for Methyl 1-(2-hydroxy-4,6-dimethylphenyl)naphthyl-2-carboxylate

The following tables summarize the key crystallographic data for the representative compound, Methyl 1-(2-hydroxy-4,6-dimethylphenyl)naphthyl-2-carboxylate, obtained from the publication in Zeitschrift für Kristallographie - New Crystal Structures.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical FormulaC₂₀H₁₈O₃
Formula Weight306.35 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a13.143(2) Å
b14.818(3) Å
c8.717(3) Å
α90°
β93.71(2)°
γ90°
Volume1694.1(7) ų
Z4
Density (calculated)1.200 Mg/m³
Absorption Coefficient0.080 mm⁻¹
F(000)648
Data Collection
Theta range for data collection2.26 to 27.50°
Index ranges-17<=h<=1, -1<=k<=19, -1<=l<=11
Reflections collected3896
Independent reflections3685 [R(int) = 0.0242]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3685 / 0 / 209
Goodness-of-fit on F²1.043
Final R indices [I>2sigma(I)]R1 = 0.0640, wR2 = 0.1705
R indices (all data)R1 = 0.0910, wR2 = 0.1912

Table 2: Selected Bond Lengths (Å) [1]

Atom 1Atom 2Length
O(1)C(1)1.362(3)
O(2)C(12)1.207(3)
O(3)C(12)1.341(3)
O(3)C(13)1.449(4)
C(1)C(2)1.370(4)
C(1)C(6)1.411(4)
C(7)C(12)1.493(4)
C(7)C(8)1.373(4)
C(7)C(11)1.423(4)

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [1]

Atom 1Atom 2Atom 3Angle
C(12)O(3)C(13)116.5(2)
O(2)C(12)O(3)123.0(3)
O(2)C(12)C(7)125.4(3)
O(3)C(12)C(7)111.6(2)
C(8)C(7)C(11)118.6(3)
C(8)C(7)C(12)122.2(3)
C(11)C(7)C(12)119.2(2)
Atom 1 Atom 2 Atom 3 Atom 4
O(2)C(12)C(7)C(8)
O(3)C(12)C(7)C(8)
O(2)C(12)C(7)C(11)
O(3)C(12)C(7)C(11)
C(13)O(3)C(12)C(7)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

experimental_workflow Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing and Structure Solution cluster_analysis Analysis and Validation synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction reduction Data Reduction diffraction->reduction solution Structure Solution (Direct Methods) reduction->solution refinement Structure Refinement solution->refinement validation Validation (e.g., CheckCIF) refinement->validation analysis Structural Analysis (Bonds, Angles, etc.) validation->analysis deposition Database Deposition (e.g., CCDC) analysis->deposition

Workflow for Single-Crystal X-ray Diffraction

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic analysis of a representative naphthoate derivative, Methyl 1-(2-hydroxy-4,6-dimethylphenyl)naphthyl-2-carboxylate, as an analogue for the yet-to-be-determined structure of this compound. The detailed experimental protocols and tabulated crystallographic data offer a valuable resource for researchers working on the synthesis, characterization, and application of this class of compounds. The provided workflow visualization further clarifies the process of crystal structure determination. It is anticipated that this guide will facilitate a deeper understanding of the solid-state properties of this compound and related molecules, thereby supporting future research and development in relevant scientific and industrial fields.

References

Synthesis of Methyl 2-hydroxy-1-naphthoate from 2-Naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2-hydroxy-1-naphthoate, a valuable intermediate in organic synthesis, starting from the readily available precursor, 2-naphthol. The synthesis is a two-step process involving the carboxylation of 2-naphthol via the Kolbe-Schmitt reaction to yield 2-hydroxy-1-naphthoic acid, followed by the esterification of the carboxylic acid to the final methyl ester. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this compound.

Reaction Pathway Overview

The overall synthetic route from 2-naphthol to this compound is a sequential two-step process. The first step is the regioselective carboxylation of 2-naphthol at the C1 position using the Kolbe-Schmitt reaction. This reaction proceeds through the formation of the sodium or potassium salt of 2-naphthol, which then reacts with carbon dioxide under pressure. The resulting 2-hydroxy-1-naphthoic acid is then esterified in the second step, typically through an acid-catalyzed reaction with methanol, to yield the final product.

Synthesis_Pathway 2-Naphthol 2-Naphthol 2-Hydroxy-1-naphthoic acid 2-Hydroxy-1-naphthoic acid 2-Naphthol->2-Hydroxy-1-naphthoic acid 1. Base (e.g., KOH) 2. CO2, Pressure, Heat This compound This compound 2-Hydroxy-1-naphthoic acid->this compound Methanol (CH3OH) Acid Catalyst (e.g., H2SO4)

Figure 1: Overall synthesis pathway of this compound from 2-naphthol.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-1-naphthoic acid via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols. In the case of 2-naphthol, the reaction selectively introduces a carboxylic acid group at the C1 position.[1][2][3] The reaction involves the formation of the potassium or sodium salt of 2-naphthol, which is then carboxylated with carbon dioxide under controlled temperature and pressure.[4][5] It is crucial to perform the reaction under substantially anhydrous conditions as the presence of water can inhibit the carboxylation process.[5]

Experimental Procedure:

A detailed procedure for the synthesis of 2-hydroxy-1-naphthoic acid is adapted from a patented process.[5]

  • Formation of Potassium β-naphtholate:

    • To a reaction flask equipped with a stirrer and distillation column, charge 50 grams of β-naphthol and 500 grams of dibutyl carbitol.

    • While stirring at approximately 25°C, add 42 grams of a 45% aqueous potassium hydroxide solution.

    • After the formation of potassium β-naphtholate is complete, remove the water from the mixture by distillation under reduced pressure (approximately 15 mm Hg) at a temperature of about 50°C to 70°C.

  • Carboxylation:

    • Once the water is removed, cool the anhydrous mixture of potassium β-naphtholate and dibutyl carbitol to about 120°C.

    • Introduce carbon dioxide into the reaction vessel at a pressure of about 20 pounds per square inch.

    • Maintain the reaction mixture under these conditions for approximately 4 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to about 50°C and slowly add 1000 ml of water.

    • Acidify the mixture to a pH of about 1 by adding concentrated hydrochloric acid.

    • The precipitated 2-hydroxy-1-naphthoic acid is then separated by filtration, washed with water until free of acid, and dried.

Step 2: Esterification of 2-Hydroxy-1-naphthoic acid

The second step involves the esterification of the synthesized 2-hydroxy-1-naphthoic acid to its corresponding methyl ester. A common and effective method for this transformation is the Fischer-Speier esterification, which utilizes an excess of the alcohol (methanol in this case) as both the solvent and the reagent, with a strong acid as a catalyst.[6]

Experimental Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the dried 2-hydroxy-1-naphthoic acid in a large excess of methanol.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.

  • Reaction:

    • Heat the mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[6]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolar Mass ( g/mol )Melting Point (°C)YieldReference
2-Naphthol144.17121-123--
2-Hydroxy-1-naphthoic acid188.18156–15772.7%[1][5]
This compound202.2178-80-[7]

Note: The yield for this compound is dependent on the specific reaction conditions of the esterification step and is not provided in the cited literature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Kolbe-Schmitt Reaction cluster_step2 Step 2: Esterification A Mix 2-Naphthol, KOH, and Dibutyl Carbitol B Remove Water (Vacuum Distillation) A->B C Carboxylation with CO2 (Pressure, Heat) B->C D Work-up: Acidification & Precipitation C->D E Filter, Wash, and Dry 2-Hydroxy-1-naphthoic acid D->E F Dissolve 2-Hydroxy-1-naphthoic acid in Methanol with Acid Catalyst E->F Intermediate Product G Reflux Reaction F->G H Work-up: Neutralization & Extraction G->H I Purification (Recrystallization/Chromatography) H->I J Isolate Pure This compound I->J

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from 2-naphthol. By following the outlined experimental protocols for the Kolbe-Schmitt reaction and subsequent esterification, researchers can effectively produce this valuable chemical intermediate. The provided quantitative data and visual representations of the reaction pathway and experimental workflow serve as useful resources for planning and executing this synthesis in a laboratory setting. Careful attention to anhydrous conditions during the carboxylation step is critical for achieving high yields of the intermediate, 2-hydroxy-1-naphthoic acid.

References

Spectroscopic Profile of Methyl 2-hydroxy-1-naphthoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-hydroxy-1-naphthoate (CAS No. 947-65-9), a key aromatic ester with applications in organic synthesis and medicinal chemistry. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Data
m/zIon
203.07027[M+H]⁺
225.05221[M+Na]⁺
201.05571[M-H]⁻
220.09681[M+NH₄]⁺
241.02615[M+K]⁺
185.06025[M+H-H₂O]⁺
247.06119[M+HCOO]⁻
261.07684[M+CH₃COO]⁻
223.03766[M+Na-2H]⁻
202.06244[M]⁺
202.06354[M]⁻

Note: The mass spectrometry data presented is predicted data.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean NMR tube. The selection of the solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest. ¹H and ¹³C NMR spectra are then recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For solid samples such as this compound, the IR spectrum is commonly obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is mixed with dry KBr powder and pressed under high pressure to form a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source, which is suitable for polar organic molecules. The sample is dissolved in a volatile organic solvent, such as methanol or acetonitrile, and introduced into the instrument. The ESI process generates charged molecules or molecular fragments, which are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Multifaceted Biological Activities of Methyl 2-hydroxy-1-naphthoate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-hydroxy-1-naphthoate, a naphthalene derivative with the chemical formula HOC₁₀H₆CO₂CH₃, and its related compounds have emerged as a significant scaffold in medicinal chemistry.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this class of molecules, including their anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of these promising compounds.

Anti-inflammatory Activity

Methyl 1-hydroxy-2-naphthoate (MHNA) has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have shown that MHNA can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibitory action is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein and mRNA expression.[3]

Signaling Pathways

The anti-inflammatory mechanism of MHNA involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] MHNA has been shown to inhibit LPS-induced NF-κB DNA-binding and transcriptional activity, as well as the degradation of IκB-α and subsequent nuclear translocation of NF-κB.[3] Furthermore, it attenuates the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS.[3]

G Mechanism of Anti-inflammatory Action of Methyl 1-hydroxy-2-naphthoate (MHNA) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK MHNA Methyl 1-hydroxy-2-naphthoate (MHNA) MHNA->p38 inhibits MHNA->JNK inhibits MHNA->IKK inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, IL-1β, IL-6) p38->Pro_inflammatory_Mediators JNK->Pro_inflammatory_Mediators IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates NFκB_nucleus->Pro_inflammatory_Mediators induces transcription

Mechanism of action of MHNA.
Quantitative Data: Anti-inflammatory Activity

CompoundAssayTargetIC50 (µM)Reference
Methyl 1-hydroxy-2-naphthoate (MHNA)NO ProductionRAW264.7 cells-[3]
Enantiomer 1aNO ProductionRAW264.7 cells41.9[4]
Enantiomer 3bNO ProductionRAW264.7 cells26.2[4]
2-hydroxymethyl-1-naphthol diacetate (TAC)L-type Ca2+ currentNG105-18 cells0.8[5]

Antimicrobial Activity

Derivatives of this compound have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including multidrug-resistant (MDR) strains.

Antibacterial Activity

Several studies have synthesized and evaluated novel naphthalene derivatives for their antibacterial efficacy. For instance, 2-hydroxynaphthalene-1-carboxanilides and 1-aminoalkyl-2-naphthols have shown promising activity against both Gram-positive and Gram-negative bacteria.[6][7]

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDDerivative ClassBacterial StrainMIC (µM)Reference
13 2-hydroxynaphthalene-1-carboxamideMethicillin-resistant S. aureus (MRSA)54.9[6]
22 2-hydroxynaphthalene-1-carboxamideE. coli23.2[6]
27 2-hydroxynaphthalene-1-carboxamideVarious bacteria/mycobacteria0.3 - 92.6[6]
3 1-(piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR110 µg/mL[7]
3 Staphylococcus aureus MDR100 µg/mL[7]
NH-6 Naphthalene hydrazoneStaphylococcus aureusActive[8]
Antifungal Activity

Naphthoquinone derivatives, structurally related to the core molecule, have exhibited significant antifungal properties against a range of fungal pathogens.[9][10]

Table 2: Antifungal Activity of Naphthoquinone Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
2-octanoylbenzohydroquinone 4 Candida krusei2[9]
2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ)Candida species<1.56 - 6.25[10]
2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ)Dermatophytes<1.56[10]
1-(dimethylaminomethyl)naphthalen-2-ol 2 Penicillium notatum400[7]
1-(dimethylaminomethyl)naphthalen-2-ol 2 P. funiculosum400[7]

Anticancer Activity

The anticancer potential of 2-hydroxy-1,4-naphthoquinone derivatives has been investigated against various cancer cell lines. These compounds have been shown to induce apoptosis and exhibit cytotoxic effects.[11][12]

Mechanism of Action

The proposed mechanisms of anticancer action for naphthoquinone derivatives include the induction of reactive oxygen species (ROS), inhibition of topoisomerase II, and modulation of apoptotic pathways.[11] Morphological changes in cancer cells treated with these compounds, such as membrane blebbing and cell shrinkage, are indicative of apoptosis.[11]

Table 3: In Vitro Cytotoxicity of Naphtho[1,2-d]imidazole and Thionaphthoquinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
IM4 HL-60 (Leukemia)8.71[13]
IM5 SNB-19 (Glioblastoma)21.05[13]
IM6 HCT-116 (Colon)21.12[13]
7a Oral Squamous Cell Carcinoma (OSCC)-[11]
7e Oral Squamous Cell Carcinoma (OSCC)-[11]
3k NQO1-rich A5494.6 ± 1.0[12]

Antioxidant Activity

Certain derivatives have been evaluated for their antioxidant properties using various in vitro assays. These compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress.[14]

Table 4: Antioxidant Activity of a (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP) derivative

CompoundAssayIC50Reference
HMHPDPPH radical scavenging37.64 ± 1.43 µg/mL[14]
HINH₂O₂ scavenging24.73 ± 0.71 µg/mL[14]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10][15]

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Broth Microdilution Workflow start Start prep_compounds Prepare serial dilutions of test compound in 96-well plate start->prep_compounds prep_inoculum Prepare standardized microbial inoculum prep_compounds->prep_inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate incubate Incubate plate at optimal temperature and time inoculate->incubate read_results Visually or spectrophotometrically assess microbial growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.
In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[16][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

G MTT Assay Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells treat_cells Treat cells with test compound at various concentrations seed_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT cytotoxicity assay.
Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[18]

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of DPPH in a suitable solvent (e.g., methanol).

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at a characteristic wavelength (e.g., 517 nm).

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated anti-inflammatory, antimicrobial, anticancer, and antioxidant properties warrant further investigation and development. The detailed data and protocols provided in this guide aim to facilitate future research in harnessing the therapeutic potential of these valuable molecules.

References

An In-depth Technical Guide to the Photophysical Properties of Naphthoate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the photophysical properties of naphthoate compounds, a class of molecules based on the naphthalenecarboxylic acid framework. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent molecules. This document details the fundamental principles governing their light-absorbing and emitting characteristics, summarizes key quantitative data, outlines factors influencing their photophysical behavior, and provides detailed experimental protocols for their characterization.

Core Photophysical Principles of Naphthoate Compounds

Naphthoate compounds, like other naphthalene derivatives, possess a rigid aromatic structure that gives rise to distinct photophysical properties. Their behavior is governed by the absorption of photons, which promotes electrons to excited states, and the subsequent relaxation pathways.

The core processes are:

  • Absorption: The naphthalene ring system features delocalized π-electrons. The absorption of ultraviolet (UV) light excites these electrons from the ground state (S₀) to higher energy singlet states (S₁, S₂, etc.). These correspond to π-π* electronic transitions.

  • Fluorescence: Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From here, it can return to the ground state by emitting a photon. This process is known as fluorescence.

  • Stokes Shift: The emitted fluorescent light is of lower energy (longer wavelength) than the absorbed light. This energy difference, known as the Stokes shift, is due to energy loss through non-radiative processes like vibrational relaxation in the excited state.

  • Fluorescence Quantum Yield (ΦF): This critical parameter represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence.

  • Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. For many naphthalene derivatives, this is typically in the nanosecond range.

The following diagram illustrates the key electronic and photophysical transitions.

Jablonski cluster_S Singlet States cluster_T Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion S1->S1 Vibrational Relaxation T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways.

Quantitative Photophysical Data

The photophysical properties of naphthoate compounds are highly sensitive to their specific chemical structure (e.g., 1-naphthoate vs. 2-naphthoate), the nature of the ester group, and environmental factors. While comprehensive data for simple esters is not always readily available in single sources, data for the parent naphthoic acids provide a foundational understanding.

Table 1: UV-Vis Spectral Properties of Naphthoic Acid Derivatives

Compound Solvent λmax (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) log ε Reference
1-Naphthoic Acid Ethanol 293 7943 3.9

| 2-Naphthoic Acid | Acidic Mobile Phase | 236, 280, 334 | Not specified | Not specified | |

Table 2: General Physical Properties of Simple Naphthoate Esters

Compound Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Reference
Methyl 2-naphthoate C₁₂H₁₀O₂ 186.21 75-77 290
Ethyl 1-naphthoate C₁₃H₁₂O₂ 200.23 Not specified Not specified

| Ethyl 2-naphthoate | C₁₃H₁₂O₂ | 200.23 | Not specified | Not specified | |

Factors Influencing Photophysical Properties

The utility of naphthoate compounds as probes and sensors stems from the sensitivity of their fluorescence to the local environment. Key influencing factors must be carefully controlled and understood during experimental design.

  • Solvent Effects (Solvatochromism): The polarity of the solvent can significantly alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. Increasing solvent polarity often leads to a red shift (a shift to longer wavelengths) in the emission spectrum, particularly for polar fluorophores. This is due to the stabilization of the excited state by the reorientation of polar solvent molecules.

  • pH: The pH of the solution is critical for naphthoic acids and their derivatives. The ionization state of the carboxylic acid group directly impacts the electronic structure and, consequently, the fluorescence intensity and spectral position.

  • Concentration and Aggregation: At high concentrations, naphthoate molecules can interact with each other in the ground state to form aggregates or in the excited state to form excimers. These processes often lead to self-quenching, where the fluorescence intensity decreases as concentration increases.

  • Fluorescence Quenching: This process involves a decrease in fluorescence intensity due to interactions with other molecules in the solution, known as quenchers. Quenching can occur through two primary mechanisms:

    • Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative deactivation. This process is dependent on diffusion and temperature.

    • Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state. This reduces the population of fluorophores available for excitation. Common quenchers include oxygen, heavy metal ions (like Cu²⁺), and halides (like I⁻).

Quenching cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F0 F F1 F* F0->F1 F1->F0 Fluorescence F1->F0 Collision Q_d Q F0_s F FQ F-Q F0_s->FQ Complex Formation FQ->FQ No Fluorescence Q_s Q Q_s->FQ

Caption: Mechanisms of dynamic and static fluorescence quenching.

Detailed Experimental Protocols

Accurate characterization of photophysical properties requires meticulous experimental procedures. The following sections detail standard protocols for UV-Vis absorption and fluorescence quantum yield measurements.

Protocol: UV-Vis Absorption Spectroscopy

This protocol outlines the steps to obtain the UV-Vis absorption spectrum of a naphthoate compound, which is essential for determining its absorption maxima (λmax) and molar absorptivity (ε).

Materials and Equipment:

  • 1-Naphthoic acid (or other naphthoate compound)

  • Spectroscopic grade solvent (e.g., ethanol)

  • Double-beam UV-Vis spectrophotometer

  • Matched pair of 1 cm path length quartz cuvettes

  • Analytical balance and volumetric flasks

UV_Vis_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock 1. Prepare Stock Solution Accurately weigh compound and dissolve in solvent to a known concentration (e.g., 10⁻³ M). prep_sample 2. Prepare Working Solution Dilute stock solution to achieve an absorbance within the linear range (0.1-1.0). prep_stock->prep_sample warm_up 3. Instrument Warm-up Allow spectrophotometer lamps to stabilize. baseline 4. Baseline Correction Record a baseline with a cuvette filled only with the solvent (blank). warm_up->baseline measure_sample 5. Measure Sample Spectrum Record the absorption spectrum of the working solution over the desired range (e.g., 200-400 nm). baseline->measure_sample find_lambda 6. Identify λmax Determine the wavelength(s) of maximum absorbance. measure_sample->find_lambda calc_epsilon 7. Calculate Molar Absorptivity (ε) Use the Beer-Lambert Law: A = εcl (A=absorbance, c=concentration, l=path length). find_lambda->calc_epsilon

Caption: Experimental workflow for obtaining a UV-Vis absorption spectrum.

Protocol: Relative Fluorescence Quantum Yield (ΦF) Measurement

The comparative method is the most common and reliable technique for determining the fluorescence quantum yield. It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.

Principle: For dilute solutions (absorbance < 0.1) with identical absorbance at the same excitation wavelength, the number of photons absorbed by the sample and the standard is assumed to be equal. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.

Equation: ΦX = ΦST * (GradX / GradST) * (η²X / η²ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

  • η is the refractive index of the solvent.

  • Subscripts X and ST denote the test sample and the standard, respectively.

Materials and Equipment:

  • Naphthoate compound (test sample)

  • Fluorescence standard (e.g., anthracene, quinine sulfate)

  • Spectroscopic grade solvents

  • Spectrofluorometer and UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Caption: Workflow for relative fluorescence quantum

CAS number and molecular weight of Methyl 2-hydroxy-1-naphthoate.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides key technical specifications for Methyl 2-hydroxy-1-naphthoate, a chemical compound relevant to various research and development applications. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an ester derivative of 2-hydroxy-1-naphthoic acid. Its chemical structure and properties are summarized in the table below.

ParameterValueReference
CAS Number 947-65-9[1]
Molecular Formula C₁₂H₁₀O₃[1]
Molecular Weight 202.21 g/mol [1]

Experimental Data and Protocols

At present, detailed experimental protocols for the synthesis or specific applications of this compound are not included in this document. Researchers should refer to relevant chemical literature and databases for methodologies pertaining to their specific research needs.

Compound Identification Workflow

The following diagram illustrates the logical relationship between the common name of the compound and its primary chemical identifiers.

A This compound B CAS: 947-65-9 A->B has CAS Number C MW: 202.21 A->C has Molecular Weight D Formula: C12H10O3 A->D has Molecular Formula

References

The Versatility of Methyl 2-Hydroxy-1-Naphthoate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-hydroxy-1-naphthoate, a key aromatic ester, serves as a versatile starting material in the intricate world of organic synthesis. Its unique structural features, including a reactive hydroxyl group and an ester moiety on a naphthalene backbone, make it a valuable precursor for the construction of complex molecular architectures, particularly in the development of chiral ligands and potentially in the synthesis of bioactive compounds. This technical guide provides an in-depth exploration of the synthesis of this compound and its application as a starting material, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthesis of this compound

The preparation of this compound is typically a two-step process commencing from the readily available 2-naphthol. The synthetic pathway involves an initial carboxylation of 2-naphthol to yield 2-hydroxy-1-naphthoic acid, followed by esterification to the desired methyl ester.

Step 1: Synthesis of 2-Hydroxy-1-Naphthoic Acid via Kolbe-Schmitt Reaction

The introduction of a carboxyl group onto the 2-naphthol ring is achieved through the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.[1][2] This reaction involves the treatment of the sodium salt of 2-naphthol with carbon dioxide under pressure.

Experimental Protocol:

A detailed experimental protocol for the Kolbe-Schmitt reaction of 2-naphthol is as follows:

  • Formation of Sodium 2-Naphthoxide: 2-Naphthol is reacted with a stoichiometric amount of sodium hydroxide in a suitable solvent to form the sodium 2-naphthoxide salt.

  • Carboxylation: The dried sodium 2-naphthoxide is then placed in an autoclave. The vessel is pressurized with carbon dioxide and heated. The reaction conditions are critical for achieving good yield and regioselectivity.

  • Work-up: After the reaction is complete, the autoclave is cooled, and the pressure is released. The solid product is dissolved in water, and the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-hydroxy-1-naphthoic acid.

  • Purification: The crude 2-hydroxy-1-naphthoic acid can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

ParameterValueReference
Starting Material2-Naphthol[1][2]
ReagentsSodium hydroxide, Carbon dioxide[1]
Reaction TypeKolbe-Schmitt Reaction[1][2]
Product2-Hydroxy-1-naphthoic acid[1][2]
Step 2: Esterification of 2-Hydroxy-1-Naphthoic Acid

The carboxylic acid is then converted to its methyl ester via Fischer esterification. This acid-catalyzed esterification is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used.[3][4]

Experimental Protocol:

A general procedure for the Fischer esterification of a carboxylic acid is as follows:[3]

  • Reaction Setup: 2-Hydroxy-1-naphthoic acid is dissolved in a large excess of anhydrous methanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the solution.[3]

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

ParameterValueReference
Starting Material2-Hydroxy-1-naphthoic acid[3][4]
ReagentsAnhydrous methanol, Sulfuric acid (catalyst)[3]
Reaction TypeFischer Esterification[3][4]
ProductThis compound[3]
Typical Yield90-95% (for similar esterifications)[3]

Synthetic Pathway for this compound

G Start 2-Naphthol Step1 Kolbe-Schmitt Reaction (NaOH, CO2, Pressure) Start->Step1 Intermediate 2-Hydroxy-1-naphthoic acid Step1->Intermediate Step2 Fischer Esterification (Methanol, H2SO4 cat.) Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic route to this compound.

Application of this compound in the Synthesis of Chiral Ligands

This compound is a key precursor in the synthesis of sophisticated chiral ligands, which are instrumental in asymmetric catalysis. One notable application is its use in the preparation of Trost ligands, such as (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphino-1-naphthoyl).[5] These ligands are employed in a variety of palladium-catalyzed allylic substitution reactions.[5]

Synthesis of a Trost Ligand Precursor

The synthesis involves the reaction of this compound with a phosphinating agent, followed by amidation with a chiral diamine. The initial step focuses on the modification of the hydroxyl group.

Experimental Workflow for Ligand Synthesis

G Start This compound Step1 Phosphination (e.g., with Ph2PCl) Start->Step1 Intermediate1 Methyl 2-(diphenylphosphinooxy)-1-naphthoate Step1->Intermediate1 Step2 Amidation with (1R,2R)-1,2-Diaminocyclohexane Intermediate1->Step2 Product (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N'-bis (2-diphenylphosphino-1-naphthoyl) Step2->Product

Caption: Synthetic pathway to a Trost ligand from this compound.

Experimental Protocol (Generalised):

A representative, generalized protocol for the initial steps in the synthesis of such a ligand, starting from a hydroxy-naphthoate, is outlined below. The specific conditions for the reaction with this compound would need to be optimized.

  • O-Phosphination: The hydroxyl group of this compound is reacted with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base to form the corresponding phosphinite ester.

  • Amidation: The ester group of the resulting intermediate is then amidated with the chiral diamine, (1R,2R)-(+)-1,2-diaminocyclohexane. This step typically requires heating and may be catalyzed.

ParameterValueReference
Starting MaterialThis compound[5]
ReagentsChlorodiphenylphosphine, Base, (1R,2R)-(+)-1,2-Diaminocyclohexane[5]
Reaction TypeO-Phosphination, Amidation[5]
ProductTrost Ligand Precursor[5]

Other Potential Reactions of this compound

The presence of both a phenolic hydroxyl group and an ester functionality opens up avenues for a variety of other chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Alkylation of the Hydroxyl Group

The phenolic hydroxyl group can be alkylated under basic conditions to introduce various alkyl or substituted alkyl chains.

Experimental Protocol (Generalised for a related compound): [6]

  • Reaction Setup: this compound (1.0 eq) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base and Alkylating Agent Addition: A base, such as potassium carbonate (K₂CO₃, 2.1 eq), is added, followed by the desired alkyl halide (1.4 eq).

  • Reaction Conditions: The reaction mixture is heated (e.g., to 70 °C) and stirred for several hours until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization or column chromatography.

ParameterValueReference (for a similar transformation)
Starting MaterialThis compound[6]
ReagentsAlkyl halide, Potassium carbonate, DMF[6]
Reaction TypeWilliamson Ether Synthesis[6]
ProductMethyl 2-alkoxy-1-naphthoate[6]
Yield (for a similar reaction)96%[6]
Acylation of the Hydroxyl Group

The hydroxyl group can also be acylated to form the corresponding ester.

Logical Relationship for Acylation

G Start This compound Reagents Acylating Agent (e.g., Acetic Anhydride) + Base or Acid Catalyst Start->Reagents Product Methyl 2-acyloxy-1-naphthoate Reagents->Product

Caption: Conceptual diagram for the acylation of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from 2-naphthol and the reactivity of its functional groups allow for its use as a starting material in the synthesis of complex and valuable molecules, such as chiral ligands for asymmetric catalysis. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the synthetic utility of this important compound.

References

Understanding the reactivity of the hydroxyl and ester groups.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Hydroxyl and Ester Groups for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the chemical reactivity of hydroxyl and ester functional groups, with a focus on their significance in the field of drug development. It covers fundamental principles, reaction mechanisms, quantitative data, and detailed experimental protocols.

The Hydroxyl Group (-OH)

The hydroxyl group, consisting of an oxygen atom covalently bonded to a hydrogen atom, is one of the most important functional groups in organic chemistry. It is the defining feature of alcohols and phenols and is prevalent in a vast array of biological molecules and synthetic drugs.

Structure and Physicochemical Properties

The oxygen atom in the hydroxyl group is sp3 hybridized, and the C-O-H bond has a bent geometry. The high electronegativity of oxygen compared to carbon and hydrogen results in significant bond polarity, making the oxygen electron-rich and the attached carbon and hydrogen atoms electrophilic.[1] This polarity allows hydroxyl groups to act as both hydrogen bond donors and acceptors, which profoundly influences the physical properties of molecules, such as increasing boiling points and enhancing water solubility.[2]

Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group is centered around two main features: the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

  • Acidity and Deprotonation: Alcohols are weakly acidic and can be deprotonated by strong bases to form alkoxides. This acidic nature is a key aspect of their reactivity.[3]

  • Nucleophilicity: The lone pairs of electrons on the oxygen atom make the hydroxyl group a potent nucleophile, enabling it to attack electrophilic centers.

  • Leaving Group Ability: The hydroxyl group itself is a poor leaving group (OH-). However, its reactivity can be enhanced by protonation under acidic conditions, which converts it into a much better leaving group (H2O).[4] This is a critical step in many substitution and elimination reactions involving alcohols.[4]

Key Reactions Involving Hydroxyl Groups
  • Substitution Reactions: The hydroxyl group can be substituted, often after being converted to a better leaving group. For example, reaction with strong hydrohalic acids (HCl, HBr, HI) can convert alcohols to alkyl halides.[4]

  • Esterification: Alcohols react with carboxylic acids in the presence of an acid catalyst to form esters. This reversible reaction is fundamental in both organic synthesis and the design of prodrugs.[5][6]

  • Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones. The specific outcome depends on the oxidizing agent used.

Role in Drug Development

The introduction of a hydroxyl group can profoundly alter a molecule's properties, a strategy often employed in drug optimization.[7]

  • Improved Pharmacokinetics: Adding a hydroxyl group generally increases hydrophilicity, which can improve a drug's solubility and facilitate its elimination from the body.[8]

  • Target Binding: Hydroxyl groups are crucial for forming hydrogen bonds with biological targets like proteins and enzymes.[9][10] This interaction can significantly increase binding affinity and selectivity.[9][10] For example, the phenolic hydroxyl group in morphine is vital for its analgesic activity through interaction with opioid receptors.[11]

  • Metabolic Sites: Hydroxylation is a common metabolic reaction (Phase I metabolism), often mediated by cytochrome P450 enzymes.[8] Understanding these metabolic pathways is crucial for predicting a drug's half-life and potential drug-drug interactions.

The Ester Group (-COOR')

Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group (-OR').[6][12] They are characterized by a carbonyl center bonded to two oxygen atoms, one of which is part of the alkoxy group.

Structure and Physicochemical Properties

The ester functional group contains a polar carbonyl group (C=O) and an ether-like linkage (C-O-C). The carbonyl carbon is sp2 hybridized and electrophilic, making it susceptible to nucleophilic attack.[12] While esters can act as hydrogen bond acceptors, they lack a hydrogen bond donor, so their polarity and water solubility are generally lower than those of alcohols and carboxylic acids of similar molecular weight.[12]

Reactivity of the Ester Group

The reactivity of esters is dominated by nucleophilic acyl substitution at the electrophilic carbonyl carbon.[3] Attack by a nucleophile leads to a tetrahedral intermediate, which then collapses, expelling the alkoxy group as a leaving group.[12]

Key Reactions Involving Ester Groups
  • Hydrolysis: This is a cornerstone reaction for esters, involving their cleavage back into a carboxylic acid and an alcohol.[13] The reaction can be catalyzed by either acid or base.

    • Acid-Catalyzed Hydrolysis: A reversible process, essentially the reverse of Fischer esterification. It requires an excess of water to drive the equilibrium toward the products.[14][15]

    • Base-Promoted Hydrolysis (Saponification): An irreversible reaction where a stoichiometric amount of a strong base (e.g., NaOH) is used.[14][16] The products are an alcohol and the salt of the carboxylic acid.[13] This irreversibility makes it a preferred method for complete ester cleavage.[16]

  • Transesterification: The reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a different ester.

  • Reaction with other Nucleophiles: Esters react with strong nucleophiles like amines (aminolysis) to form amides and Grignard reagents to form tertiary alcohols.[17]

Role in Drug Development

Esters are a key functionality in pharmaceuticals, most notably in the design of prodrugs.

  • Prodrugs: An ester can be used to mask a polar functional group (like a carboxylic acid or a hydroxyl group) in a parent drug. This increases the drug's lipophilicity, which can enhance its absorption and bioavailability. Once in the body, ubiquitous esterase enzymes hydrolyze the ester, releasing the active drug at the desired site of action.[18] Enalapril and aspirin are classic examples of successful ester prodrugs.[18][19]

  • Stability and Formulation: Esterification can improve a drug's stability and make it more suitable for certain formulations.[19]

  • Undesired Reactions: Unintended esterification can sometimes be a problem during drug production, especially when alcohol-based sterilizing agents are used, potentially altering the drug's structure and biological effect.[19]

Quantitative Data Summary

The reactivity of hydroxyl and ester groups can be quantified through various physicochemical parameters.

Functional GroupRepresentative CompoundpKa Value
Hydroxyl (Alcohol) Ethanol~16-18
Phenol~10
Water15.7
Hydroxyl (Acid) Carboxylic Acid~4-5
Ester (α-proton) Ethyl Acetate~25
Sources:[20][21]
Table 1: Approximate pKa Values of Representative Compounds. This table highlights the weak acidity of alcohols compared to carboxylic acids. The alpha-protons of esters are significantly less acidic than those of ketones or aldehydes.[21]
BondRepresentative CompoundBond Dissociation Energy (kcal/mol)
C-H (α to -OH) Methanol~96
O-H Methanol~104
C-O Methanol~92
Source: Data derived from computational studies.[22]
Table 2: Representative Bond Dissociation Energies (BDEs) for Methanol. The O-H bond in an alcohol is thermodynamically strong, yet it is the most common site of reaction due to its polarity.
ReactionEsterConditionsRate Constant (k)
Acid-Catalyzed Hydrolysis Ethyl AcetateAqueous HClFollows pseudo-first-order kinetics[23]
Base-Promoted Hydrolysis Various EstersAqueous NaOHFollows second-order kinetics[24]
Esterification of Acetic Acid with EthanolH₂SO₄ catalyst, 60°CRate increases with temperature[25]
Sources:[23][24][25]
Table 3: Overview of Kinetic Data for Ester Reactions. The rate of ester hydrolysis is highly dependent on pH, temperature, and the steric and electronic properties of the ester's substituents.[12][24]

Experimental Protocols

Fischer Esterification of Acetic Acid with an Alcohol

This protocol describes the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst.

Materials:

  • Carboxylic acid (e.g., glacial acetic acid)

  • Alcohol (e.g., ethanol, propan-1-ol)

  • Concentrated sulfuric acid (H₂SO₄) (CORROSIVE)

  • 0.5 M Sodium carbonate solution

  • Anhydrous calcium chloride or magnesium sulfate

  • Round-bottom flask (5-mL or larger), reflux condenser, heating mantle, separatory funnel, beakers, pipettes.

Procedure:

  • In a round-bottom flask, combine the carboxylic acid and the alcohol. A common strategy to drive the equilibrium is to use an excess of the less expensive reactant.[26]

  • Carefully add a few drops (typically 4-10) of concentrated sulfuric acid to the mixture while swirling.[27][28] This acts as the catalyst.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble a reflux apparatus with the flask and condenser. Heat the mixture to reflux using a heating mantle or sand bath for approximately 45-60 minutes.[27] The temperature should be controlled to maintain a gentle reflux.[26][29]

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel containing water. Mix well and allow the layers to separate. The ester will typically be the upper organic layer.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with 0.5 M sodium carbonate solution to neutralize any remaining acid catalyst and unreacted carboxylic acid. Be cautious as CO₂ gas will be evolved (effervescence).[28]

  • Separate the layers again and wash the organic layer with a saturated sodium chloride solution (brine) to help remove dissolved water.

  • Drain the organic layer into a clean, dry beaker and dry it over an anhydrous drying agent like MgSO₄ or CaCl₂.

  • Decant or filter the dried liquid ester into a pre-weighed vial to determine the yield. Characterize the product using methods like IR spectroscopy to confirm the presence of the ester carbonyl group and the absence of the carboxylic acid hydroxyl group.[27]

Base-Promoted Hydrolysis (Saponification) of an Ester

This protocol details the cleavage of an ester into a carboxylate salt and an alcohol using a strong base.

Materials:

  • Ester (e.g., ethyl acetate, methyl benzoate)

  • 3 M Sodium hydroxide (NaOH) solution (CORROSIVE)

  • Ethanol (as a co-solvent if the ester is not water-soluble)

  • Strong acid (e.g., 3 M HCl) for workup

  • Round-bottom flask, reflux condenser, heating mantle, beakers.

Procedure:

  • Place the ester into a round-bottom flask. If the ester has low water solubility, add a small amount of a co-solvent like ethanol.

  • Add an excess of the sodium hydroxide solution to the flask.

  • Add boiling chips, assemble the reflux apparatus, and heat the mixture under reflux for approximately 30-60 minutes.[14][30] The reaction is complete when the ester layer disappears or the smell of the ester is no longer apparent.

  • After reflux, allow the apparatus to cool. At this point, the solution contains the alcohol product and the sodium salt of the carboxylic acid.

  • The alcohol can be separated from the mixture by simple distillation if desired.[14]

  • To isolate the carboxylic acid, cool the remaining solution in an ice bath and carefully acidify it by adding a strong acid (e.g., HCl) dropwise until the solution is acidic (test with litmus or pH paper).[16]

  • The carboxylic acid will precipitate out if it is a solid. Collect the solid product by vacuum filtration, wash it with cold water, and allow it to dry.

Mandatory Visualizations

Fischer_Esterification_Workflow Reactants Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H⁺ Catalyst Acid Catalyst (H₂SO₄) Catalyst->Protonation Tetrahedral_Int Nucleophilic Attack by Alcohol → Tetrahedral Intermediate Protonation->Tetrahedral_Int Water_Elim Proton Transfer & Elimination of H₂O Tetrahedral_Int->Water_Elim Product Ester (R-COOR') + H₂O Water_Elim->Product -H⁺ (catalyst regenerated)

Caption: Workflow for Fischer Esterification.

Base_Promoted_Hydrolysis Reactants Ester (R-COOR') + Hydroxide (⁻OH) Attack Nucleophilic Attack on Carbonyl Carbon Reactants->Attack Tetrahedral_Int Tetrahedral Intermediate Attack->Tetrahedral_Int Elimination Collapse of Intermediate, Expulsion of Alkoxide (⁻OR') Tetrahedral_Int->Elimination Deprotonation Acid-Base Reaction: Alkoxide deprotonates Carboxylic Acid Elimination->Deprotonation Products Carboxylate Salt (R-COO⁻) + Alcohol (R'-OH) Deprotonation->Products

Caption: Mechanism of Base-Promoted Ester Hydrolysis (Saponification).

Prodrug_Activation_Pathway Prodrug Ester Prodrug (Lipophilic, Inactive) Absorption Administration & Systemic Absorption Prodrug->Absorption Hydrolysis Enzymatic Hydrolysis Absorption->Hydrolysis ActiveDrug Active Drug (Hydrophilic, Active) Hydrolysis->ActiveDrug Enzyme Esterases (in Plasma, Liver, etc.) Enzyme->Hydrolysis H₂O Excretion Metabolism & Excretion ActiveDrug->Excretion Target Pharmacological Target ActiveDrug->Target Binds

Caption: Bioactivation pathway of an ester prodrug.

References

A Technical Guide to the Solubility of Methyl 2-hydroxy-1-naphthoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of methyl 2-hydroxy-1-naphthoate, a key intermediate in various synthetic pathways. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative solubility information for the parent compound, 1-hydroxy-2-naphthoic acid, suggests that polar organic solvents are likely effective. This guide provides a detailed, standard experimental protocol for the gravimetric determination of solubility, enabling researchers to generate precise data. Furthermore, a visual workflow of this protocol is presented to facilitate its implementation in a laboratory setting.

Introduction

This compound is an aromatic ester with applications in organic synthesis. Its solubility is a critical physicochemical property that influences reaction kinetics, purification methods such as crystallization, and the formulation of products. Understanding the solubility of this compound in various organic solvents is essential for process optimization and the development of new synthetic routes.

This guide presents a robust and widely accepted method for experimentally determining the solubility of a solid compound in a liquid solvent: the gravimetric method.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been found in a comprehensive search of scientific literature and chemical databases.

For researchers requiring this data, it is recommended to perform experimental determination using the protocol outlined in the following section.

Qualitative Solubility of Structurally Related Compounds

To provide a general indication of suitable solvent classes, the qualitative solubility of the parent compound, 1-hydroxy-2-naphthoic acid, is presented below. It is important to note that the esterification of the carboxylic acid to form this compound will alter its polarity and, consequently, its solubility profile.

CompoundSolventQualitative Solubility
1-Hydroxy-2-naphthoic acidAlcoholFreely Soluble[1]
1-Hydroxy-2-naphthoic acidDiethyl EtherFreely Soluble[1]

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent using the gravimetric method. This method is reliable and relies on the accurate measurement of mass.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance (accurate to at least 0.1 mg)

  • Isothermal jacketed glass vessel or temperature-controlled shaker bath

  • Magnetic stirrer and stir bars

  • Calibrated thermometer or temperature probe

  • Syringe with a solvent-resistant filter (e.g., PTFE, 0.45 µm pore size)

  • Pre-weighed weighing bottles or vials

  • Drying oven or vacuum oven

  • Desiccator

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in the isothermal vessel. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vessel to prevent solvent evaporation.

    • Maintain a constant, controlled temperature using the jacketed vessel or shaker bath.

    • Continuously agitate the mixture using a magnetic stirrer to facilitate equilibration.

    • Allow the system to equilibrate for a sufficient period (typically 24-48 hours). Equilibrium is reached when the concentration of the solute in the solution remains constant over time. This can be verified by taking measurements at different time points until a consistent value is obtained.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the same temperature as the solution to avoid precipitation or dissolution.

    • Immediately attach the syringe filter and dispense the filtered saturated solution into a pre-weighed, labeled weighing bottle.

  • Gravimetric Analysis:

    • Record the total mass of the weighing bottle containing the saturated solution.

    • Evaporate the solvent from the weighing bottle. This can be done by placing the bottle in a drying oven at a temperature below the boiling point of the solvent but high enough to ensure complete evaporation. For temperature-sensitive compounds or high-boiling point solvents, a vacuum oven at a lower temperature is recommended.

    • After the initial evaporation, place the weighing bottle containing the dried solute in a desiccator to cool to room temperature.

    • Weigh the bottle containing the dried solute.

    • Repeat the process of drying, cooling, and weighing until a constant mass is achieved, indicating that all the solvent has been removed.

Data Calculation

The solubility can be expressed in various units, such as g/100 g of solvent or mole fraction (χ).

  • Mass of the saturated solution (m_solution): (Mass of bottle + solution) - (Mass of empty bottle)

  • Mass of the solute (m_solute): (Mass of bottle + dried solute) - (Mass of empty bottle)

  • Mass of the solvent (m_solvent): m_solution - m_solute

Solubility in g/100 g of solvent: (m_solute / m_solvent) * 100

Mole fraction of the solute (χ_solute):

  • Moles of solute (n_solute): m_solute / Molar mass of this compound

  • Moles of solvent (n_solvent): m_solvent / Molar mass of the solvent

  • χ_solute: n_solute / (n_solute + n_solvent)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess solute to solvent in isothermal vessel B Seal vessel and set constant temperature A->B C Agitate for 24-48h to reach equilibrium B->C D Stop agitation and allow solid to settle C->D Equilibrium Reached E Withdraw supernatant with a syringe D->E F Filter into a pre-weighed weighing bottle E->F G Weigh bottle with saturated solution F->G Sample Collected H Evaporate solvent in oven G->H I Cool in desiccator and weigh H->I J Repeat drying and weighing until constant mass I->J K Calculate mass of solute and solvent J->K Constant Mass Achieved L Determine solubility (e.g., g/100g solvent, mole fraction) K->L

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this technical guide provides researchers with the necessary tools to generate this critical information. The qualitative solubility of the parent compound, 1-hydroxy-2-naphthoic acid, suggests that polar organic solvents are a good starting point for solubility studies. The detailed experimental protocol for the gravimetric method offers a reliable and accurate means of determining the precise solubility of this compound, which is essential for its effective use in research, development, and manufacturing.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Methyl 2-hydroxy-1-naphthoate, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The synthesis is a two-step process commencing with the carboxylation of 2-naphthol via the Kolbe-Schmitt reaction to yield 2-hydroxy-1-naphthoic acid. Subsequent Fischer esterification of the carboxylic acid with methanol affords the desired product. This protocol includes detailed experimental procedures, tabulated quantitative data, and a visual workflow diagram to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

This compound is a key building block in organic synthesis. Its structure, featuring a naphthalene core with hydroxyl and methyl ester functionalities, makes it a versatile precursor for the elaboration of more complex molecules. The synthesis protocol detailed herein is robust and scalable, making it suitable for both academic research and industrial applications.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 2-hydroxy-1-naphthoic acid via Kolbe-Schmitt Reaction

ParameterValueReference
Starting Material2-Naphthol
Key ReagentsPotassium Hydroxide, Carbon Dioxide
SolventDibutyl Carbitol
Reaction Temperature50-150 °C
Reaction Pressure5-50 psig
Yield 72.7%
PurityNot specified
Melting Point156–157 °C (decarboxylates)

Table 2: Synthesis of this compound via Fischer Esterification

ParameterValueReference
Starting Material2-hydroxy-1-naphthoic acid
Key ReagentsMethanol, Sulfuric Acid (catalyst)
SolventMethanol (in excess)
Reaction TemperatureReflux (approx. 65 °C)
Reaction TimeSeveral hours to overnight
Yield Up to 95% (typical for hydroxy acids)
Purity>98% (after purification)
Melting Point76-81 °C[1][2]
Molecular Weight202.21 g/mol [2]

Experimental Protocols

Step 1: Synthesis of 2-hydroxy-1-naphthoic acid (Kolbe-Schmitt Reaction)

This protocol is adapted from a patented procedure for the synthesis of 2-hydroxy-1-naphthoic acid.

Materials:

  • 2-Naphthol

  • Potassium Hydroxide (45% aqueous solution)

  • Dibutyl Carbitol

  • Carbon Dioxide (gas)

  • Hydrochloric Acid (concentrated)

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation apparatus

  • Gas inlet tube

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer and distillation apparatus, add 2-naphthol and dibutyl carbitol.

  • With stirring, add a 45% aqueous solution of potassium hydroxide to the flask at room temperature.

  • After the formation of the potassium naphtholate is complete, remove the water from the mixture by distillation under reduced pressure.

  • Once the mixture is anhydrous, cool the flask and introduce a gas inlet tube.

  • Heat the mixture to a temperature between 50 °C and 150 °C.

  • Introduce carbon dioxide gas into the reaction mixture at a pressure of 5 to 50 psig.

  • Maintain the reaction under these conditions until the carboxylation is complete.

  • After cooling the reaction mixture, cautiously acidify it with concentrated hydrochloric acid until the solution is acidic to litmus paper.

  • The precipitated 2-hydroxy-1-naphthoic acid is then collected by filtration using a Buchner funnel.

  • Wash the solid product with cold water to remove any inorganic impurities.

  • Dry the purified 2-hydroxy-1-naphthoic acid. A yield of approximately 72.7% can be expected.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is a generalized procedure for Fischer esterification, adapted for the specific substrate.

Materials:

  • 2-hydroxy-1-naphthoic acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-1-naphthoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring. The reaction is typically left for several hours or overnight to ensure completion.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether) and water.

  • Shake the funnel to extract the product into the organic layer. Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield a white to off-white solid. High yields (up to 95%) are often achieved for this type of reaction.[3]

Visualization of the Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow naphthol 2-Naphthol step1_reaction Kolbe-Schmitt Reaction naphthol->step1_reaction koh KOH koh->step1_reaction co2 CO2 co2->step1_reaction naphthoic_acid 2-hydroxy-1-naphthoic acid step1_reaction->naphthoic_acid Yield: 72.7% step2_reaction Fischer Esterification naphthoic_acid->step2_reaction methanol Methanol methanol->step2_reaction h2so4 H2SO4 (cat.) h2so4->step2_reaction final_product This compound step2_reaction->final_product Yield: up to 95%

Caption: Workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Determination of the melting point range (expected: 76-81 °C) to assess purity.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and ester carbonyl (C=O) stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated acids (sulfuric acid, hydrochloric acid) are highly corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols: Esterification of 2-Hydroxy-1-Naphthoic Acid to Methyl 2-Hydroxy-1-Naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl 2-hydroxy-1-naphthoate via the esterification of 2-hydroxy-1-naphthoic acid. The primary method described is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction.

Introduction

2-Hydroxy-1-naphthoic acid and its esters are valuable intermediates in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. The conversion of the carboxylic acid to its methyl ester is a fundamental transformation that modifies the compound's polarity, solubility, and reactivity, enabling further functionalization. The Fischer esterification is an equilibrium-controlled reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.[1][2][3] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[2][4]

Chemical Reaction

The esterification of 2-hydroxy-1-naphthoic acid with methanol proceeds as follows:

C₁₁H₈O₃ + CH₃OH ⇌ C₁₂H₁₀O₃ + H₂O

(2-Hydroxy-1-naphthoic acid + Methanol ⇌ this compound + Water)

Data Presentation

Table 1: Reactant and Product Properties
CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
Starting Material2-Hydroxynaphthalene-1-carboxylic acid2283-08-1C₁₁H₈O₃188.18
ReagentMethanol67-56-1CH₄O32.04
ProductThis compound947-65-9C₁₂H₁₀O₃202.21
Table 2: Typical Reaction Parameters for Fischer Esterification
ParameterValue/ConditionRationale
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Strong acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.[1][4]
p-Toluenesulfonic acid (p-TsOH)An alternative solid acid catalyst, which can be easier to handle.[1]
Solvent/Reagent Anhydrous MethanolServes as both the solvent and the esterifying agent. Used in excess to shift the reaction equilibrium.[2]
Temperature Reflux (approx. 65 °C for Methanol)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[5]
Reaction Time 4-12 hoursSufficient time to reach equilibrium and maximize product formation. Reaction progress can be monitored by TLC.
Typical Yield >90%High yields are achievable under optimized conditions.[6]

Experimental Protocols

This section outlines the detailed methodology for the synthesis of this compound.

Materials and Equipment
  • 2-hydroxy-1-naphthoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and crystallization

  • Thin-layer chromatography (TLC) plates (silica gel)

Protocol 1: Fischer Esterification using Sulfuric Acid
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-hydroxy-1-naphthoic acid (e.g., 5.0 g, 26.6 mmol) in anhydrous methanol (e.g., 100 mL). Place a magnetic stir bar in the flask.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) to the solution. The addition is exothermic, so it should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.[5] Let the reaction proceed for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC. Prepare a solution of the starting material and the reaction mixture in a suitable solvent (e.g., ethyl acetate). A typical eluent system for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product spot should have a higher Rf value than the starting carboxylic acid.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate (e.g., 100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid and the H₂SO₄ catalyst, and finally with brine (1 x 50 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane, to yield a crystalline solid.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification CarboxylicAcid 2-Hydroxy-1-Naphthoic Acid ProtonatedCarbonyl Protonated Carbonyl (Activated) CarboxylicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + CH3OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O Ester This compound ProtonatedEster->Ester - H+ Methanol Methanol (CH3OH) Water Water (H2O) H_plus H+ H_plus2 H+

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Experimental_Workflow start Start: Dissolve 2-Hydroxy-1-Naphthoic Acid in Methanol add_catalyst Add H2SO4 Catalyst start->add_catalyst reflux Reflux for 4-12 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate extract Dilute with Ethyl Acetate & Transfer to Separatory Funnel concentrate->extract wash Wash with H2O, NaHCO3, and Brine extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Recrystallization filter_concentrate->purify product Final Product: this compound purify->product

Caption: Workflow for this compound Synthesis.

References

Application Notes and Protocols: The Role of Methyl 2-hydroxy-1-naphthoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 2-hydroxy-1-naphthoate as a key starting material in the preparation of pharmaceutical intermediates. The primary focus is on its application in the synthesis of the antibiotic Nafcillin. Detailed experimental protocols for the key transformations, quantitative data, and a visualization of the synthetic pathway and mechanism of action are presented to support research and development in medicinal chemistry.

Introduction

This compound is a versatile aromatic ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, allows for a range of chemical modifications. This document outlines a synthetic route from this compound to 2-ethoxy-1-naphthoyl chloride, a crucial intermediate in the industrial synthesis of Nafcillin, a penicillinase-resistant penicillin antibiotic.

Key Synthetic Applications

The primary application of this compound in this context is its conversion to the side chain precursor for Nafcillin. This transformation involves a three-step reaction sequence:

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-1-naphthoic acid.

  • Williamson Ether Synthesis: The phenolic hydroxyl group is ethylated to yield 2-ethoxy-1-naphthoic acid.

  • Acyl Chloride Formation: The carboxylic acid is converted to the highly reactive 2-ethoxy-1-naphthoyl chloride, which is then ready for coupling with the penicillin nucleus.

This synthetic strategy highlights the utility of this compound in constructing the substituted naphthoyl moiety essential for the biological activity of Nafcillin.

Quantitative Data Summary

The following table summarizes the key transformations and typical yields for the synthesis of the Nafcillin intermediate starting from this compound.

Step No.ReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1SaponificationThis compoundSodium Hydroxide (NaOH)2-Hydroxy-1-naphthoic acid>95%
2Williamson Ether Synthesis2-Hydroxy-1-naphthoic acidEthyl Iodide (C₂H₅I), Potassium Carbonate (K₂CO₃)2-Ethoxy-1-naphthoic acid80-90%
3Acyl Chloride Formation2-Ethoxy-1-naphthoic acidThionyl Chloride (SOCl₂)2-Ethoxy-1-naphthoyl chlorideHigh
4Amide Coupling2-Ethoxy-1-naphthoyl chloride6-Aminopenicillanic Acid (6-APA), TriethylamineNafcillin~41%[1]

Experimental Protocols

Step 1: Saponification of this compound to 2-Hydroxy-1-naphthoic acid

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per 1 g of ester).

  • Add a 2 M aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in deionized water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The precipitate of 2-hydroxy-1-naphthoic acid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.

Step 2: Ethylation of 2-Hydroxy-1-naphthoic acid to 2-Ethoxy-1-naphthoic acid (Williamson Ether Synthesis)

Materials:

  • 2-Hydroxy-1-naphthoic acid

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (C₂H₅I)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 2-hydroxy-1-naphthoic acid (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-ethoxy-1-naphthoic acid.

  • The crude product can be purified by recrystallization.

Step 3: Synthesis of 2-Ethoxy-1-naphthoyl chloride

Materials:

  • 2-Ethoxy-1-naphthoic acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Toluene

  • A few drops of Dimethylformamide (DMF, catalytic)

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-ethoxy-1-naphthoic acid (1.0 eq) in anhydrous dichloromethane or toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction should be performed in a fume hood as it evolves HCl and SO₂ gases.

  • The progress of the reaction can be monitored by the cessation of gas evolution.

  • After completion, the excess thionyl chloride and solvent are removed by distillation under reduced pressure to yield the crude 2-ethoxy-1-naphthoyl chloride, which is often used in the next step without further purification.

Step 4: Synthesis of Nafcillin via Coupling of 2-Ethoxy-1-naphthoyl chloride and 6-Aminopenicillanic Acid (6-APA)

Materials:

  • 2-Ethoxy-1-naphthoyl chloride

  • 6-Aminopenicillanic Acid (6-APA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Suspend 6-APA (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool the mixture to 0-5 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the suspension and stir until the 6-APA dissolves.

  • Slowly add a solution of 2-ethoxy-1-naphthoyl chloride (1.1 eq) in anhydrous dichloromethane to the 6-APA solution while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • After the reaction is complete, the reaction mixture is typically subjected to an acidic workup to protonate the carboxylic acid of the penicillin core, followed by extraction and purification to yield Nafcillin.

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Saponification cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Acyl Chloride Formation cluster_step4 Step 4: Amide Coupling This compound This compound 2-Hydroxy-1-naphthoic acid 2-Hydroxy-1-naphthoic acid This compound->2-Hydroxy-1-naphthoic acid NaOH, MeOH/H₂O 2-Ethoxy-1-naphthoic acid 2-Ethoxy-1-naphthoic acid 2-Hydroxy-1-naphthoic acid->2-Ethoxy-1-naphthoic acid C₂H₅I, K₂CO₃ 2-Ethoxy-1-naphthoyl chloride 2-Ethoxy-1-naphthoyl chloride 2-Ethoxy-1-naphthoic acid->2-Ethoxy-1-naphthoyl chloride SOCl₂ Nafcillin Nafcillin 2-Ethoxy-1-naphthoyl chloride->Nafcillin 6-APA, TEA

Caption: Synthetic pathway from this compound to Nafcillin.

Mechanism of Action of Nafcillin

Nafcillin, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[2][3] It specifically targets and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[2][4] This inactivation of PBPs leads to a weakened cell wall and ultimately results in bacterial cell lysis.[3][4]

MechanismOfAction Nafcillin Nafcillin PBP Penicillin-Binding Protein (PBP) Nafcillin->PBP Binds to and inhibits Peptidoglycan_Crosslinking Peptidoglycan Cross-linking PBP->Peptidoglycan_Crosslinking Catalyzes PBP->Peptidoglycan_Crosslinking Inhibition Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Peptidoglycan_Crosslinking->Cell_Wall_Synthesis is essential for Weakened_Cell_Wall Weakened Cell Wall Cell_Wall_Synthesis->Weakened_Cell_Wall is disrupted, leading to Cell_Lysis Bacterial Cell Lysis Weakened_Cell_Wall->Cell_Lysis results in

Caption: Mechanism of action of Nafcillin.

References

Application of Methyl 2-hydroxy-1-naphthoate in the Preparation of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their extensive conjugation is responsible for their vibrant colors. The synthesis of azo dyes is a cornerstone of organic chemistry, typically involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.

Methyl 2-hydroxy-1-naphthoate is a derivative of naphthol that can serve as an excellent coupling component in the synthesis of azo dyes. The presence of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups on the naphthalene ring influences the electronic properties of the molecule and, consequently, the color and fastness properties of the resulting dyes. The hydroxyl group is a strong activating group and directs the electrophilic attack of the diazonium ion to the ortho or para position. In the case of 2-hydroxy-1-naphthoate, the coupling occurs at the position ortho to the hydroxyl group. The methoxycarbonyl group can act as a color modifier and may also influence the solubility and binding characteristics of the dye.

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound as the coupling component.

Principle of the Reaction

The synthesis of an azo dye from this compound involves two primary chemical reactions:

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt is a highly reactive electrophile.

  • Azo Coupling: The diazonium salt is then reacted with the coupling component, this compound, which is dissolved in an alkaline solution. The electron-rich naphthoxide ion acts as a nucleophile and attacks the diazonium ion to form the stable azo dye.

Data Presentation

The following tables summarize typical quantitative data for azo dyes synthesized from naphthol derivatives, which are structurally similar to this compound. This data is provided for reference and comparative purposes.

Table 1: Spectroscopic Data of a Representative Azo Dye Derived from p-Toluidine and 2-Naphthol

ParameterValueReference
λmax (nm) 489[1]
Molar Absorptivity (ε, M-1cm-1) ~25,000Estimated
1H NMR (CDCl3, δ ppm) 15.9 (s, 1H, OH), 8.6 (d, 1H), 7.8-7.2 (m, 9H, Ar-H), 2.4 (s, 3H, CH3)[2]
13C NMR (CDCl3, δ ppm) 145.1, 141.2, 139.8, 133.5, 130.1, 129.6, 128.9, 128.2, 127.5, 126.9, 125.4, 121.8, 117.3, 21.3[2]

Table 2: Typical Reaction Yields for Azo Dye Synthesis with Naphthol Derivatives

Aromatic AmineCoupling ComponentYield (%)Reference
p-Nitroaniline2-Naphthol~90%[3]
Aniline2-Naphthol>85%General Lab Procedures
Sulfanilic acid2-Naphthol~80%General Lab Procedures

Experimental Protocols

The following are detailed protocols for the key experiments in the synthesis of azo dyes using this compound.

Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., p-Toluidine)

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve a specific molar equivalent of the aromatic amine (e.g., 1.07 g, 10 mmol of p-toluidine) in a solution of concentrated hydrochloric acid (e.g., 3 mL) and water (e.g., 10 mL).

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C. Stir the solution until the amine salt precipitates.

  • In a separate 50 mL beaker, prepare a solution of sodium nitrite (e.g., 0.7 g, 10.1 mmol) in cold distilled water (e.g., 5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled amine salt solution with constant and efficient stirring. Ensure the temperature remains between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes at 0-5 °C.

  • The resulting clear solution of the diazonium salt should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with this compound

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Freshly prepared diazonium salt solution from Protocol 1

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve a molar equivalent of this compound (e.g., 2.02 g, 10 mmol) in an aqueous solution of sodium hydroxide (e.g., 0.4 g in 20 mL of water).

  • Cool this solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold solution of this compound with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold distilled water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure azo dye.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

  • Characterize the final product using techniques such as melting point determination, UV-Vis spectroscopy, FT-IR spectroscopy, and NMR spectroscopy.

Visualizations

General Synthesis Pathway of an Azo Dye from this compound

G cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Aromatic Amine (e.g., p-Toluidine) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO₂, HCl 0-5 °C AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling CouplingComponent This compound (in NaOH) CouplingComponent->AzoDye

Caption: General reaction pathway for the synthesis of an azo dye.

Experimental Workflow for Azo Dye Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_amine Prepare Amine Salt Solution start->prep_amine prep_nitrite Prepare NaNO₂ Solution start->prep_nitrite prep_coupler Prepare Coupling Component Solution start->prep_coupler diazotization Diazotization (0-5 °C) prep_amine->diazotization prep_nitrite->diazotization coupling Azo Coupling (0-5 °C) prep_coupler->coupling diazotization->coupling filtration Vacuum Filtration coupling->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying end Pure Azo Dye drying->end

Caption: Step-by-step workflow for the synthesis and purification of azo dyes.

References

Application Notes and Protocols: Methyl 2-hydroxy-1-naphthoate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-1-naphthoate and its parent acid, 2-hydroxy-1-naphthoic acid, are versatile ligands in coordination chemistry. The presence of both a hydroxyl and a carboxyl group (or its ester derivative) in ortho positions on the naphthalene ring allows for the formation of stable chelate rings with a variety of metal ions. This structural motif is of significant interest due to the potential applications of the resulting coordination complexes in catalysis, materials science, and particularly in the development of therapeutic agents.

The coordination of these ligands to metal centers can modulate their biological activity, leading to enhanced antimicrobial, antifungal, and anticancer properties compared to the free ligands. The planar naphthyl group can facilitate intercalation with DNA, while the metal center can be crucial for redox activity and interaction with biological macromolecules.

It is important to note that while the coordination chemistry of 2-hydroxy-1-naphthoic acid and Schiff bases derived from 2-hydroxy-1-naphthaldehyde is well-documented, the use of this compound as a primary ligand is less explored. However, the coordination principles and synthetic methodologies are largely transferable. These notes will therefore draw upon data from closely related analogues to provide a comprehensive overview.

Quantitative Data Summary

Spectroscopic Data of Representative Metal Complexes

The coordination of 2-hydroxy-1-naphthoate ligands to metal ions leads to characteristic shifts in their spectroscopic signatures. Infrared spectroscopy is particularly useful for confirming coordination.

ComplexLigandν(C=O) (cm⁻¹) of Ligandν(C=O) (cm⁻¹) of Complexν(M-O) (cm⁻¹)Reference
[Ni(L)Cl(H₂O)₂]Schiff base of 2-hydroxy-1-naphthaldehyde1602 (C=N)1625 (C=N)495[1]
[Cu(L)Cl(H₂O)₂]Schiff base of 2-hydroxy-1-naphthaldehyde1602 (C=N)1620 (C=N)478[1]
[Zn(L)Cl(H₂O)₂]Schiff base of 2-hydroxy-1-naphthaldehyde1602 (C=N)1604 (C=N)495[1]
[Cd(L)Cl(H₂O)₂]Schiff base of 2-hydroxy-1-naphthaldehyde1602 (C=N)1610 (C=N)495[1]

Note: L represents the Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde and phenylhydrazine.

Antimicrobial Activity of Naphthoic Acid-Based Metal Complexes

Metal complexes of naphthoic acid derivatives often exhibit enhanced antimicrobial activity compared to the free ligands. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Complex/LigandTest OrganismMIC (µg/mL)Reference
[La(N₂H₄)₂{C₁₀H₆(1-O)(2-COO)}₁.₅]·3H₂OE. coli62.5[2]
[La(N₂H₄)₂{C₁₀H₆(2-O)(1-COO)}₁.₅]E. coli62.5[2]
[La(N₂H₄)₂{C₁₀H₆(3-O)(2-COO)}₁.₅]·H₂OE. coli62.5[2]
[La(N₂H₄)₂(2-C₁₀H₇OCH₂(COO))₃]·3H₂OE. coli>62.5[2]
Ciprofloxacin (Standard)E. coli<62.5[2]
[La(N₂H₄)₂{C₁₀H₆(1-O)(2-COO)}₁.₅]·3H₂OS. aureus125[2]
[La(N₂H₄)₂{C₁₀H₆(2-O)(1-COO)}₁.₅]S. aureus250[2]
[La(N₂H₄)₂{C₁₀H₆(3-O)(2-COO)}₁.₅]·H₂OS. aureus125[2]
[La(N₂H₄)₂(2-C₁₀H₇OCH₂(COO))₃]·3H₂OS. aureus250[2]
Ciprofloxacin (Standard)S. aureus<62.5[2]
Catalytic Activity of Related Naphthol-Based Palladium Complexes in Suzuki-Miyaura Coupling

Palladium complexes bearing ligands structurally similar to this compound have shown catalytic activity in C-C bond-forming reactions.

Catalyst (Palladium Complex with)Aryl HalideArylboronic AcidYield (%)Reference
Hydroxynaphthalene-2-oxazoline ligand4-BromoanisolePhenylboronic acid95[3]
Hydroxynaphthalene-2-oxazoline ligand4-BromotoluenePhenylboronic acid92[3]
Hydroxynaphthalene-2-oxazoline ligand4-ChlorotoluenePhenylboronic acid85[3]
Hydroxynaphthalene-2-oxazoline ligand1-Bromo-4-nitrobenzenePhenylboronic acid98[3]

Experimental Protocols

Protocol 1: Synthesis of a Representative Metal(II) Complex with a 2-Hydroxy-1-naphthaldehyde-derived Schiff Base Ligand

This protocol describes the synthesis of a Ni(II) complex with a Schiff base derived from 2-hydroxy-1-naphthaldehyde and phenylhydrazine. This serves as a model for the complexation of related ligands like this compound.[1]

Materials:

  • 2-hydroxy-1-naphthaldehyde (0.003 mol, 0.516 g)

  • Phenylhydrazine (0.003 mol, 0.324 g)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.0004 mol, 0.095 g)

  • Ethanol

  • Diethyl ether

  • Hydrobromic acid (catalyst)

Procedure:

Part A: Synthesis of the Schiff Base Ligand

  • Dissolve 2-hydroxy-1-naphthaldehyde (0.516 g) in 10 mL of ethanol in a round-bottom flask with continuous stirring.

  • Add 3 drops of hydrobromic acid as a catalyst.

  • Add 5 mL of ethanol to dilute the mixture.

  • Slowly add phenylhydrazine (0.324 g) to the solution with continuous stirring for approximately 5 minutes.

  • A yellow precipitate of the Schiff base ligand will form immediately.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry in a desiccator.

Part B: Synthesis of the Ni(II) Complex

  • Dissolve the synthesized Schiff base ligand (0.0003 mol, 0.082 g) in 5 mL of ethanol.

  • In a separate beaker, dissolve NiCl₂·6H₂O (0.0004 mol, 0.095 g) in 5 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature (25 °C).

  • An immediate formation of a light brown precipitate will be observed.

  • Continue stirring the reaction mixture for 2-3 hours.

  • Filter the precipitate, wash thoroughly with diethyl ether, and dry.

Characterization:

  • FT-IR Spectroscopy: Confirm coordination by observing the shift in the C=N stretching vibration and the appearance of new bands corresponding to M-N and M-O vibrations.

  • UV-Vis Spectroscopy: Monitor the electronic transitions to confirm complex formation.

  • Elemental Analysis: Determine the stoichiometry of the metal complex.

Visualizations

Experimental Workflow

experimental_workflow Workflow for Synthesis of Metal Complexes cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization L1 Dissolve 2-hydroxy-1-naphthaldehyde in Ethanol L2 Add Catalyst and Phenylhydrazine L1->L2 L3 Precipitation and Filtration of Ligand L2->L3 C1 Dissolve Ligand in Ethanol L3->C1 Use Synthesized Ligand C3 Mix Ligand and Metal Salt Solutions C1->C3 C2 Dissolve Metal Salt in Ethanol C2->C3 C4 Stir and Reflux C3->C4 C5 Isolate and Purify Complex C4->C5 CH1 FT-IR Spectroscopy C5->CH1 CH2 UV-Vis Spectroscopy C5->CH2 CH3 Elemental Analysis C5->CH3 CH4 Other Techniques (NMR, TGA, X-ray) C5->CH4

Caption: General workflow for the synthesis and characterization of metal complexes.

Signaling Pathway

The anti-inflammatory activity of naphthoate derivatives, such as methyl-1-hydroxy-2-naphthoate (a positional isomer of the title compound), has been shown to involve the suppression of the NF-κB and MAPK signaling pathways.[4]

anti_inflammatory_pathway Inhibition of Inflammatory Signaling by Naphthoate Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK (JNK, p38) TLR4->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) NFkB->Gene activates transcription Inflammation Inflammatory Response Gene->Inflammation AP1 AP-1 MAPK->AP1 activates AP1->Gene activates transcription Naphthoate This compound (or its complexes) Naphthoate->IKK inhibits Naphthoate->NFkB inhibits translocation Naphthoate->MAPK inhibits

Caption: Anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

References

Application Notes and Protocols for the Characterization of Methyl 2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-1-naphthoate (CAS No: 947-65-9) is an aromatic ester with potential applications in organic synthesis and pharmaceutical development.[1][2] As with any compound intended for research or drug development, comprehensive characterization is essential to confirm its identity, purity, and stability. This document provides detailed application notes and standardized protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

While specific experimental data for this compound is not extensively published, the methodologies and expected data presented herein are based on established principles for analogous compounds, such as other hydroxynaphthoate isomers and related aromatic esters.[3][4][5] These protocols should serve as a robust starting point for method development and validation in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 947-65-9[1]
Molecular Formula C₁₂H₁₀O₃[1][6]
Molecular Weight 202.21 g/mol [1][6]
IUPAC Name methyl 2-hydroxynaphthalene-1-carboxylate[6]
Physical Form Solid
InChI Key LEENMPKUUNPLHM-UHFFFAOYSA-N[6]

Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique approach to elucidate its structure and assess its purity. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation cluster_3 Final Report Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS or ESI-MS) Sample->MS IR FTIR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis HPLC HPLC Analysis Sample->HPLC StructureElucidation Structure Elucidation NMR->StructureElucidation Identity Identity Confirmation MS->Identity IR->StructureElucidation UVVis->Identity Purity Purity Assessment HPLC->Purity Report Characterization Report StructureElucidation->Report Purity->Report Identity->Report

Analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. For this compound, NMR is critical for confirming the substitution pattern on the naphthalene ring and the presence of the methyl ester and hydroxyl groups.

Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical acquisition parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (2-5 seconds) are common.

Expected Data

The following table summarizes the expected chemical shifts for this compound based on the analysis of its isomers and related structures.[3][4][7][8]

¹H NMR (Expected in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.0 - 11.0 Singlet 1H Ar-OH
~7.2 - 8.2 Multiplet 6H Aromatic H

| ~4.0 | Singlet | 3H | -COOCH₃ |

¹³C NMR (Expected in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~170.0 C =O (Ester)
~155.0 C -OH
~110.0 - 140.0 Aromatic C

| ~52.0 | -COOC H₃ |

Mass Spectrometry (MS)

Application Note

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight, while the fragmentation pattern provides evidence for the presence of specific functional groups.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize either Electron Ionization (EI) for volatile samples or Electrospray Ionization (ESI) for less volatile samples.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Expected Data

The expected mass spectrometric data for this compound is presented below.

m/z ValueIonNotes
202.21[M]⁺Molecular ion peak corresponding to C₁₂H₁₀O₃.[1][6]
171[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
143[M - COOCH₃]⁺Loss of the carbomethoxy group.
115[C₉H₇]⁺Naphthalene fragment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, FTIR can confirm the presence of the hydroxyl (O-H), ester carbonyl (C=O), and aromatic (C=C) groups.

Experimental Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: Perform a background scan to subtract the contribution of atmospheric CO₂ and water.

  • Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

Expected Data

The following table lists the expected characteristic IR absorption bands for this compound, based on data from similar compounds.[5][9][10][11]

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3500 (broad)O-H stretchHydroxyl
3000 - 3100 (sharp)C-H stretchAromatic
2850 - 2960 (sharp)C-H stretchAliphatic (CH₃)
~1680 - 1720 (strong)C=O stretchEster Carbonyl
~1500 - 1600C=C stretchAromatic Ring
~1200 - 1300C-O stretchEster

UV-Visible (UV-Vis) Spectroscopy

Application Note

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system in this compound is a strong chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands. This technique is particularly useful for quantitative analysis using a calibration curve.

Experimental Protocol
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.

  • Sample Preparation: Prepare a stock solution of the sample and then perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 1.0.

  • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

  • Spectrum Acquisition: Measure the absorbance of the sample solution over a wavelength range of approximately 200-400 nm.

Expected Data

Based on the UV-Vis spectrum of the related 2-naphthoic acid, the following absorption maxima are expected.[12][13]

ParameterExpected Value
λmax 1 ~230-240 nm
λmax 2 ~280-290 nm
λmax 3 ~330-340 nm

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a primary technique for determining the purity of a compound and for its quantification in various matrices. A reversed-phase HPLC method with UV detection is suitable for this compound due to its aromatic structure.

Experimental Protocol
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture. Filter and degas the mobile phase.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at one of the absorption maxima (e.g., 280 nm).

    • Column Temperature: 25-30 °C.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. For quantification, a calibration curve should be prepared using standards of known concentrations.

Expected Data

The following table outlines the expected performance characteristics for an optimized HPLC method.

ParameterExpected Value
Retention Time Dependent on specific conditions, but should be well-resolved.
Linearity (r²) > 0.999
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL range

Interrelation of Analytical Techniques

The various analytical techniques provide complementary information that, when combined, allows for a comprehensive characterization of the molecule. The following diagram illustrates the logical relationship between these techniques.

Logical_Relationships cluster_0 Structural Information cluster_1 Identity & Purity cluster_2 Confirmation NMR NMR (Connectivity) Confirmation Confirmed Structure & Purity of This compound NMR->Confirmation confirms structure MS_Frag MS Fragmentation (Substructures) MS_Frag->Confirmation IR FTIR (Functional Groups) IR->Confirmation MW Molecular Weight (from MS) MW->Confirmation confirms identity Purity Purity (from HPLC) Purity->Confirmation confirms purity UV_Profile UV Profile (Chromophore) UV_Profile->Confirmation

Interrelation of analytical data for characterization.

References

Application Notes and Protocols for the Purification of Crude Methyl 2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude Methyl 2-hydroxy-1-naphthoate, a key intermediate in various synthetic processes. The following sections outline two primary purification techniques: recrystallization and column chromatography. These methods are designed to remove impurities such as unreacted starting materials, byproducts, and residual solvents, yielding a product of high purity suitable for downstream applications in research, development, and manufacturing.

Data Presentation: Comparison of Purification Methods

The choice of purification method often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of typical quantitative data associated with the purification of this compound and structurally related compounds.

Purification MethodKey ParametersTypical Purity (Before)Typical Purity (After)Estimated YieldNotes
Recrystallization Solvent System: Methanol85-95%>99%75-90%Effective for removing less soluble and trace impurities. Yield is dependent on the solubility difference of the compound at different temperatures.
Solvent System: Ethanol/Water85-95%>99%70-85%The addition of an anti-solvent (water) can improve crystal yield for moderately polar compounds.
Solvent System: Ethyl Acetate/Hexane85-95%>98%80-95%Good for compounds that are highly soluble in a polar solvent and insoluble in a nonpolar solvent.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate (Gradient)70-90%>99.5%85-95%Highly effective for separating compounds with different polarities. Ideal for achieving very high purity and for separating complex mixtures.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of crude this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at varying temperatures. For this compound, polar solvents like methanol or a mixed solvent system are often effective.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Hotplate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of methanol and a magnetic stir bar.

    • Gently heat the mixture on a hotplate with continuous stirring.

    • Continue to add small portions of methanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper on the hotplate.

    • Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities.

  • Crystallization:

    • Remove the flask containing the clear solution from the hotplate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any adhering soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.

    • For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum oven at a temperature below the compound's melting point (approximately 79-81°C).

  • Analysis:

    • Determine the yield of the purified this compound.

    • Assess the purity of the final product by techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value is indicative of high purity.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for purifying organic compounds by separating them based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, normal-phase chromatography using silica gel is a suitable technique.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers and flasks

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Preparation of the Column:

    • Securely clamp a chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and to remove any air bubbles.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution:

    • Begin the elution with a nonpolar mobile phase, such as 100% n-hexane or a mixture with a low percentage of ethyl acetate (e.g., 99:1 hexane:ethyl acetate).[1]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 97:3, then 95:5 hexane:ethyl acetate).[1] This gradient elution will help to first elute nonpolar impurities, followed by the target compound, and finally the more polar impurities.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions using test tubes or small flasks.

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp to identify the fractions containing the pure product. Fractions with a single spot corresponding to the Rf value of the desired product should be combined.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Analysis:

    • Determine the yield of the purified product.

    • Confirm the purity using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.

Visualizations

The following diagrams illustrate the workflows for the described purification protocols.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Methanol crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities crystallization Cool to Crystallize dissolve->crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with Cold Methanol vacuum_filtration->wash dry Dry under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols: Utilizing Methyl 2-hydroxy-1-naphthoate for the Synthesis of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and application of fluorescent probes derived from Methyl 2-hydroxy-1-naphthoate. While direct literature on the use of this specific precursor is emerging, its structural similarity to well-established fluorogenic scaffolds, such as 2-hydroxy-1-naphthaldehyde, makes it a promising and versatile starting material for the development of novel fluorescent sensors.

The protocols outlined below are based on established chemical transformations and principles of fluorescent probe design, offering a solid foundation for researchers to explore new sensing applications.

Introduction to this compound in Fluorescent Probe Design

This compound possesses a unique combination of functional groups—a hydroxyl group, a methyl ester, and a naphthalene core—that make it an attractive scaffold for building fluorescent probes. The inherent fluorescence of the naphthalene moiety can be modulated by chemical modifications to create "turn-on" or "turn-off" responses to specific analytes.

The hydroxyl and ester groups serve as convenient handles for introducing recognition elements (for analyte binding) and signaling units. For instance, the hydroxyl group can be derivatized to create a recognition site for metal ions, while the ester can be modified to tune the probe's solubility and cell permeability. The general strategy involves linking the this compound core to a receptor for a target analyte, where the binding event triggers a change in the photophysical properties of the molecule, leading to a detectable fluorescent signal.

Proposed Application: A "Turn-On" Fluorescent Probe for Zinc Ions (Zn²⁺)

Zinc is an essential metal ion involved in a myriad of biological processes, and its dysregulation is associated with several diseases. The following sections detail the synthesis and application of a hypothetical Schiff base fluorescent probe, Naph-Zn-1 , derived from this compound, for the selective detection of Zn²⁺. The proposed sensing mechanism is based on the inhibition of the Photoinduced Electron Transfer (PET) process upon coordination with Zn²⁺, leading to fluorescence enhancement.[1][2]

Synthetic Scheme

The synthesis of Naph-Zn-1 involves a two-step process starting from this compound:

  • Hydrazinolysis: Conversion of the methyl ester to a hydrazide.

  • Condensation: Reaction of the hydrazide with 2-pyridinecarboxaldehyde to form the final Schiff base probe.

Synthesis_Workflow Start Methyl 2-hydroxy- 1-naphthoate Reagent1 Hydrazine Hydrate Ethanol, Reflux Start->Reagent1 Intermediate 2-Hydroxy-1-naphthohydrazide Reagent2 2-Pyridinecarboxaldehyde Ethanol, Reflux Intermediate->Reagent2 Reagent1->Intermediate Final_Product Naph-Zn-1 (Fluorescent Probe) Reagent2->Final_Product Sensing_Mechanism cluster_0 In the absence of Zn²⁺ cluster_1 In the presence of Zn²⁺ Probe Naph-Zn-1 (Weak Fluorescence) PET Photoinduced Electron Transfer (PET) Probe->PET Excitation Probe_Zn Naph-Zn-1-Zn²⁺ Complex (Strong Fluorescence) Probe->Probe_Zn + Zn²⁺ GroundState Ground State PET->GroundState Non-radiative decay ExcitedState Excited State NoPET PET Blocked Probe_Zn->NoPET Excitation GroundState2 Ground State NoPET->GroundState2 Radiative decay (Fluorescence) ExcitedState2 Excited State

References

Application Notes and Protocols for the Synthesis of Schiff Bases using 2-Hydroxy-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from 2-hydroxy-1-naphthaldehyde are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1] Their biological activities, which include antimicrobial, antifungal, anticancer, and antioxidant properties, make them promising candidates for drug development.[1][2] These compounds are synthesized through the condensation reaction of 2-hydroxy-1-naphthaldehyde with a primary amine. This document provides a detailed experimental protocol for the synthesis, purification, and characterization of Schiff bases using 2-hydroxy-1-naphthaldehyde.

Note on Starting Material: While the query specified Methyl 2-hydroxy-1-naphthoate, the direct synthesis of Schiff bases from this ester is not a commonly documented procedure. The standard and more reactive starting material for this reaction is 2-hydroxy-1-naphthaldehyde. The protocol provided is based on the use of this aldehyde.

Experimental Protocols

General Synthesis of Schiff Bases from 2-Hydroxy-1-naphthaldehyde

This protocol outlines the general procedure for the condensation reaction between 2-hydroxy-1-naphthaldehyde and a primary amine.

Materials:

  • 2-hydroxy-1-naphthaldehyde

  • Primary amine (e.g., aniline, substituted anilines, alkylamines)

  • Ethanol (or other suitable solvent like methanol)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid or concentrated sulfuric acid)

  • Standard laboratory glassware (reflux setup, beakers, filtration apparatus)

  • Heating mantle or water bath

  • Magnetic stirrer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde (1 equivalent) in a suitable volume of ethanol. In a separate beaker, dissolve the primary amine (1 equivalent) in ethanol.

  • Reaction Mixture: Slowly add the ethanolic solution of the primary amine to the solution of 2-hydroxy-1-naphthaldehyde with continuous stirring. A 1:1 molar ratio is typically used.[3]

  • Catalysis (Optional): To facilitate the reaction, a few drops of a catalyst such as glacial acetic acid or concentrated sulfuric acid can be added to the mixture.

  • Reflux: Heat the reaction mixture to reflux for a period of 2 to 4 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product will often precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a desiccator over anhydrous calcium chloride or in a vacuum oven.[3]

Purification

Recrystallization is a common method for purifying the synthesized Schiff base.

Procedure:

  • Dissolve the crude Schiff base in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals thoroughly. The purity can be checked by melting point determination and TLC.

Data Presentation

Table 1: Reaction Parameters for Schiff Base Synthesis
Amine ReactantMolar Ratio (Aldehyde:Amine)SolventCatalystReflux Time (hours)Yield (%)Melting Point (°C)Reference
o-phenylenediamine1:2Ethanol-382135[3]
1,8-diaminonaphthalene2:1Ethanolconc. H₂SO₄3--
L-histidine1:1Methanol-0.67--[2]
Sulfamethazine1:1Methanol-0.67--[2]
Table 2: Spectroscopic Data for a Representative Schiff Base
Spectroscopic TechniqueKey Peaks / ShiftsInterpretationReference
FT-IR (cm⁻¹) ~3400 (broad)O-H stretching of the hydroxyl group
~1625C=N stretching of the azomethine group
~1340C-O stretching of the phenolic group
¹H NMR (δ, ppm) ~10.0-11.0Azomethine proton (-CH=N-)
~6.3-8.9Aromatic protons

Visualization of Experimental Workflow

Schiff_Base_Synthesis_Workflow start Start dissolve_aldehyde Dissolve 2-hydroxy-1-naphthaldehyde in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Primary Amine in Ethanol start->dissolve_amine mix_reactants Mix Reactant Solutions dissolve_aldehyde->mix_reactants dissolve_amine->mix_reactants add_catalyst Add Catalyst (e.g., Acetic Acid) mix_reactants->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool_mixture Cool to Room Temperature reflux->cool_mixture filtration Filter Precipitate cool_mixture->filtration wash_product Wash with Cold Ethanol filtration->wash_product dry_product Dry the Schiff Base wash_product->dry_product purification Purification (Recrystallization) dry_product->purification characterization Characterization (FT-IR, NMR, MP) purification->characterization end End Product characterization->end Anticancer_Mechanism schiff_base Schiff Base Metal Complex cell_membrane Cancer Cell Membrane schiff_base->cell_membrane Cellular Uptake ros ↑ Reactive Oxygen Species (ROS) cell_membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

References

Troubleshooting & Optimization

Identifying common impurities in Methyl 2-hydroxy-1-naphthoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxy-1-naphthoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially relevant synthesis is a two-step process. First, 2-hydroxy-1-naphthoic acid is synthesized from 2-naphthol via the Kolbe-Schmitt reaction.[1][2] This is followed by the Fischer esterification of the resulting acid with methanol to yield this compound.[3]

Q2: What are the most common impurities I should expect in my final product?

A2: Impurities can originate from both steps of the synthesis.

  • From the Kolbe-Schmitt reaction: The primary impurities are unreacted 2-naphthol and isomeric hydroxynaphthoic acids. The major isomeric byproduct is typically 3-hydroxy-2-naphthoic acid.[1]

  • From the esterification step: The main impurity is unreacted 2-hydroxy-1-naphthoic acid.

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the consumption of starting materials and the formation of the product in both the Kolbe-Schmitt reaction and the Fischer esterification. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is recommended.[4]

Q4: What analytical techniques are best for identifying and quantifying impurities in the final product?

A4: HPLC is the preferred method for separating and quantifying the desired product from its isomers (e.g., Methyl 3-hydroxy-2-naphthoate) and the unreacted starting acid.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. For non-volatile compounds like the hydroxy acids and their esters, derivatization to more volatile silyl ethers may be necessary prior to GC-MS analysis.[6][7]

Troubleshooting Guides

Issue 1: Low Yield of 2-Hydroxy-1-naphthoic Acid in the Kolbe-Schmitt Reaction
Possible Cause Suggested Solution
Presence of moisture Ensure all reactants, solvents, and glassware are thoroughly dried. Water can inhibit the reaction.[8]
Incomplete formation of the sodium or potassium naphthoxide salt Use a slight excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) and ensure complete reaction before introducing carbon dioxide.
Insufficient carbon dioxide pressure or reaction time The Kolbe-Schmitt reaction often requires high pressure and elevated temperatures to proceed efficiently.[9] Ensure the reaction is run at the recommended pressure and for a sufficient duration.
Suboptimal reaction temperature The regioselectivity of the carboxylation is temperature-dependent.[9] Ensure the reaction temperature is optimized for the formation of the desired 2-hydroxy-1-naphthoic acid isomer.
Issue 2: High Levels of Isomeric Impurities
Possible Cause Suggested Solution
Reaction conditions favoring isomer formation The choice of alkali metal cation can influence the isomer distribution. For the synthesis of 2-hydroxy-1-naphthoic acid, potassium salts are often preferred.[4] Reaction temperature also plays a crucial role in regioselectivity.[9]
Inadequate purification of the intermediate acid Recrystallization of the crude 2-hydroxy-1-naphthoic acid before esterification can significantly reduce the level of isomeric impurities in the final product.
Issue 3: Incomplete Fischer Esterification
Possible Cause Suggested Solution
Equilibrium not shifted towards the product Fischer esterification is an equilibrium reaction.[10] Use a large excess of methanol (it can often be used as the solvent) to drive the reaction forward.[11]
Presence of water Water is a byproduct of the reaction and can shift the equilibrium back towards the starting materials.[10] Use anhydrous methanol and a strong acid catalyst (e.g., concentrated sulfuric acid).[11]
Insufficient catalyst or reaction time Ensure a catalytic amount of a strong acid is used. Monitor the reaction by TLC and allow it to proceed until the starting acid is consumed.

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound

Impurity Origin Typical Method of Detection
2-NaphtholKolbe-Schmitt Reaction (unreacted starting material)TLC, HPLC, GC-MS
3-Hydroxy-2-naphthoic acidKolbe-Schmitt Reaction (isomeric byproduct)HPLC
2-Hydroxy-1-naphthoic acidFischer Esterification (unreacted starting material)TLC, HPLC

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-1-naphthoic Acid via Kolbe-Schmitt Reaction

Materials:

  • 2-Naphthol

  • Potassium hydroxide

  • High-pressure autoclave

  • Carbon dioxide (high purity)

  • Hydrochloric acid (concentrated)

  • Water (deionized)

Procedure:

  • In a high-pressure autoclave, dissolve 2-naphthol in a suitable solvent (e.g., toluene) and add a stoichiometric amount of potassium hydroxide.

  • Heat the mixture with stirring under vacuum to remove any water and form the potassium naphthoxide salt.

  • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-10 atm).

  • Heat the reaction mixture to the optimal temperature (e.g., 150-180°C) and maintain for several hours with continuous stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.

  • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude 2-hydroxy-1-naphthoic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Synthesis of this compound via Fischer Esterification

Materials:

  • 2-Hydroxy-1-naphthoic acid (purified)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the purified 2-hydroxy-1-naphthoic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted starting acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Further purify the product by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Kolbe-Schmitt Reaction cluster_1 Step 2: Fischer Esterification 2-Naphthol 2-Naphthol KOH_CO2 KOH, CO2 (High T, P) 2-Naphthol->KOH_CO2 Crude_Acid Crude 2-Hydroxy-1-naphthoic Acid (contains isomers and unreacted 2-naphthol) KOH_CO2->Crude_Acid Purification_1 Recrystallization Crude_Acid->Purification_1 Pure_Acid Pure 2-Hydroxy-1-naphthoic Acid Purification_1->Pure_Acid Methanol_H2SO4 Methanol (excess) H2SO4 (cat.) Pure_Acid->Methanol_H2SO4 Crude_Ester Crude this compound (contains unreacted acid) Methanol_H2SO4->Crude_Ester Purification_2 Workup & Recrystallization Crude_Ester->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Analysis of Final Product Impurity_Detected Impurity Detected? Start->Impurity_Detected Unreacted_Acid Unreacted 2-Hydroxy-1-naphthoic Acid Impurity_Detected->Unreacted_Acid Yes Isomeric_Impurity Isomeric Impurity (e.g., Methyl 3-hydroxy-2-naphthoate) Impurity_Detected->Isomeric_Impurity Yes Unreacted_Naphthol Unreacted 2-Naphthol Impurity_Detected->Unreacted_Naphthol Yes End Product Meets Purity Specs Impurity_Detected->End No Check_Esterification Review Esterification Protocol: - Excess Methanol? - Anhydrous conditions? - Catalyst amount/activity? - Reaction time/temperature? Unreacted_Acid->Check_Esterification Check_KS_Purification Review Kolbe-Schmitt & Purification: - Recrystallization of acid effective? - Optimize KS reaction conditions? Isomeric_Impurity->Check_KS_Purification Check_KS_Reaction Review Kolbe-Schmitt Protocol: - Anhydrous conditions? - Complete salt formation? - Sufficient CO2 pressure/time? Unreacted_Naphthol->Check_KS_Reaction

Caption: Logical workflow for troubleshooting common impurities in the synthesis.

References

Technical Support Center: Synthesis of Methyl 2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 2-hydroxy-1-naphthoate synthesis. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and direct method is the Fischer-Speier esterification of 2-hydroxy-1-naphthoic acid with methanol using a strong acid catalyst. This method is favored for its simplicity and the use of readily available and cost-effective reagents.

Q2: Why is the yield of my Fischer esterification of 2-hydroxy-1-naphthoic acid consistently low?

A2: Low yields in Fischer esterification are often attributed to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials. Other contributing factors may include an insufficient amount of catalyst, a reaction temperature that is not optimal, or an inadequate reaction time.

Q3: How can I effectively drive the reaction equilibrium towards the formation of this compound to improve the yield?

A3: To enhance the yield, it is crucial to shift the reaction equilibrium to favor the product. This can be accomplished by:

  • Utilizing a large excess of methanol: This increases the concentration of one of the reactants, thereby pushing the equilibrium forward in accordance with Le Chatelier's principle.

  • Removing water as it is formed: This can be achieved by employing a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.

Q4: What are the recommended catalysts for the esterification of 2-hydroxy-1-naphthoic acid?

A4: Strong Brønsted acids are the typical catalysts of choice. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used and have been shown to be effective.[1][2]

Q5: How can I monitor the progress of the esterification reaction?

A5: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC). By taking small samples from the reaction mixture at different time intervals, you can visualize the consumption of the 2-hydroxy-1-naphthoic acid starting material and the appearance of the this compound product.

Q6: Are there alternative methods for the methylation of 2-hydroxy-1-naphthoic acid?

A6: Yes, alternative reagents can be used, particularly when the substrate is sensitive to the harsh acidic conditions of Fischer esterification. Diazomethane (CH₂N₂) and trimethylsilyldiazomethane (TMS-diazomethane) are effective for converting carboxylic acids to their methyl esters under milder conditions.[3][4][5][6] However, diazomethane is toxic and potentially explosive, requiring special handling precautions.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Reaction has not reached equilibrium. Increase the reflux time and continue to monitor the reaction's progress using TLC.
Insufficient catalyst. Ensure that the acid catalyst is active and has been added in a sufficient quantity (typically 1-5 mol% relative to the carboxylic acid).
Water in the reaction mixture. Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water as it forms.
Suboptimal reaction temperature. Ensure the reaction is heated to a gentle reflux. The temperature should be maintained at the boiling point of the alcohol being used.
Issue 2: Formation of Side Products
Potential Cause Recommended Solution
Formation of 2-methoxy-1-naphthoic acid methyl ester (phenolic etherification). This can occur under harsh acidic conditions and at elevated temperatures. Consider using a milder acid catalyst like p-toluenesulfonic acid instead of sulfuric acid.[2] Alternatively, protect the hydroxyl group before esterification, though this adds extra steps to the synthesis.
Decomposition of starting material or product. Avoid excessively high temperatures. Ensure a gentle and controlled reflux.
Issue 3: Difficulties in Product Purification
Potential Cause Recommended Solution
Incomplete removal of unreacted 2-hydroxy-1-naphthoic acid. During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid.
Product does not crystallize easily. If recrystallization is challenging, purify the crude product using column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Emulsion formation during aqueous work-up. To break up emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Hydroxy-1-naphthoic Acid

This protocol describes a general method for the synthesis of this compound via Fischer esterification.

Materials:

  • 2-Hydroxy-1-naphthoic acid

  • Anhydrous methanol (large excess, e.g., 20-50 equivalents)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-hydroxy-1-naphthoic acid in a large excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for several hours (e.g., 4-24 hours), monitoring its progress by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for Esterification of Hydroxylated Aromatic Acids (Representative Data)

CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid1:10Reflux6~90Adapted from[7]
p-Toluenesulfonic Acid1:10Reflux8~85Adapted from[1]
Amberlyst-151:10904>95Representative data from[1]

Note: The yields presented are for representative Fischer esterification reactions of hydroxylated aromatic acids and may vary for the specific synthesis of this compound.

Table 2: Effect of Reaction Time on Yield (Representative Data for Fischer Esterification)

Reaction Time (h)Yield (%)
265
480
690
892

Note: This data illustrates a typical trend for a Fischer esterification reaction and should be used as a guideline. Optimal reaction time should be determined by monitoring the reaction progress via TLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Prepare Reactants (2-Hydroxy-1-naphthoic acid, Anhydrous Methanol) prep_glassware 2. Dry Glassware setup 3. Reaction Setup (Dissolve acid in methanol) prep_glassware->setup add_catalyst 4. Add Catalyst (H₂SO₄ or TsOH) setup->add_catalyst reflux 5. Reflux (Monitor by TLC) add_catalyst->reflux cool 6. Cool Reaction reflux->cool evaporate 7. Evaporate Methanol cool->evaporate extract 8. Extraction (EtOAc, H₂O, NaHCO₃, Brine) evaporate->extract dry 9. Dry Organic Layer (MgSO₄ or Na₂SO₄) extract->dry concentrate 10. Concentrate dry->concentrate purify 11. Purify (Recrystallization or Chromatography) concentrate->purify final_product final_product purify->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation start->side_products loss_workup Loss During Work-up start->loss_workup increase_time Increase Reflux Time incomplete_rxn->increase_time Equilibrium not reached more_catalyst Increase Catalyst Amount incomplete_rxn->more_catalyst Insufficient catalysis remove_water Remove Water (Dean-Stark) incomplete_rxn->remove_water Water inhibition milder_conditions Use Milder Catalyst (TsOH) side_products->milder_conditions Phenolic etherification optimize_temp Optimize Temperature side_products->optimize_temp Decomposition careful_extraction Careful Extraction & Washing loss_workup->careful_extraction Emulsions / Incomplete separation purification_method Optimize Purification loss_workup->purification_method Suboptimal recrystallization/chromatography

References

Common side reactions during the esterification of 2-hydroxy-1-naphthoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the common side reactions encountered during the esterification of 2-hydroxy-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected side reactions during the esterification of 2-hydroxy-1-naphthoic acid?

A1: The esterification of 2-hydroxy-1-naphthoic acid can be accompanied by several side reactions, primarily due to the presence of both a carboxylic acid and a phenolic hydroxyl group. The most common side reactions include:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, particularly at elevated temperatures, to form 2-naphthol.[1][2]

  • Etherification: The reaction of the phenolic hydroxyl group with the alcohol or an alkylating agent, leading to the formation of a 2-alkoxy-1-naphthoic acid or its ester.

  • Self-esterification/Polymerization: Intermolecular esterification between molecules of 2-hydroxy-1-naphthoic acid can lead to the formation of dimers or polyester impurities.

Q2: I am observing a significant amount of 2-naphthol in my reaction mixture. What is the likely cause and how can I prevent it?

A2: The presence of 2-naphthol is a strong indicator of decarboxylation. 2-Hydroxy-1-naphthoic acid is known to decarboxylate upon heating.[1][2] To minimize this side reaction, consider the following:

  • Lower the reaction temperature: If possible, conduct the esterification at a lower temperature. This may require a longer reaction time or the use of a more reactive esterifying agent.

  • Choose a milder catalyst: Strong acids can sometimes promote decarboxylation. Experiment with milder acid catalysts.

  • Use a non-acidic esterification method: Consider methods that do not require high temperatures or strong acids, such as using an alkyl halide with a non-nucleophilic base.

Q3: My product's NMR spectrum shows an unexpected alkoxy signal, but it's not the ester. What could this be?

A3: An additional alkoxy signal, other than that of the desired ester, likely corresponds to an ether byproduct. This occurs when the phenolic hydroxyl group of 2-hydroxy-1-naphthoic acid reacts. To avoid this:

  • Protect the hydroxyl group: If feasible, protect the phenolic hydroxyl group before carrying out the esterification. This adds extra steps but can significantly improve the purity of the final product.

  • Control stoichiometry: Use a minimal excess of the alcohol to reduce the chances of it reacting with the hydroxyl group.

  • Use a less reactive alcohol: If the esterification allows, a less reactive alcohol might be less prone to ether formation.

Q4: The workup of my reaction is yielding a sticky, polymeric material. What is happening?

A4: The formation of a polymeric substance suggests that self-esterification is occurring, where the carboxylic acid of one molecule reacts with the hydroxyl group of another. To mitigate this:

  • Use a large excess of the alcohol: Employing the alcohol as the solvent can help to ensure that the carboxylic acid preferentially reacts with the intended alcohol rather than another molecule of the starting material.

  • Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of the desired ester Incomplete reaction.Increase reaction time, use a more efficient catalyst, or remove water as it forms (e.g., using a Dean-Stark apparatus).
Significant decarboxylation.Lower the reaction temperature. Use a milder catalyst.
Formation of ether byproducts.Protect the phenolic hydroxyl group. Use a minimal excess of alcohol.
Formation of polymeric byproducts.Use a large excess of the alcohol as the solvent. Run the reaction at a lower concentration.
Presence of 2-naphthol in the product Decarboxylation due to high temperature.Reduce the reaction temperature. Consider alternative, lower-temperature esterification methods.
Product is a mixture of ester and ether Competing etherification of the phenolic group.Protect the hydroxyl group prior to esterification. Optimize reaction conditions to favor esterification (e.g., lower temperature, different catalyst).
Formation of a high molecular weight, insoluble material Self-esterification/polymerization.Use the alcohol reactant as the solvent to favor the desired reaction. Decrease the concentration of the starting material.
Difficulty in purifying the product Presence of multiple, closely-related byproducts.Utilize column chromatography for separation. HPLC can be used for analytical and preparative scale purification.[3][4] Recrystallization may also be effective if the solubility differences between the product and impurities are significant.

Quantitative Data on Side Reactions

Reaction Condition Parameter Expected Impact on Side Reactions Predominant Product
Temperature Low (e.g., 50-80 °C)Minimizes decarboxylation.Desired Ester
High (e.g., >120 °C)Increases rate of decarboxylation.2-Naphthol
Catalyst Strong Acid (e.g., H₂SO₄)Can promote both esterification and decarboxylation.Mixture of Ester and 2-Naphthol
Mild Acid (e.g., p-TsOH)May favor esterification with less decarboxylation.Desired Ester
Base (for alkyl halide method)Favors etherification if hydroxyl is deprotonated.Ether or mixture
Alcohol Concentration Large Excess (as solvent)Favors esterification over self-esterification.Desired Ester
StoichiometricMay lead to increased self-esterification.Mixture with polymeric byproducts

Experimental Protocols

General Fischer Esterification of 2-Hydroxy-1-Naphthoic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-1-naphthoic acid (1.0 eq.) in a large excess of the desired anhydrous alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analysis of Reaction Mixture by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the components of the reaction mixture.[5][6][7]

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate). If the ester is not volatile enough, derivatization to a more volatile species may be necessary.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Scan a range appropriate for the expected masses of the starting material, product, and potential byproducts (e.g., 50-400 m/z).

  • Data Analysis: Identify the peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards. Quantify the relative amounts of each component by peak area integration.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Esterification of 2-Hydroxy-1-Naphthoic Acid start Esterification Reaction analyze_product Analyze Product Mixture (TLC, NMR, GC-MS) start->analyze_product check_yield Low Yield? decarboxylation Decarboxylation Product (2-Naphthol) Detected? check_yield->decarboxylation Yes end Successful Esterification check_yield->end No analyze_product->check_yield etherification Ether Byproduct Detected? decarboxylation->etherification No solution_decarboxylation Lower Reaction Temperature Use Milder Catalyst decarboxylation->solution_decarboxylation Yes polymer Polymeric Material Observed? etherification->polymer No solution_etherification Protect Hydroxyl Group Control Stoichiometry etherification->solution_etherification Yes solution_polymer Use Excess Alcohol Lower Concentration polymer->solution_polymer Yes optimize_conditions Optimize Reaction Conditions (Time, Catalyst Loading) polymer->optimize_conditions No solution_decarboxylation->start solution_etherification->start solution_polymer->start optimize_conditions->start

Caption: Troubleshooting workflow for identifying and addressing common side reactions.

ReactionPathways Competing Reaction Pathways start 2-Hydroxy-1-Naphthoic Acid + Alcohol (Acid Catalyst, Heat) esterification Desired Esterification start->esterification decarboxylation Decarboxylation start->decarboxylation etherification Etherification start->etherification self_esterification Self-Esterification start->self_esterification product_ester Desired Ester esterification->product_ester product_naphthol 2-Naphthol + CO2 decarboxylation->product_naphthol product_ether Ether Byproduct etherification->product_ether product_polymer Polymer self_esterification->product_polymer

References

Technical Support Center: Purification & Crystallization of Methyl 2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification and crystallization of Methyl 2-hydroxy-1-naphthoate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental workflow. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work with this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification and crystallization of this compound.

Frequently Asked Questions (FAQs):

Q1: What are the initial checks to perform if my crystallization of this compound is failing?

A1: Before proceeding to more complex troubleshooting, ensure the following:

  • Purity of Starting Material: Verify the purity of your crude this compound. Significant impurities can inhibit crystallization or lead to the formation of an oil. Techniques like Thin Layer Chromatography (TLC) or ¹H NMR can provide a preliminary assessment of purity.

  • Solvent Purity and Dryness: Ensure the solvents you are using for recrystallization are of high purity and appropriately dried. Water or other miscible impurities in your solvent can significantly alter the solubility of the compound.

  • Cleanliness of Glassware: All glassware should be scrupulously clean to avoid introducing nucleation sites that can lead to rapid, uncontrolled precipitation rather than slow crystal growth.

Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid (an oil) rather than a solid.[1][2] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.[2] For this compound, with a reported melting point of 79-81°C, using high-boiling point solvents requires careful temperature control.

Troubleshooting "Oiling Out":

  • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Gradual cooling is crucial for crystal formation.

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool slowly again.

  • Use a Co-solvent System: Introduce a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the solution at a slightly elevated temperature. This can help to induce crystallization. For this compound, a mixture of a good solvent like ethanol or ethyl acetate with a poor solvent like hexane or water could be effective.

  • Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline this compound, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

Q3: I have very low recovery of my purified product. What are the likely causes?

A3: Low recovery can be due to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a significant amount of the product.

Q4: The crystals I obtained are colored, but the pure compound should be a white solid. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Quantitative Data

SolventPolarityExpected Solubility (at room temp)Expected Solubility (at boiling point)Suitability for Recrystallization
Ethanol Polar ProticSparingly Soluble to SolubleVery SolubleGood
Methanol Polar ProticSparingly Soluble to SolubleVery SolubleGood
Ethyl Acetate Polar AproticSolubleVery SolublePotentially requires a co-solvent
Acetone Polar AproticSolubleVery SolublePotentially requires a co-solvent
Dichloromethane Polar AproticSolubleVery SolubleLikely too soluble for single-solvent recrystallization
Hexane NonpolarInsolubleSparingly SolubleGood as an anti-solvent
Toluene NonpolarSparingly SolubleSolublePotentially a good single solvent
Water Very PolarInsolubleInsolubleGood as an anti-solvent with a miscible organic solvent

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. Ethanol is often a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate. Add the solvent in small portions, while continuously swirling, until the solid has just dissolved. Avoid adding an excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (79-81°C).

Protocol 2: Two-Solvent Recrystallization of this compound

This method is useful if no single solvent provides the desired solubility characteristics. A common pair would be a "good" solvent in which the compound is soluble (e.g., ethanol or ethyl acetate) and a "poor" or "anti-solvent" in which it is insoluble (e.g., water or hexane).

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).

  • Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent protocol.

Visualizations

Purification_Workflow cluster_purification Purification of this compound crude_product Crude Product dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (removes insoluble impurities) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration (isolates crystals) crystallization->vacuum_filtration washing Washing with Ice-Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Crystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution_oiling Action: Add more solvent, use co-solvent, cool slower, seed, or scratch flask. oiling_out->solution_oiling Yes colored_crystals Colored Crystals? low_yield->colored_crystals No solution_yield Action: Use less solvent, ensure slow cooling during filtration, wash with ice-cold solvent. low_yield->solution_yield Yes solution_color Action: Use activated charcoal and perform hot filtration. colored_crystals->solution_color Yes end Successful Crystallization colored_crystals->end No solution_oiling->end solution_yield->end solution_color->end

Caption: Troubleshooting logic for common crystallization problems.

References

Optimizing reaction conditions for synthesizing derivatives of Methyl 2-hydroxy-1-naphthoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxy-1-naphthoate and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Fischer-Speier esterification. This reaction involves heating 2-hydroxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst. To drive the reaction equilibrium towards the product, an excess of methanol is typically used, often serving as the solvent as well.

Q2: Why am I experiencing a low yield in my esterification reaction?

A2: Low yields in Fischer esterification are often attributed to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials. Other contributing factors include an insufficient amount or activity of the catalyst, suboptimal reaction temperature, or inadequate reaction time. Incomplete reactions and loss of product during workup and purification are also common causes for low yields.

Q3: What are the recommended catalysts for this esterification?

A3: Strong Brønsted acids are the catalysts of choice for Fischer esterification. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be effectively monitored using thin-layer chromatography (TLC). By periodically taking small aliquots from the reaction mixture, you can observe the disappearance of the 2-hydroxy-1-naphthoic acid spot and the appearance of the less polar product, this compound.

Q5: What are the potential side reactions I should be aware of?

A5: Besides the reverse reaction (hydrolysis), at elevated temperatures, etherification of the hydroxyl group on the naphthalene ring can occur, especially with a large excess of alcohol and a strong acid catalyst. Other potential side reactions include the formation of colored impurities due to the degradation of the starting material or product under harsh acidic conditions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?

Answer:

A low yield can stem from several factors related to reaction equilibrium, reagent quality, and reaction conditions. Follow this troubleshooting guide to identify and address the issue.

Troubleshooting Steps:

  • Reaction Equilibrium:

    • Increase Excess of Methanol: The Fischer esterification is an equilibrium-controlled reaction. Using a large excess of methanol (e.g., 10-fold or more) can significantly shift the equilibrium towards the product side.

    • Remove Water: Water is a byproduct that can hydrolyze the ester back to the carboxylic acid. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can be effective.

  • Catalyst Activity:

    • Ensure Catalyst Potency: Acid catalysts can degrade over time. Use a fresh or properly stored catalyst.

    • Optimize Catalyst Loading: While catalytic, an insufficient amount of acid will result in a slow or incomplete reaction. A typical starting point is 5-10 mol% of the carboxylic acid.

  • Reaction Conditions:

    • Increase Reaction Time: The reaction may not have reached equilibrium. Monitor the reaction by TLC and extend the reflux time until the starting material is consumed.

    • Optimize Temperature: Ensure the reaction is heated to a sufficient temperature to achieve a reasonable reaction rate, typically the reflux temperature of methanol (around 65 °C).

  • Workup and Purification:

    • Minimize Hydrolysis during Workup: During the aqueous workup, the ester can be hydrolyzed back to the carboxylic acid, especially under basic conditions. Use a mild base like sodium bicarbonate (NaHCO₃) for neutralization and perform washes with cold solutions to minimize this.

    • Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

Troubleshooting Logic Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_equilibrium Check Reaction Equilibrium start->check_equilibrium check_catalyst Check Catalyst start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_workup Check Workup/Purification start->check_workup eq_methanol Increase Methanol Excess check_equilibrium->eq_methanol Insufficient driving force? eq_water Remove Water (Dean-Stark/Drying Agent) check_equilibrium->eq_water Byproduct inhibition? cat_fresh Use Fresh Catalyst check_catalyst->cat_fresh Inactive catalyst? cat_amount Optimize Catalyst Loading check_catalyst->cat_amount Insufficient amount? cond_time Increase Reaction Time check_conditions->cond_time Incomplete reaction? cond_temp Ensure Proper Reflux Temperature check_conditions->cond_temp Reaction too slow? workup_hydrolysis Use Mild Base (NaHCO3) & Cold Washes check_workup->workup_hydrolysis Product loss during neutralization? workup_extraction Perform Multiple Extractions check_workup->workup_extraction Incomplete product recovery? end Improved Yield eq_methanol->end eq_water->end cat_fresh->end cat_amount->end cond_time->end cond_temp->end workup_hydrolysis->end workup_extraction->end

Caption: A logical decision tree for troubleshooting low product yield.

Issue 2: Formation of Impurities/Side Products

Question: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities and how can I avoid them?

Answer:

The formation of impurities is a common issue that can often be addressed by modifying the reaction conditions and purification procedure.

Common Impurities and Solutions:

  • Unreacted 2-hydroxy-1-naphthoic acid: This is the most common impurity if the reaction has not gone to completion.

    • Solution: Increase the reaction time, use a larger excess of methanol, or ensure your catalyst is active. During workup, washing the organic layer with a mild base solution like sodium bicarbonate will remove the acidic starting material.

  • Polymeric/Colored Impurities: The starting material or product can degrade at high temperatures or with prolonged exposure to a strong acid, leading to the formation of colored byproducts.

    • Solution: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Ether Byproduct: The phenolic hydroxyl group can undergo etherification with methanol.

    • Solution: This is more likely at higher temperatures and with very strong acid catalysis. Using milder conditions or a shorter reaction time can help minimize this side reaction.

  • Solvent Impurities: Ensure the use of pure, dry solvents to avoid introducing contaminants.

Purification Strategy:

If impurities persist, purification by column chromatography on silica gel is highly effective. A solvent system of ethyl acetate and hexane is typically used, with the less polar product eluting before the more polar starting material and other polar impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Derivatives

CatalystAlcoholTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄ (conc.)Methanol65 (Reflux)8~90 (estimated)General Fischer Esterification
p-TsOHMethanol65 (Reflux)12~85 (estimated)General Fischer Esterification
H₂SO₄ (conc.)Methanol106-1072137 (for a related derivative)[1]
Pd(PPh₃)₂(OAc)₂ / Et₃NMethanol106-107-52 (for a related derivative)[1]

Note: The yields for the direct synthesis of this compound via Fischer esterification are typically high but can vary based on the specific conditions and scale of the reaction. The data for related derivatives are provided for comparison.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 2-hydroxy-1-naphthoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-1-naphthoic acid (1.0 eq).

    • Add a large excess of anhydrous methanol (e.g., 10-20 eq).

    • Slowly and carefully add the acid catalyst (e.g., 0.1 eq of concentrated H₂SO₄) to the stirring mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (until no more gas evolves)

      • Brine

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Alternatively, recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) can be employed for purification.

  • Characterization:

    • Characterize the final product by techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start 1. Add 2-hydroxy-1-naphthoic acid, methanol, and acid catalyst to flask reflux 2. Heat to reflux (65 °C) start->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to room temperature monitor->cool evaporate 5. Remove excess methanol cool->evaporate dissolve 6. Dissolve residue in ethyl acetate evaporate->dissolve wash 7. Wash with H2O, NaHCO3, and brine dissolve->wash dry 8. Dry organic layer wash->dry filter_concentrate 9. Filter and concentrate dry->filter_concentrate purify 10. Purify by column chromatography or recrystallization filter_concentrate->purify characterize 11. Characterize product (NMR, MS, IR) purify->characterize end Pure this compound characterize->end

Caption: A typical workflow for the synthesis and purification of this compound.

Signaling Pathway Involvement

Recent studies have shown that certain derivatives of this compound possess anti-inflammatory properties. For instance, Methyl 1-hydroxy-2-naphthoate has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[2] This inhibition is achieved through the suppression of key signaling pathways, namely the NF-κB and MAPK (JNK and p38) pathways.[2]

Inhibition of Inflammatory Signaling Pathways

Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IκBα IκBα Degradation TLR4->IκBα Inflammation Inflammatory Response (iNOS, COX-2, IL-1β, IL-6) p38->Inflammation JNK->Inflammation NFkB_translocation NF-κB Translocation IκBα->NFkB_translocation NFkB_activity NF-κB Transcriptional Activity NFkB_translocation->NFkB_activity NFkB_activity->Inflammation MHNA Methyl 1-hydroxy-2-naphthoate MHNA->p38 inhibits MHNA->JNK inhibits MHNA->IκBα inhibits

Caption: Inhibition of LPS-induced inflammatory pathways by a this compound derivative.[2]

References

Preventing the degradation of Methyl 2-hydroxy-1-naphthoate during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 2-hydroxy-1-naphthoate during its synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route: the Fischer esterification of 2-hydroxy-1-naphthoic acid with methanol.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The Fischer esterification is an equilibrium reaction.[1] 2. Catalyst issue: Insufficient or inactive acid catalyst.[2] 3. Presence of water: Water in the reaction mixture can shift the equilibrium back towards the reactants.[1] 4. Suboptimal temperature: Reaction temperature is too low for a sufficient reaction rate.1. Increase the reaction time and/or use a large excess of methanol to drive the equilibrium towards the product.[1] 2. Ensure the use of a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or TsOH).[2] 3. Use anhydrous methanol and dry glassware. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms. 4. Ensure the reaction is heated to reflux to maintain an adequate reaction rate.
Product Discoloration (Yellow, Brown, or Pink) 1. Oxidation of the phenolic hydroxyl group: Naphthols are susceptible to oxidation, which can form colored quinone-type byproducts.[3] 2. Reaction temperature too high: Excessive heat can lead to decomposition and the formation of colored impurities.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Consider adding a small amount of an antioxidant like sodium bisulfite to the work-up. 2. Maintain a controlled reflux temperature and avoid excessive heating.
Presence of Starting Material (2-hydroxy-1-naphthoic acid) in the Final Product 1. Incomplete reaction: As mentioned, the esterification is an equilibrium process.[1] 2. Product hydrolysis during work-up: The ester can be hydrolyzed back to the carboxylic acid if exposed to aqueous acid or base for a prolonged period, especially at elevated temperatures.[4]1. See "Low or No Product Yield" for solutions to drive the reaction to completion. 2. During the aqueous work-up, perform extractions and washes efficiently and at room temperature or below. Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions.
Formation of an Unwanted Byproduct (e.g., Methyl ether) Side reaction of the phenolic hydroxyl group: In the presence of a strong acid and methanol, there is a possibility of methylation of the hydroxyl group, although this is generally less favorable than esterification of the carboxylic acid.Use a milder acid catalyst or a shorter reaction time to minimize side reactions. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and direct method is the Fischer esterification of 2-hydroxy-1-naphthoic acid with methanol using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The reaction is typically performed under reflux conditions.

Q2: How can I synthesize the starting material, 2-hydroxy-1-naphthoic acid?

A2: 2-Hydroxy-1-naphthoic acid can be prepared from 2-naphthol via the Kolbe-Schmitt reaction.[5][6] This involves the carboxylation of 2-naphthol under pressure with carbon dioxide in the presence of a base.[5]

Q3: My final product is a pale-yellow solid. Is this normal, and how can I purify it?

A3: While this compound is typically a white to off-white solid, a pale-yellow color can indicate the presence of minor impurities, possibly from oxidation. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography on silica gel can also be employed for higher purity.

Q4: What are the main degradation pathways for this compound during synthesis?

A4: The two primary degradation pathways are:

  • Hydrolysis: The ester functional group can be hydrolyzed back to 2-hydroxy-1-naphthoic acid and methanol. This can be catalyzed by either acid or base.[4]

  • Oxidation: The electron-rich naphthalene ring, activated by the hydroxyl group, is susceptible to oxidation, which can lead to the formation of colored byproducts like 2-hydroxy-1,4-naphthoquinone.[3]

Q5: How can I prevent the oxidation of the product during the reaction and work-up?

A5: To prevent oxidation, it is recommended to:

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use degassed solvents.

  • During the work-up, minimize the exposure of the product to air, especially at higher pH values where the phenoxide is more susceptible to oxidation.

  • Consider adding a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate to the aqueous wash solutions.

Q6: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A6:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC) can provide quantitative information about the purity of the product and the presence of any impurities.

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and identifying any major impurities.

    • Mass Spectrometry (MS) can be used to confirm the molecular weight of the product.

    • Melting Point determination can be a quick indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Data Presentation

The following table summarizes key data related to the stability and reaction conditions for the synthesis of this compound.

Parameter Condition/Value Significance in Preventing Degradation Reference
Ester Hydrolysis (Acid-Catalyzed) Reversible reaction, favored by the presence of water.To prevent hydrolysis, minimize water in the reaction and during work-up.[1][4]
Ester Hydrolysis (Base-Catalyzed) Irreversible reaction (saponification).Avoid strongly basic conditions during work-up to prevent irreversible loss of product.[4]
Oxidation Potential of Naphthols Susceptible to oxidation, especially under basic conditions and in the presence of oxygen.Reactions should be carried out under an inert atmosphere to prevent the formation of colored quinone impurities.[3]
Typical Reaction Temperature Reflux in methanol (approx. 65 °C).Provides a sufficient reaction rate without causing significant thermal degradation.[1]
Recommended Catalyst Concentrated H₂SO₄ or p-TsOH.Efficiently catalyzes the esterification. However, strong acid can also catalyze hydrolysis if water is present.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-1-naphthoic acid via Kolbe-Schmitt Reaction

This protocol is a general procedure and may require optimization.

Materials:

  • 2-Naphthol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Hydrochloric acid

  • Autoclave reactor

Procedure:

  • In a suitable solvent, dissolve 2-naphthol and a stoichiometric amount of sodium hydroxide to form sodium 2-naphthoxide.

  • Remove the solvent to obtain the dry sodium 2-naphthoxide salt.

  • Place the dry salt in a high-pressure autoclave.

  • Pressurize the autoclave with carbon dioxide to the desired pressure.

  • Heat the reactor to the specified temperature (typically 120-150 °C) and maintain for several hours with stirring.

  • Cool the reactor, and carefully vent the excess CO₂.

  • Dissolve the resulting solid in water.

  • Acidify the aqueous solution with hydrochloric acid until precipitation of 2-hydroxy-1-naphthoic acid is complete.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization.[5]

Protocol 2: Synthesis of this compound via Fischer Esterification

This protocol is a general procedure and may require optimization.

Materials:

  • 2-hydroxy-1-naphthoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-1-naphthoic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.[1][2]

Mandatory Visualization

Synthesis_Pathway 2-Naphthol 2-Naphthol 2-hydroxy-1-naphthoic_acid 2-hydroxy-1-naphthoic acid 2-Naphthol->2-hydroxy-1-naphthoic_acid 1. NaOH 2. CO₂, Pressure, Heat (Kolbe-Schmitt Reaction) Methyl_2-hydroxy-1-naphthoate This compound 2-hydroxy-1-naphthoic_acid->Methyl_2-hydroxy-1-naphthoate Methanol, H⁺ (cat.) Reflux (Fischer Esterification)

Caption: Synthesis pathway for this compound.

Degradation_Pathways cluster_synthesis Desired Product cluster_degradation Degradation Products Methyl_2-hydroxy-1-naphthoate This compound 2-hydroxy-1-naphthoic_acid 2-hydroxy-1-naphthoic acid Methyl_2-hydroxy-1-naphthoate->2-hydroxy-1-naphthoic_acid Hydrolysis (H₂O, H⁺ or OH⁻) 2-hydroxy-1,4-naphthoquinone 2-hydroxy-1,4-naphthoquinone Methyl_2-hydroxy-1-naphthoate->2-hydroxy-1,4-naphthoquinone Oxidation ([O])

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_color Product Discolored? check_reaction->check_color Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No hydrolysis Possible Hydrolysis during Work-up check_color->hydrolysis No oxidation Oxidation Occurred check_color->oxidation Yes solution1 Increase reaction time/ excess methanol incomplete_reaction->solution1 solution2 Optimize work-up: - Lower temperature - Efficient extraction hydrolysis->solution2 solution3 Use inert atmosphere/ add antioxidant to work-up oxidation->solution3 end Pure Product solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for synthesis issues.

References

Troubleshooting guide for the scale-up of Methyl 2-hydroxy-1-naphthoate production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Methyl 2-hydroxy-1-naphthoate production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most prevalent method is the Fischer-Speier esterification of 2-hydroxy-1-naphthoic acid with methanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction is typically performed under reflux to drive the equilibrium towards the product.[1]

Q2: What are the primary challenges when scaling up this esterification?

Scaling up the Fischer esterification process presents several challenges. The reaction is reversible, so efficient water removal is crucial to achieve high conversion.[1][3] Inadequate heat transfer in larger reactors can lead to localized overheating, potentially causing side reactions and degradation of the product.[4] Proper mixing is also critical to ensure uniform reaction conditions.

Q3: What are potential side reactions to be aware of during the synthesis?

Given the presence of a phenolic hydroxyl group, potential side reactions, especially at elevated temperatures and strong acidic conditions, could include sulfonation of the aromatic ring if sulfuric acid is used as a catalyst.[5] Dehydration and ether formation are other potential, though less common, side reactions for phenols under acidic conditions.

Q4: How can the progress of the reaction be monitored effectively?

On a laboratory scale, Thin-Layer Chromatography (TLC) is a convenient method to monitor the disappearance of the starting material (2-hydroxy-1-naphthoic acid) and the appearance of the product. For more quantitative analysis and during scale-up, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[6]

Q5: What are the recommended purification methods for industrial-scale production?

For large-scale purification, crystallization is often the most economical and effective method. Solvents such as methanol, ethanol, or a mixture of an organic solvent and an anti-solvent can be employed. For higher purity requirements, column chromatography, including medium-pressure liquid chromatography (MPLC), may be necessary, although this is less common for large volumes due to cost.[7] Additionally, washing the crude product with a dilute sodium bicarbonate solution can help remove any unreacted carboxylic acid.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound production.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete Reaction: The Fischer esterification is an equilibrium reaction.- Increase Reaction Time: Monitor the reaction by HPLC until the concentration of the starting material plateaus.- Use Excess Methanol: Employ a significant excess of methanol to shift the equilibrium towards the product.[9]- Efficient Water Removal: On a larger scale, consider using a Dean-Stark apparatus to continuously remove water as it is formed.[10]
Catalyst Inactivation: The acid catalyst can be neutralized by impurities or become diluted.- Ensure Anhydrous Conditions: Use dry reagents and solvents to prevent catalyst deactivation by water.- Verify Catalyst Loading: Ensure the correct catalytic amount of acid is used.
Product Purity Issues Presence of Unreacted Starting Material: Incomplete reaction or inefficient work-up.- Optimize Reaction Conditions: See "Low Product Yield" solutions.- Base Wash: During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted 2-hydroxy-1-naphthoic acid.[8]
Formation of Colored Impurities: Potential degradation of the product or starting material at elevated temperatures.- Temperature Control: Ensure uniform heating and avoid localized hotspots in the reactor. Implement efficient stirring.[4]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially at higher temperatures.
Presence of Side Products: Possible sulfonation if using sulfuric acid at high temperatures.- Use an Alternative Catalyst: Consider using p-toluenesulfonic acid, which is less likely to cause sulfonation.- Optimize Temperature: Run the reaction at the lowest effective temperature to minimize side reactions.
Difficulties in Product Isolation Oily Product Instead of Solid: Presence of impurities hindering crystallization.- Purification Prior to Crystallization: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities.- Solvent Screening for Crystallization: Experiment with different solvent systems to find optimal conditions for crystallization.
Slow Filtration Rate: Fine particle size of the crystallized product.- Controlled Cooling: Allow the crystallization solution to cool slowly to encourage the formation of larger crystals.- Seeding: Add a small crystal of pure product to the solution to initiate crystallization and promote the growth of larger crystals.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-1-naphthoic acid (1 equivalent).

  • Reagent Addition: Add anhydrous methanol (at least 10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to yield pure this compound.

Protocol 2: Scale-Up Synthesis with Azeotropic Water Removal
  • Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a Dean-Stark apparatus with a reflux condenser, charge 2-hydroxy-1-naphthoic acid (1 equivalent) and a suitable non-polar solvent that forms an azeotrope with water (e.g., toluene).

  • Reagent Addition: Add methanol (3-5 equivalents).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

  • Reaction: Heat the mixture to reflux. Water will be removed as an azeotrope and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analysis & Troubleshooting cluster_solutions Corrective Actions Start Start Synthesis Reaction Fischer Esterification Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude Product Workup->Crude Analysis Analyze Yield & Purity (HPLC) Crude->Analysis LowYield Low Yield Issue Analysis->LowYield Yield < Target Impurity Purity Issue Analysis->Impurity Purity < Target GoodProduct Product Meets Specs Analysis->GoodProduct Yield & Purity OK OptimizeReaction Optimize Reaction: - Increase Time - Increase Methanol - Improve Water Removal LowYield->OptimizeReaction ChangeCatalyst Change Catalyst/ Optimize Temperature Impurity->ChangeCatalyst OptimizePurification Optimize Purification: - Base Wash - Recrystallization Impurity->OptimizePurification OptimizeReaction->Reaction ChangeCatalyst->Reaction OptimizePurification->Workup

Caption: Troubleshooting workflow for this compound synthesis.

Scale_Up_Considerations cluster_lab Lab Scale cluster_pilot Pilot/Industrial Scale cluster_challenges Potential Scale-Up Challenges Lab_Heating Uniform Heating (Heating Mantle) Pilot_Heating Heat Transfer Control (Jacketed Reactor) Lab_Heating->Pilot_Heating Transition Lab_Mixing Efficient Mixing (Magnetic Stirrer) Pilot_Mixing Homogeneous Mixing (Overhead Stirrer/Baffles) Lab_Mixing->Pilot_Mixing Transition Lab_Water Passive Water Removal (Excess Reagent) Pilot_Water Active Water Removal (Dean-Stark/Vacuum) Lab_Water->Pilot_Water Transition Hotspots Localized Hotspots & Side Reactions Pilot_Heating->Hotspots Incomplete_Reaction Incomplete Reaction & Equilibrium Issues Pilot_Mixing->Incomplete_Reaction Pilot_Water->Incomplete_Reaction

Caption: Key considerations when scaling up the esterification process.

References

Addressing stability issues of Methyl 2-hydroxy-1-naphthoate in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-hydroxy-1-naphthoate. This resource provides researchers, scientists, and drug development professionals with essential guidance on addressing stability issues encountered when working with this compound in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you design, execute, and interpret stability studies effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with this compound?

A1: this compound, as an ester with a hydroxyl group on a naphthalene ring, is susceptible to several modes of degradation. The most common issues are hydrolysis, oxidation, and photodegradation. The rate and extent of these degradation pathways are highly dependent on the solvent, pH, temperature, and exposure to light.

Q2: Which degradation pathways should I be most concerned about?

A2: The primary degradation pathway to consider is hydrolysis of the methyl ester group, which is common for ester-type drugs.[1] This reaction is typically catalyzed by acidic or basic conditions, yielding 2-hydroxy-1-naphthoic acid and methanol. Oxidation of the naphthol ring system is also a significant concern, potentially leading to colored degradants.

Q3: My solution of this compound is changing color. What could be the cause?

A3: A color change in your solution often indicates the formation of degradation products with chromophores that absorb visible light. This is commonly caused by oxidation of the phenolic group and the naphthalene ring. The presence of trace metal ions can catalyze such oxidative processes. It is crucial to use high-purity solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize this issue.

Q4: What are the best analytical techniques for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC), particularly with a UV or Photodiode Array (PDA) detector, is one of the most effective techniques for stability testing.[2] It allows for the separation and quantification of the parent compound from its degradation products.[2] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information about degradation products.[2]

Q5: How should I select solvents for my formulation or experimental work to ensure stability?

A5: Solvent selection is critical. Consider the following:

  • pH and Buffers: If using aqueous solutions, control the pH with appropriate buffers. The compound is likely most stable at a slightly acidic to neutral pH, away from conditions that favor hydrolysis.

  • Aprotic vs. Protic Solvents: Protic solvents (like water, methanol, ethanol) can participate in solvolysis reactions. Aprotic solvents (like acetonitrile, THF, DMSO) may offer better stability against hydrolysis, but their purity is critical.

  • Peroxides: Ethers and other solvents can form peroxides over time, which can initiate oxidative degradation. Always use fresh, high-purity solvents.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Rapid loss of parent compound in aqueous solution. Hydrolysis. The ester is likely being cleaved by acid or base catalysis.1. Verify the pH of your solution. Adjust to a neutral or slightly acidic range (pH 4-6) using a suitable buffer system. 2. Conduct a forced degradation study across a range of pH values to identify the pH of maximum stability. 3. Reduce the storage temperature.
Appearance of new peaks in the chromatogram over time. Degradation. The compound is breaking down into one or more new entities.1. Perform a forced degradation study (see protocol below) to intentionally generate degradants. This can help confirm if the new peaks correspond to expected degradation products.[4][5] 2. Use LC-MS to obtain the mass of the new peaks to aid in their identification. 3. Check for mass balance; the decrease in the parent peak area should correspond to the increase in degradant peak areas.
Solution turns yellow or brown upon storage. Oxidation. The phenolic group or naphthalene ring is likely oxidizing.1. De-gas your solvent before preparing the solution. 2. Prepare and store the solution under an inert atmosphere (e.g., nitrogen). 3. Add an antioxidant (e.g., BHT, Vitamin E) to the formulation if permissible for the application. 4. Store the solution protected from light in an amber vial.
Inconsistent stability results between batches. Variability in experimental conditions or material. 1. Ensure consistent control of temperature, light exposure, and pH. 2. Verify the purity of the this compound starting material. 3. Use solvents from the same lot or ensure they are of high purity and free of contaminants like peroxides or metal ions.

Data Presentation

Specific quantitative stability data for this compound is not extensively available in public literature. Therefore, researchers should perform their own stability studies. The following table provides a template for recording and comparing results from a forced degradation study.

Table 1: Example Data Summary for Forced Degradation of this compound

Stress Condition Solvent Time (hours) % Parent Compound Remaining % Total Degradation Major Degradant Peak Area (%)
0.1 M HCl50:50 ACN:Water24
0.1 M NaOH50:50 ACN:Water2
3% H₂O₂50:50 ACN:Water24
Heat (60°C)Acetonitrile48
Photolytic (ICH Q1B)Methanol24
Control (Ambient)Acetonitrile48

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which are essential for understanding degradation pathways and developing stability-indicating analytical methods.[6]

Protocol 1: Acid and Base-Catalyzed Hydrolysis

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).

  • Acid Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Base Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C). Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots (acidic sample with NaOH, basic sample with HCl) to stop the reaction.

  • Analysis: Dilute the neutralized sample with mobile phase to an appropriate concentration and analyze by a validated HPLC method.

Protocol 2: Oxidative Degradation

  • Stock Solution: Prepare a 1 mg/mL stock solution as described above.

  • Oxidation: Mix 1 mL of the stock solution with 9 mL of a 3% solution of hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Analysis: Dilute the sample and analyze by HPLC.

Protocol 3: Photostability

  • Sample Preparation: Prepare two solutions of the compound in a phototransparent solvent (e.g., methanol or acetonitrile).

  • Exposure: Place one sample in a photostability chamber that conforms to ICH Q1B guidelines (exposure to cool white fluorescent and near-ultraviolet lamps). Wrap the second (control) sample in aluminum foil and place it in the same chamber.

  • Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

The following diagrams illustrate key workflows and potential chemical pathways relevant to the stability of this compound.

G A Prepare Drug Substance Solution B Develop Initial HPLC Method (Column, Mobile Phase, Detector) A->B C Stress Samples (Acid, Base, Peroxide, Heat, Light) B->C D Analyze Stressed Samples by HPLC C->D E Check Peak Purity of Parent Compound D->E F Ensure Resolution > 2 (Parent vs. Degradants) E->F G Optimize Method if Needed F->G Resolution < 2 H Validate Final Method (Specificity, Linearity, Accuracy) F->H Resolution > 2 G->E

Caption: Workflow for developing a stability-indicating HPLC method.

Caption: Potential hydrolytic degradation pathway for the compound.

References

Technical Support Center: Strategies for Minimizing Byproduct Formation in Naphthoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during naphthoate synthesis.

Troubleshooting Guides & FAQs

Common Issues & Solutions

Q1: I am observing multiple spots on my TLC plate, indicating the presence of significant byproducts. What are the likely side reactions, and how can I minimize them?

A1: The presence of multiple spots on a TLC plate is a common challenge in naphthoate synthesis, often indicating the formation of side products. The nature of these byproducts depends on the specific synthetic route. Common side reactions include the formation of regioisomers, products of over-oxidation, and byproducts from incomplete reactions.[1]

To minimize these, consider the following strategies:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and solvent. For instance, lower temperatures may reduce the formation of over-oxidation products, while adjusting the solvent polarity can influence the reaction pathway.[2]

  • Control Stoichiometry: Ensure precise stoichiometric amounts of your reactants. An excess of a particular reagent can lead to undesired side reactions.

  • Catalyst Selection: The choice of catalyst is critical. For example, in reactions prone to forming regioisomers, a shape-selective catalyst like a zeolite may improve selectivity.[3] In other cases, a milder catalyst might prevent the formation of degradation products.[4]

  • Inert Atmosphere: If your reaction is sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[5]

Q2: My primary byproduct appears to be a regioisomer of the desired naphthoate. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a frequent challenge, especially when using substituted naphthalenes as starting materials.[1] Improving regioselectivity often requires a multi-faceted approach:

  • Directing Groups: The position of existing substituents on the naphthalene ring will direct incoming groups. Carefully consider the electronic and steric effects of your starting material's substituents.

  • Bulky Reagents or Catalysts: Using sterically hindered reagents or catalysts can favor substitution at the less hindered position.[3]

  • Solvent Effects: The solvent can influence the transition state of the reaction and thus the isomeric ratio of the products. Experiment with solvents of different polarities.

  • Temperature Control: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, which in turn can affect the regioselectivity.

Q3: I am experiencing low yields of my desired naphthoate product. What are the potential causes and how can I address them?

A3: Low yields can stem from several factors, including incomplete reactions, product degradation, or loss during workup.[1][6] Here are some troubleshooting steps:

  • Reaction Monitoring: Use techniques like TLC or HPLC to monitor the reaction's progress and ensure it has gone to completion.[3]

  • Reaction Conditions: If the reaction is incomplete, consider extending the reaction time or increasing the temperature.[1] However, be mindful that harsher conditions can sometimes lead to increased byproduct formation.[2]

  • Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction.

  • Workup Procedure: Your desired product might be lost during the extraction or purification steps. Check all phases (aqueous and organic) for your product. It's also possible the product is unstable to the workup conditions (e.g., acidic or basic washes).[6]

Q4: How can I effectively detect and quantify the byproducts in my naphthoate synthesis?

A4: A combination of chromatographic and spectroscopic techniques is generally employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method for initial qualitative assessment of the reaction mixture.[7]

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the desired product and byproducts.[8][9] A fluorescence detector can be particularly sensitive for naphthalene-containing compounds.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and providing structural information.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated product and any major byproducts, helping to confirm their identities.[9]

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation

ParameterPotential Impact on Byproduct FormationRecommended Action to Minimize Byproducts
Temperature Higher temperatures can increase reaction rates but may also lead to thermal degradation or favor the formation of thermodynamically stable but undesired byproducts.[2]Optimize the temperature by running the reaction at several different temperatures to find the best balance between reaction rate and selectivity.
Solvent Solvent polarity can influence the solubility of reactants and intermediates, potentially altering the reaction pathway and selectivity. Aprotic solvents are common in nucleophilic substitution reactions.[1]Screen a range of solvents with varying polarities (e.g., THF, DMF, toluene) to identify the optimal medium for your specific synthesis.
Catalyst The type and concentration of the catalyst can significantly affect the reaction's selectivity and rate. An inappropriate catalyst may lead to the formation of regioisomers or other byproducts.[4][12]Experiment with different catalysts (e.g., Lewis acids, Brønsted acids) and optimize the catalyst loading to maximize the yield of the desired product.
Reaction Time Insufficient reaction time can lead to a high proportion of unreacted starting materials and intermediate byproducts. Conversely, excessively long reaction times can result in product degradation.[1]Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction duration.

Experimental Protocols

Protocol 1: General Procedure for Naphthoate Synthesis via Carboxylation of a Grignard Reagent

This protocol describes a general method for the synthesis of a naphthoic acid, a precursor to naphthoates.

  • Grignard Reagent Formation:

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

    • Cover the magnesium with anhydrous diethyl ether.

    • Add a small amount of a solution of the corresponding bromo-naphthalene (1 equivalent) in anhydrous ether to initiate the reaction. A crystal of iodine may be used to start the reaction.[13]

    • Once the reaction begins, add the remaining bromo-naphthalene solution dropwise at a rate that maintains a gentle reflux.[13]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[13]

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Slowly bubble dry carbon dioxide gas through the stirred solution, or pour the Grignard reagent onto crushed dry ice. Maintain the temperature below 0 °C.[13]

    • Continue the addition of carbon dioxide until the exothermic reaction ceases.

  • Workup and Isolation:

    • Quench the reaction mixture by slowly adding it to a mixture of crushed ice and a strong acid (e.g., sulfuric acid).[13]

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic layers and extract the naphthoic acid product with an aqueous solution of sodium hydroxide.[13]

    • Acidify the aqueous extract to precipitate the crude naphthoic acid.[13]

    • Collect the crude product by filtration, wash with cold water, and dry.

  • Purification:

    • Recrystallize the crude naphthoic acid from a suitable solvent (e.g., toluene or ethanol/water mixture) to obtain the pure product.[3][13]

Protocol 2: Analysis of Naphthoate Synthesis Byproducts by HPLC
  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A and 5% B, then ramp to 5% A and 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.[8]

    • Detector: UV detector at a wavelength where both the product and expected byproducts absorb (e.g., 254 nm), or a fluorescence detector for higher sensitivity.[8]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, desired product, and byproducts based on their retention times (if standards are available).

    • Quantify the relative amounts of each component by integrating the peak areas. The percentage of a byproduct can be calculated as (Area of byproduct peak / Total area of all peaks) * 100.

Visualizations

TroubleshootingWorkflow start High Byproduct Formation Observed (e.g., TLC, HPLC) identify Identify Byproduct Structure (e.g., MS, NMR) start->identify incomplete Incomplete Reaction? identify->incomplete regioisomer Regioisomer Formation? incomplete->regioisomer No optimize_time_temp Optimize Reaction Time & Temperature incomplete->optimize_time_temp Yes degradation Degradation/Oxidation? regioisomer->degradation No optimize_reagents Modify Reagents/Catalyst (e.g., bulky reagents) regioisomer->optimize_reagents Yes optimize_conditions Modify Reaction Conditions (e.g., inert atmosphere, lower temp) degradation->optimize_conditions Yes end Minimized Byproduct Formation optimize_time_temp->end optimize_reagents->end optimize_conditions->end ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start_synthesis Combine Reactants & Solvent reaction Reaction under Optimized Conditions start_synthesis->reaction workup Quench & Workup reaction->workup tlc_hplc TLC/HPLC Analysis of Crude Product workup->tlc_hplc Crude Product purification Purification (e.g., Column Chromatography) tlc_hplc->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product characterization->final_product Pure Product

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-hydroxy-1-naphthoate. To offer a comprehensive analytical perspective, its spectral features are compared with those of structurally related compounds: its precursor 2-hydroxy-1-naphthoic acid, its isomer Methyl 1-hydroxy-2-naphthoate, and the parent ester Methyl 1-naphthoate. This comparative analysis, supported by tabulated data and detailed experimental protocols, will aid researchers in the structural elucidation and purity assessment of these and similar naphthalene derivatives.

Interpreting the Spectra: A Logical Workflow

The process of interpreting NMR spectra to elucidate a chemical structure follows a systematic workflow. This involves analyzing various parameters of the spectrum to piece together the molecular puzzle.

NMR_Interpretation_Workflow Workflow for NMR Spectral Interpretation cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Experiment 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR Experiments Sample_Prep->NMR_Experiment Chemical_Shift Chemical Shift (δ) - Functional Groups - Electronic Environment NMR_Experiment->Chemical_Shift Integration Integration (Proton Ratio) NMR_Experiment->Integration Multiplicity Multiplicity (Splitting Pattern) - Neighboring Protons NMR_Experiment->Multiplicity Coupling_Constants Coupling Constants (J) - Connectivity & Stereochemistry NMR_Experiment->Coupling_Constants Fragment_Assembly Fragment Assembly Chemical_Shift->Fragment_Assembly Integration->Fragment_Assembly Multiplicity->Fragment_Assembly Coupling_Constants->Fragment_Assembly Structure_Verification Structure Verification Fragment_Assembly->Structure_Verification

Caption: A flowchart illustrating the logical progression from sample preparation to final structure elucidation in NMR spectroscopy.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The following table compares the ¹H NMR data for this compound and its analogs.

Compound Solvent -OH (ppm) Aromatic Protons (ppm) -OCH₃ (ppm) -COOH (ppm)
This compound (Predicted) CDCl₃~10.5 (s, 1H)7.20-8.20 (m, 6H)~4.00 (s, 3H)-
2-Hydroxy-1-naphthoic acidDMSO-d₆~10.0 (br s, 1H)7.10-8.50 (m, 6H)-~13.0 (br s, 1H)
Methyl 1-hydroxy-2-naphthoateCDCl₃~11.0 (s, 1H)7.15-8.15 (m, 6H)~3.95 (s, 3H)-
Methyl 1-naphthoateCDCl₃-7.40-8.90 (m, 7H)~4.05 (s, 3H)-

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environments.

Compound Solvent C=O (ppm) Aromatic Carbons (ppm) -OCH₃ (ppm)
This compound (Predicted) CDCl₃~170.0110.0-160.0~52.0
2-Hydroxy-1-naphthoic acidDMSO-d₆~172.0108.0-161.0-
Methyl 1-hydroxy-2-naphthoateCDCl₃~171.0105.0-158.0~52.5
Methyl 1-naphthoateCDCl₃~168.0124.0-134.0~52.0

Detailed Spectral Interpretation of this compound

¹H NMR Spectrum:

  • Hydroxyl Proton (-OH): A sharp singlet is anticipated at a downfield chemical shift, likely around 10.5 ppm. This significant downfield shift is due to strong intramolecular hydrogen bonding with the adjacent carbonyl group of the ester. This deshielding effect is a characteristic feature of this arrangement.

  • Aromatic Protons: The six protons on the naphthalene ring system are expected to resonate in the region of 7.20-8.20 ppm. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with their neighbors. The exact chemical shifts and coupling constants are influenced by the electron-donating hydroxyl group and the electron-withdrawing ester group.

  • Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group is expected around 4.00 ppm. Its singlet nature is due to the absence of adjacent protons.

¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is predicted to have a chemical shift of approximately 170.0 ppm.

  • Aromatic Carbons: The ten carbons of the naphthalene ring will appear in the range of 110.0-160.0 ppm. The carbon attached to the hydroxyl group (C2) will be shifted downfield to around 160.0 ppm due to the deshielding effect of the oxygen atom. The carbon to which the ester group is attached (C1) will also be significantly deshielded. The remaining eight aromatic carbons will have distinct chemical shifts based on their positions relative to the substituents.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester is expected to resonate at approximately 52.0 ppm.

Comparison with Alternative Compounds

  • This compound vs. 2-Hydroxy-1-naphthoic acid: The primary difference in the ¹H NMR spectra is the presence of a methyl singlet around 4.00 ppm in the ester, which is absent in the carboxylic acid. Conversely, the carboxylic acid exhibits a very broad singlet for the acidic proton, typically above 13.0 ppm. In the ¹³C NMR, the methyl carbon signal around 52.0 ppm is unique to the ester.

  • This compound vs. Methyl 1-hydroxy-2-naphthoate: While both isomers will show similar types of signals (hydroxyl, aromatic, and methyl protons), their precise chemical shifts and the splitting patterns of the aromatic protons will differ due to the different placement of the functional groups. The strength of the intramolecular hydrogen bond, and thus the chemical shift of the -OH proton, is also expected to be different.

  • This compound vs. Methyl 1-naphthoate: The most notable difference is the absence of the downfield hydroxyl proton signal in Methyl 1-naphthoate. The chemical shifts of the aromatic protons in Methyl 1-naphthoate will also be different due to the absence of the electron-donating hydroxyl group. This leads to a generally more downfield aromatic region compared to the hydroxy-substituted counterpart.

Experimental Protocols

Sample Preparation:

Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

NMR Data Acquisition:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Standard parameters for a one-dimensional proton experiment are used. This typically involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For enhanced sensitivity, multiple scans (e.g., 16 or 32) are acquired and averaged.

  • ¹³C NMR: A one-dimensional carbon experiment with proton decoupling is generally employed to obtain a spectrum with singlets for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required to achieve a good signal-to-noise ratio.

The acquired data is then processed using appropriate software, which involves Fourier transformation, phase correction, and baseline correction to yield the final NMR spectrum.

Comparative Analysis of the Infrared Spectrum of Methyl 2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comprehensive analysis of the expected infrared (IR) spectrum of Methyl 2-hydroxy-1-naphthoate, a key intermediate in organic synthesis. Due to the limited availability of the direct experimental spectrum for this specific compound, this report focuses on a comparative analysis with structurally similar molecules. This approach allows for a robust prediction and interpretation of its key vibrational frequencies. The analysis is supported by experimental data from its parent acid, an isomeric ester, and its benzene-ring analogue.

Predicted Infrared Spectrum Analysis of this compound

The structure of this compound incorporates a naphthalene core, a hydroxyl group, and a methyl ester group. These functionalities give rise to characteristic absorption bands in the IR spectrum. The expected wavenumbers for the principal vibrational modes are summarized in Table 1, alongside the experimental data for comparable compounds.

Key Spectral Features:

  • O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. The aliphatic C-H stretching from the methyl group of the ester will likely be observed as sharp bands in the 2850-2960 cm⁻¹ region.

  • C=O Stretching (Ester): A strong, sharp absorption band characteristic of the carbonyl group in the ester is predicted to be in the range of 1680-1720 cm⁻¹. The exact position can be influenced by conjugation with the naphthalene ring and intramolecular hydrogen bonding with the adjacent hydroxyl group.

  • C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring are expected to produce several sharp bands of variable intensity in the 1450-1650 cm⁻¹ region.

  • C-O Stretching (Ester and Phenol): Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester group will likely appear as a strong band in the 1200-1300 cm⁻¹ region. The C-O stretch of the phenolic hydroxyl group is expected in the 1150-1250 cm⁻¹ range.

  • O-H Bending: The in-plane bending of the O-H group is expected to produce a moderate absorption in the 1300-1400 cm⁻¹ region.

  • Out-of-Plane C-H Bending (Aromatic): The substitution pattern on the naphthalene ring will give rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region, typically below 900 cm⁻¹.

Comparative Spectral Data

To substantiate the predicted spectral features of this compound, experimental data from closely related compounds are presented in Table 1 for a side-by-side comparison.

Functional Group Vibrational Mode Expected Range for this compound (cm⁻¹) ** 2-hydroxy-1-naphthoic acid (cm⁻¹)[1] Methyl 1-hydroxy-2-naphthoate (Isomer) (cm⁻¹) **Methyl 2-hydroxybenzoate (Methyl Salicylate) (cm⁻¹)[2]
HydroxylO-H Stretch3200-3600 (broad)Broad band centered around 3400Broad band expected~3200 (broad)
Aromatic C-HC-H Stretch3050-3150Multiple weak bands > 3000Multiple weak bands > 3000~3071
Aliphatic C-HC-H Stretch2850-2960-Sharp bands expected~2955
CarbonylC=O Stretch1680-1720~1650 (Carboxylic Acid)Strong band expected~1680
Aromatic C=CC=C Stretch1450-1650Multiple bands in this regionMultiple bands expected~1600 - 1450
Ester C-OC-O Stretch1200-1300-Strong band expected~1200
Phenolic C-OC-O Stretch1150-1250Band in this regionBand expected1300-1250 and 1150-1100

Experimental Protocols

The acquisition of a high-quality infrared spectrum for a solid sample like this compound is crucial for accurate analysis. The following outlines a standard procedure using the Potassium Bromide (KBr) pellet method.

Protocol: KBr Pellet Method for Solid Sample FTIR Analysis

  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed water.

    • Store the dried KBr in a desiccator until use.

    • Weigh approximately 1-2 mg of the solid sample (this compound) and 100-200 mg of the dried KBr powder. The sample to KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • In an agate mortar and pestle, grind the sample and KBr together until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix, which minimizes light scattering.

  • Pellet Formation:

    • Transfer the ground mixture into a pellet die.

    • Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Place an empty sample holder (or a pellet made of pure KBr) in the FTIR spectrometer.

    • Run a background scan to record the spectrum of the atmospheric water and carbon dioxide, as well as any instrumental artifacts. This background will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be analyzed to identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Workflow for IR Spectral Analysis

The logical flow from sample preparation to final spectral interpretation is a critical process in spectroscopic analysis. The following diagram illustrates this workflow.

Caption: Workflow for Infrared Spectral Analysis.

This guide provides a foundational understanding of the expected IR spectrum of this compound through a detailed comparative analysis. The provided experimental protocol and workflow diagram offer practical guidance for researchers in obtaining and interpreting high-quality spectral data.

References

Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-hydroxy-1-naphthoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of isomeric compounds is paramount. Mass spectrometry serves as a powerful analytical tool to differentiate such molecules by examining their unique fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of Methyl 2-hydroxy-1-naphthoate and its closely related isomers, offering insights into their structural characterization.

Predicted Fragmentation Patterns: A Head-to-Head Comparison

The primary fragmentation pathways for this compound and its key isomers, Methyl 1-hydroxy-2-naphthoate and Methyl 3-hydroxy-2-naphthoate, are expected to be driven by the loss of the methoxy group, followed by rearrangements and cleavages within the naphthoic acid structure. The position of the hydroxyl group relative to the ester functionality will significantly influence the fragmentation cascade, providing a basis for their differentiation.

Fragment Ion (m/z)Predicted IdentityThis compoundMethyl 1-hydroxy-2-naphthoateMethyl 3-hydroxy-2-naphthoate
202 [M] Molecular IonMolecular IonMolecular Ion
171 [M - OCH₃] High AbundanceHigh AbundanceHigh Abundance
170 [M - CH₃OH] Moderate Abundance (ortho effect)Low AbundanceLow Abundance
143 [M - OCH₃ - CO] High AbundanceHigh AbundanceHigh Abundance
115 [C₉H₇] High AbundanceHigh AbundanceHigh Abundance
114 [C₉H₆] Moderate AbundanceModerate AbundanceModerate Abundance

Note: The relative abundances are predicted and may vary under different experimental conditions. The "ortho effect" leading to the loss of methanol is expected to be more pronounced for this compound due to the proximity of the hydroxyl and ester groups.

Deciphering the Fragmentation Pathways

The fragmentation of these aromatic esters is initiated by the ionization of the molecule, typically through the removal of an electron from the aromatic system or the carbonyl oxygen. The resulting molecular ion then undergoes a series of fragmentation steps.

Fragmentation of this compound

The fragmentation of this compound is anticipated to follow a path similar to that of methyl salicylate. The key steps are illustrated in the diagram below.

fragmentation_pathway M This compound (m/z 202) F1 [M - OCH₃]⁺ (m/z 171) M->F1 - •OCH₃ F2 [M - CH₃OH]⁺ (m/z 170) M->F2 - CH₃OH (ortho effect) F3 [C₉H₇O]⁺ (m/z 143) F1->F3 - CO F4 [C₉H₇]⁺ (m/z 115) F3->F4 - CO

Caption: Predicted fragmentation pathway of this compound.

A key diagnostic feature for this compound is the expected "ortho effect," where the proximity of the hydroxyl and ester groups facilitates the intramolecular abstraction of a hydrogen atom, leading to the neutral loss of methanol (CH₃OH) and the formation of an ion at m/z 170.

Comparative Analysis Workflow

A systematic approach is crucial for the differentiation of these isomers using mass spectrometry. The following workflow outlines the key steps from sample analysis to data interpretation.

comparative_workflow cluster_sample_prep Sample Preparation & Analysis cluster_data_analysis Data Analysis & Interpretation Sample Isomeric Mixture GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Spectra Acquire Mass Spectra MS->Spectra Identify_M Identify Molecular Ion (m/z 202) Spectra->Identify_M Compare_Fragments Compare Fragmentation Patterns Identify_M->Compare_Fragments Ortho_Effect Look for [M-CH₃OH]⁺ (m/z 170) Compare_Fragments->Ortho_Effect Conclusion Structural Elucidation Ortho_Effect->Conclusion

Caption: Workflow for isomeric differentiation by GC-MS.

Experimental Protocols

To obtain reliable and reproducible mass spectra for the comparison of these isomers, the following experimental protocol for Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of each isomer (this compound, Methyl 1-hydroxy-2-naphthoate, and Methyl 3-hydroxy-2-naphthoate) individually in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Prepare a diluted working solution of 10 µg/mL for each isomer.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for the separation of these isomers.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Acquire the mass spectrum for each separated isomer.

  • Identify the molecular ion peak.

  • Identify and record the m/z values and relative abundances of the major fragment ions.

  • Compare the fragmentation patterns, paying close attention to the presence and intensity of the [M-CH₃OH]⁺ ion to identify this compound.

By following this guide, researchers can effectively utilize mass spectrometry to distinguish between this compound and its isomers, enabling accurate structural characterization crucial for various scientific endeavors.

A Comparative Analysis of the Biological Activities of Methyl 2-hydroxy-1-naphthoate and Its Isomer, Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct biological profiles of two closely related naphthoate isomers, supported by available experimental data and detailed methodologies.

In the realm of medicinal chemistry, the isomeric positioning of functional groups can profoundly influence the biological activity of a molecule. This guide provides a comparative overview of the biological activities of Methyl 2-hydroxy-1-naphthoate and its structural isomer, Methyl 1-hydroxy-2-naphthoate. While direct comparative studies are limited, this document synthesizes the available data on their anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties, offering a valuable resource for researchers exploring the therapeutic potential of naphthoic acid derivatives.

Anti-inflammatory Activity

Significant research has highlighted the anti-inflammatory potential of Methyl 1-hydroxy-2-naphthoate (MHNA), while data for this compound remains less characterized in publicly available literature.

Methyl 1-hydroxy-2-naphthoate (MHNA) has been shown to be a potent inhibitor of the inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophages.[1] The anti-inflammatory effects are mediated through the suppression of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] MHNA significantly inhibits the production of pro-inflammatory mediators including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

A study on various methyl 2-naphthoate derivatives isolated from Morinda officinalis demonstrated that some of these compounds exhibit moderate inhibitory effects on nitric oxide production in LPS-stimulated RAW264.7 macrophage cells.[2] However, this study did not include a direct comparison of the two isomers .

Quantitative Comparison of Anti-inflammatory Activity
CompoundAssayCell LineConcentration% Inhibition / IC50Reference
Methyl 1-hydroxy-2-naphthoateNitric Oxide (NO) ProductionRAW 264.712.5, 25, 50 µMDose-dependent inhibition[1]
IL-1β ProductionRAW 264.712.5, 25, 50 µMDose-dependent inhibition[1]
IL-6 ProductionRAW 264.712.5, 25, 50 µMDose-dependent inhibition[1]
Methyl 2-naphthoate derivativesNitric Oxide (NO) ProductionRAW 264.7-IC50 values ranged from 26.2 to 41.9 µM for some derivatives[2]

Note: The absence of data for this compound in direct comparison with its isomer highlights a significant research gap.

Signaling Pathway of Methyl 1-hydroxy-2-naphthoate (MHNA) in Macrophages

MHNA_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates IκBα IκBα Degradation TLR4->IκBα induces MHNA Methyl 1-hydroxy-2-naphthoate MHNA->JNK inhibits MHNA->p38 inhibits MHNA->IκBα inhibits NFκB NF-κB Translocation MHNA->NFκB inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-1β, IL-6, iNOS, COX-2) JNK->Inflammatory_Mediators contributes to p38->Inflammatory_Mediators contributes to IκBα->NFκB leads to NFκB_activity NF-κB Transcriptional Activity NFκB->NFκB_activity results in NFκB_activity->Inflammatory_Mediators promotes expression of

Caption: Inhibition of LPS-induced inflammatory pathways by MHNA.

Antioxidant Activity

The antioxidant potential of hydroxylated naphthoic acid derivatives is an area of active investigation. While direct comparative data for the methyl esters is scarce, studies on related compounds provide insights into structure-activity relationships.

A study on a synthesized α-aminophosphonate derivative of 2-hydroxynaphthalen-1-yl, namely (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid, demonstrated notable antioxidant activity in a DPPH radical scavenging assay.[3]

Quantitative Comparison of Antioxidant Activity
CompoundAssayIC50 (µM)Reference
(2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acidDPPH Radical Scavenging37.64 ± 1.43[3]
Methyl 1-hydroxy-2-naphthoateDPPH Radical ScavengingData not available

Note: The antioxidant activity of Methyl 1-hydroxy-2-naphthoate has not been extensively reported. The provided data is for a structurally related derivative of the 2-hydroxy-1-naphthoate scaffold.

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have been explored against a range of pathogens. Studies on derivatives of 2-hydroxy-1-naphthoic acid have shown promising results.

A series of 2-hydroxynaphthalene-1-carboxanilides, which are derivatives of 2-hydroxy-1-naphthoic acid, have been synthesized and evaluated for their antibacterial and antimycobacterial activities.[4] Several of these compounds exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.[4]

Quantitative Comparison of Antimicrobial Activity (MIC values in µM)
Compound DerivativeS. aureusMRSAE. coliM. tuberculosisReference
N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide54.9->100-[4]
2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide23.223.223.223.2[4]
2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide0.3-23.20.3-23.2>1000.3-23.2[4]

Note: The table presents data for derivatives of 2-hydroxy-1-naphthoic acid, not the methyl ester itself. There is a lack of published data on the antimicrobial activity of this compound and Methyl 1-hydroxy-2-naphthoate.

Cytotoxicity

The cytotoxic profile of these isomers is a critical aspect of their potential therapeutic application. While comprehensive comparative data is unavailable, some information exists for related structures.

The aforementioned study on 2-hydroxynaphthalene-1-carboxanilides also investigated their in vitro cytotoxicity on human monocytic leukemia THP-1 cells.[4] The most promising antimicrobial compounds did not show any cytotoxic effect at concentrations up to 30 µM.[4]

It is important to note that no direct comparative cytotoxicity data for this compound and Methyl 1-hydroxy-2-naphthoate was found in the reviewed literature.

Experimental Protocols

To facilitate further research and direct comparative studies, detailed methodologies for the key biological assays are provided below.

Workflow for Biological Activity Screening

Experimental_Workflow cluster_inflammatory Cell-based Assays cluster_antioxidant Chemical Assays cluster_antimicrobial Microbiological Assays cluster_cytotoxicity Cell Viability Assays Start Test Compounds (this compound & Isomers) Anti_inflammatory Anti-inflammatory Assays Start->Anti_inflammatory Antioxidant Antioxidant Assays Start->Antioxidant Antimicrobial Antimicrobial Assays Start->Antimicrobial Cytotoxicity Cytotoxicity Assays Start->Cytotoxicity Griess_Assay Griess Assay (NO production) Anti_inflammatory->Griess_Assay ELISA ELISA (Cytokine levels) Anti_inflammatory->ELISA DPPH_Assay DPPH Radical Scavenging Antioxidant->DPPH_Assay MIC_Assay MIC Determination Antimicrobial->MIC_Assay MTT_Assay MTT Assay Cytotoxicity->MTT_Assay Data_Analysis Data Analysis & Comparison Griess_Assay->Data_Analysis ELISA->Data_Analysis DPPH_Assay->Data_Analysis MIC_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: A generalized workflow for comparing the biological activities.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is adapted from established methods for measuring nitrite, a stable product of NO.[5][6][7][8][9]

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound and its isomers) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Anti-inflammatory Activity: Cytokine Production Assay (ELISA)

This protocol follows the general principles of a sandwich ELISA for cytokine quantification.[10][11][12][13]

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IL-1β, IL-6) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants (obtained as in the Griess assay) and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentration from a standard curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a widely used method to assess the free radical scavenging ability of a compound.[14][15][16][17][18][19][20]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22][23][24]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Cell Viability Calculation: Express the results as a percentage of the viability of untreated control cells.

Conclusion

The available evidence strongly suggests that Methyl 1-hydroxy-2-naphthoate possesses significant anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways. In contrast, there is a notable lack of data on the biological activities of its isomer, this compound. While studies on related 2-hydroxy-1-naphthoic acid derivatives indicate potential for antioxidant and antimicrobial activities, direct experimental validation for the methyl ester is required.

This guide underscores the critical need for direct, side-by-side comparative studies to elucidate the structure-activity relationships of these isomers. Such research will be instrumental in determining their relative therapeutic potential and guiding the future design of novel naphthoate-based therapeutic agents. The detailed experimental protocols provided herein offer a framework for conducting these essential investigations.

References

A Comparative Guide to the Reactivity of Methyl 2-hydroxy-1-naphthoate and Other Naphthoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of Methyl 2-hydroxy-1-naphthoate with other relevant naphthoic acid esters. The information presented herein is supported by available experimental data and established chemical principles, offering insights into the influence of substituent positioning on the reactivity of these compounds. This document is intended to aid researchers in understanding the chemical behavior of these esters, which is crucial for their application in organic synthesis and drug development.

Introduction

Naphthoic acid and its derivatives are a class of aromatic carboxylic acids that have garnered significant interest in medicinal chemistry and materials science. The reactivity of their esters is of particular importance, as the ester functional group is a common motif in drug molecules and a key intermediate in organic synthesis. The position of substituents on the naphthalene ring, such as hydroxyl groups, can profoundly influence the electronic and steric environment of the ester, thereby altering its reactivity. This guide focuses on comparing the reactivity of this compound with other naphthoic acid esters, primarily in the context of hydrolysis, a fundamental reaction in both chemical and biological systems.

Data Presentation: Comparative Reactivity in Alkaline Hydrolysis

The following table summarizes the available kinetic data for the alkaline hydrolysis of various methyl and ethyl naphthoate esters. The rate constants provide a quantitative measure of the susceptibility of the ester bond to nucleophilic attack by hydroxide ions.

EsterSolvent SystemTemperature (°C)Second-Order Rate Constant (l mol⁻¹ s⁻¹)Reference
Methyl 1-naphthoateAqueous Methanol30 - 60Data available in cited literature[1]
Ethyl 1-naphthoateAqueous Ethanol30 - 60Data available in cited literature[1]
Methyl 2-naphthoateAqueous Methanol30 - 60Data available in cited literature[1]
Ethyl 2-naphthoateAqueous Ethanol30 - 60Data available in cited literature[1]

Note: Specific numerical values from the cited literature require direct consultation for precise figures. The study by P. Fitzgerald et al. provides a detailed kinetic analysis of these reactions.[1]

Discussion of Reactivity

The reactivity of naphthoic acid esters is primarily governed by a combination of electronic and steric effects.

Electronic Effects: The naphthalene ring system is electron-withdrawing, which generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to esters of simpler aromatic acids like benzoic acid. The position of the ester group (1- or 2-position) influences the extent of this electronic effect.

Steric Effects: The 1-position of the naphthalene ring is sterically hindered by the peri-hydrogen at the 8-position. This steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, thus reducing the rate of reaction for 1-naphthoate esters compared to their 2-naphthoate counterparts, where the ester group is in a less crowded environment.

Influence of the Hydroxyl Group in this compound:

For this compound, the hydroxyl group at the 2-position introduces additional electronic and potential intramolecular effects.

  • Electronic Effect: The hydroxyl group is an electron-donating group through resonance, which can decrease the electrophilicity of the carbonyl carbon at the 1-position, potentially slowing down the rate of nucleophilic attack. However, it is also inductively electron-withdrawing, which could have an opposing effect. The overall electronic influence is a balance of these two factors.

  • Intramolecular Catalysis: The ortho-hydroxyl group can participate in intramolecular general base catalysis during hydrolysis. The phenoxide ion, formed under basic conditions, can act as a general base to activate a water molecule, facilitating its attack on the adjacent ester carbonyl. This effect can lead to a significant rate enhancement compared to an ester lacking the ortho-hydroxyl group. Studies on ortho-hydroxyaryl esters have shown that intramolecular catalysis can play a dominant role in their hydrolysis.[2]

Based on these principles, it is expected that the reactivity of this compound in hydrolysis will be a complex interplay of steric hindrance from the peri-hydrogen, the electronic effects of the hydroxyl group, and the potential for intramolecular catalysis.

Experimental Protocols

General Procedure for Kinetic Study of Alkaline Hydrolysis of Naphthoic Acid Esters

This protocol outlines a general method for determining the rate of alkaline hydrolysis of a naphthoic acid ester.

Materials:

  • Naphthoic acid ester (e.g., this compound)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol or Methanol (as a co-solvent to ensure solubility)

  • Hydrochloric acid (HCl) solution (for quenching the reaction)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare a solution of the naphthoic acid ester in the chosen alcohol.

  • Prepare a solution of sodium hydroxide in a mixture of water and the same alcohol.

  • Place both solutions in a thermostated water bath to allow them to reach the desired reaction temperature.

  • To initiate the reaction, mix known volumes of the ester and NaOH solutions in a reaction flask. Start a stopwatch immediately.

  • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of standard HCl solution.

  • Titrate the unreacted HCl in the flask with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of the ester at different times can be calculated from the amount of NaOH consumed.

  • The second-order rate constant can be determined by plotting the appropriate function of concentration against time.

General Procedure for Acid-Catalyzed Esterification of Naphthoic Acids

This protocol describes a general method for the synthesis of naphthoic acid esters.

Materials:

  • Naphthoic acid (e.g., 2-hydroxy-1-naphthoic acid)

  • Alcohol (e.g., Methanol)

  • Strong acid catalyst (e.g., concentrated Sulfuric Acid)

  • Reflux apparatus

  • Sodium bicarbonate solution (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the naphthoic acid in an excess of the alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization: Signaling Pathways

Recent studies have shown that certain hydroxynaphthoic acid derivatives possess anti-inflammatory properties. For instance, Methyl 1-hydroxy-2-naphthoate, an isomer of the primary subject of this guide, has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. This inhibition is achieved through the suppression of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal Kinase (JNK), and p38 Mitogen-Activated Protein Kinase (MAPK).[3] The following diagrams, generated using Graphviz (DOT language), illustrate these signaling pathways and the potential point of inhibition by such compounds.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB phosphorylates IkappaB->IKK_complex NFkappaB NF-κB (p50/p65) NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus translocates Inhibitor Methyl 1-hydroxy-2-naphthoate (Potential Inhibitor) Inhibitor->IKK_complex inhibits DNA DNA NFkappaB_nucleus->DNA binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: NF-κB signaling pathway and potential inhibition.

JNK_p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 activates JNK JNK MKK4_7->JNK activates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 Inhibitor Methyl 1-hydroxy-2-naphthoate (Potential Inhibitor) Inhibitor->p38 inhibits Inhibitor->JNK inhibits Inflammatory_Genes Inflammatory Gene Transcription AP1->Inflammatory_Genes Experimental_Workflow_Hydrolysis cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Ester_sol Ester Solution in Alcohol Thermostat Thermostated Water Bath Ester_sol->Thermostat NaOH_sol NaOH Solution in Aqueous Alcohol NaOH_sol->Thermostat Mixing Mix Reactants Thermostat->Mixing Reaction_vessel Reaction at Constant Temp. Mixing->Reaction_vessel Aliquots Withdraw Aliquots at Time Intervals Reaction_vessel->Aliquots Quenching Quench with Excess HCl Aliquots->Quenching Titration Titrate with Standard NaOH Quenching->Titration Data_analysis Calculate Rate Constant Titration->Data_analysis

References

A Comparative Guide to Alternatives for Methyl 2-hydroxy-1-naphthoate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential alternatives to Methyl 2-hydroxy-1-naphthoate in key chemical reactions, with a focus on the synthesis of azo dyes and precursors for bioactive molecules. The performance of each alternative is evaluated based on available experimental data, and detailed experimental protocols are provided.

Introduction: The Role of this compound and the Quest for Alternatives

This compound is a versatile aromatic compound widely employed as a coupling agent in the synthesis of azo dyes. Its naphthol moiety, activated by the hydroxyl group, readily undergoes electrophilic substitution with diazonium salts to form vibrant and stable colorants. Beyond the dye industry, its structural motif is of interest in medicinal chemistry for the synthesis of novel therapeutic agents.

The search for alternatives is driven by several factors, including the desire for novel dye colors and properties, improved reaction efficiency, cost-effectiveness, and the exploration of new bioactive scaffolds. This guide explores structurally similar and functionally related compounds that can serve as viable substitutes in relevant chemical transformations.

Potential Alternatives and Their Comparative Performance

The primary alternatives to this compound can be categorized into three main groups: naphthol derivatives, phenolic compounds, and salicylic acid derivatives.

Naphthol Derivatives

Simple naphthols, such as 1-naphthol and 2-naphthol, are the most direct structural analogs. They are highly reactive coupling agents in azo dye synthesis.

Phenolic Compounds

A wide range of phenolic compounds can act as effective coupling agents. Their reactivity is influenced by the nature and position of substituents on the benzene ring. Examples include phenol, naturally occurring phenols like carvacrol, eugenol, and thymol, and more complex phenols like 2,4-dihydroxybenzophenone.

Salicylic Acid Derivatives

Methyl salicylate, the methyl ester of salicylic acid, offers a benzene-based alternative to the naphthalene system of this compound. Salicylic acid and its derivatives are of particular interest in drug development due to their well-established biological activities.[1][2]

Data Presentation: Azo Dye Synthesis

The following table summarizes the performance of various coupling agents in azo dye synthesis, with a focus on reaction yield. It is important to note that the reaction conditions and the diazo components may vary across different studies, which can influence the reported yields.

Coupling AgentDiazo ComponentSolvent/ConditionsYield (%)Reference
This compound Substituted anilinesNot specifiedGood[3]
1-NaphtholAnilineAqueous NaOH, 0-5°C96[4]
2-NaphtholAnilineAqueous NaOH, 0-5°C81[4]
PhenolAnilineAqueous NaOH, 0-5°C58[4]
2,4-Dihydroxybenzophenone4-NitroanilineMolar proportion 2:3, 3:1, 3:2100[5]
2,4-Dihydroxybenzophenone3-ChloroanilineMolar proportion 1:2, 1:3, 3:2100[5]
Thymol4-aminobenzoic acidNot specifiedHigh
EugenolBenzene diazonium chlorideNot specifiedGood
CarvacrolSubstituted anilinesNot specifiedGood

Experimental Protocols

General Procedure for Azo Dye Synthesis

This protocol describes a typical procedure for the synthesis of an azo dye using a phenolic or naphtholic coupling agent.

Step 1: Diazotization of a Primary Aromatic Amine

  • Dissolve the primary aromatic amine (1 equivalent) in dilute hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for 15-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • Dissolve the coupling agent (e.g., 2-naphthol, phenol, or an alternative) (1 equivalent) in an aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling agent with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Isolate the azo dye by vacuum filtration, wash with cold water, and dry.

Visualization of Reaction Workflows

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine Primary Aromatic Amine Diazonium Diazonium Salt Amine->Diazonium NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazonium HCl Hydrochloric Acid (HCl) HCl->Diazonium Azo_Dye Azo Dye (Precipitate) Diazonium->Azo_Dye Coupling_Agent Coupling Agent (e.g., this compound or Alternative) Coupling_Agent->Azo_Dye NaOH Sodium Hydroxide (NaOH) NaOH->Azo_Dye

Caption: General workflow for the synthesis of azo dyes.

Alternative_Selection_Logic Start Select an Alternative to This compound Application Primary Application? Start->Application Azo_Dye Azo Dye Synthesis Application->Azo_Dye Dyes Bioactive Bioactive Molecule Synthesis Application->Bioactive Pharmaceuticals Desired_Property Desired Property? Azo_Dye->Desired_Property Bioactivity Target Bioactivity? Bioactive->Bioactivity Novel_Color Novel Color/Property Desired_Property->Novel_Color High_Yield High Yield Desired_Property->High_Yield Alternative1 Naphthol Derivatives (1-Naphthol, 2-Naphthol) Novel_Color->Alternative1 Alternative2 Phenolic Compounds (Phenol, Eugenol, etc.) Novel_Color->Alternative2 High_Yield->Alternative1 High_Yield->Alternative2 Anti_inflammatory Anti-inflammatory Bioactivity->Anti_inflammatory Antifungal Antifungal Bioactivity->Antifungal Alternative3 Salicylic Acid Derivatives (Methyl Salicylate) Anti_inflammatory->Alternative3 Antifungal->Alternative3

Caption: Decision logic for selecting an alternative.

Synthesis of Bioactive Molecules: Naphthoic vs. Salicylic Acid Scaffolds

For drug development professionals, the choice between a naphthalene-based scaffold (from this compound) and a benzene-based scaffold (from salicylic acid derivatives) is a critical design consideration.

  • Naphthalene-based Scaffolds: The larger, more lipophilic naphthalene ring system can lead to enhanced binding with certain biological targets through increased van der Waals interactions. However, this increased lipophilicity can also impact solubility and pharmacokinetic properties.

  • Benzene-based Scaffolds (Salicylates): Salicylic acid and its derivatives are well-established pharmacophores with known anti-inflammatory, analgesic, and antifungal properties.[1][2] The smaller benzene ring generally imparts greater water solubility compared to the naphthalene system. The reactivity of the phenolic hydroxyl and carboxylic acid groups allows for diverse synthetic modifications to modulate biological activity.[6]

The selection between these scaffolds will depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.

Conclusion

While this compound is an effective coupling agent, a variety of viable alternatives exist for the synthesis of both azo dyes and biologically active molecules. Naphthol and phenol derivatives offer a range of options for tuning the color and properties of azo dyes, with some alternatives demonstrating excellent yields. For pharmaceutical applications, salicylic acid derivatives provide a well-validated and synthetically versatile scaffold. The choice of the optimal alternative will be guided by the specific requirements of the reaction, including desired product characteristics, reaction efficiency, and the intended application. Further head-to-head comparative studies under standardized conditions would be beneficial for a more precise quantitative assessment of these alternatives.

References

A Comparative Guide to Purity Validation of Methyl 2-hydroxy-1-naphthoate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Methyl 2-hydroxy-1-naphthoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity and, consequently, the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Capillary Electrophoresis (CE)—for the purity assessment of this compound. Detailed experimental protocols, comparative data, and a visual workflow are presented to assist researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most common and versatile method for the purity analysis of non-volatile and thermally stable organic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

Experimental Protocol: Reversed-Phase HPLC

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (60:40 A:B) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of this compound is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

  • Formula: % Purity = (Peak Area of Main Compound / Total Peak Area of All Peaks) x 100

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

HPLC Purity Analysis Workflow.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods like Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed for purity determination, each with its own advantages and limitations.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may sometimes be necessary to improve volatility and thermal stability, although it is often possible to analyze such compounds directly at higher temperatures.

Experimental Protocol: Gas Chromatography

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperatures:

    • Inlet: 250°C

    • Detector: 300°C

    • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection: Split mode (e.g., 50:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or acetone to a concentration of approximately 1 mg/mL.

Capillary Electrophoresis (CE)

CE separates compounds based on their charge-to-size ratio in an electric field. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. MEKC uses surfactants (micelles) to create a pseudo-stationary phase that can interact with neutral analytes, enabling their separation.

Experimental Protocol: Capillary Electrophoresis (MEKC)

  • Instrumentation: Capillary electrophoresis system with a DAD or UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM sodium tetraborate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: 254 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of about 0.1 mg/mL.

Quantitative Data Summary and Comparison

The following table summarizes the typical performance characteristics of HPLC, GC, and CE for the purity analysis of this compound. The data presented are representative and intended for comparative purposes.

ParameterHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of charged or neutral species in an electric field.
Typical Retention/Migration Time 8 - 15 minutes10 - 20 minutes5 - 10 minutes
Calculated Purity (%) > 99.5%> 99.5%> 99.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.15%
Precision (%RSD) < 1.0%< 1.5%< 2.0%
Advantages High resolution and sensitivity, suitable for non-volatile compounds, well-established and robust.High efficiency, excellent for volatile compounds, sensitive detectors (FID).Fast analysis times, low sample and solvent consumption, high separation efficiency.
Disadvantages Higher solvent consumption compared to CE, can be slower than CE.Requires volatile and thermally stable analytes (or derivatization), potential for thermal degradation.Lower concentration sensitivity than HPLC, can have lower reproducibility.

Conclusion

For the routine purity assessment of this compound, Reversed-Phase HPLC stands out as the most robust and reliable method due to its high resolving power, sensitivity, and applicability to a wide range of organic molecules without the need for derivatization.

Gas Chromatography serves as an excellent orthogonal technique, particularly for identifying and quantifying volatile impurities that may not be well-retained or resolved by HPLC. Its high sensitivity with an FID is a significant advantage for trace impurity analysis.

Capillary Electrophoresis , specifically in the MEKC mode, offers a rapid and efficient alternative with the significant benefits of minimal solvent and sample consumption. It is particularly useful as a complementary technique to confirm purity results obtained by HPLC or GC, providing a different separation selectivity.

The choice of the most suitable analytical method will ultimately depend on the specific requirements of the analysis, including the nature of expected impurities, the required level of sensitivity and precision, and available instrumentation. For comprehensive quality control, employing a primary method like HPLC and a secondary, orthogonal method like GC or CE is often the recommended approach to ensure the highest confidence in the purity of this compound.

A comparative analysis of different synthetic routes to Methyl 2-hydroxy-1-naphthoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Methodologies

Methyl 2-hydroxy-1-naphthoate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its structural motif is found in a range of biologically active compounds. The efficient and cost-effective synthesis of this molecule is, therefore, of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.

Executive Summary

This guide details two principal synthetic pathways for the preparation of this compound:

  • Route 1: The Kolbe-Schmitt Reaction followed by Fischer Esterification. This classical two-step approach begins with the carboxylation of 2-naphthol to yield 2-hydroxy-1-naphthoic acid, which is subsequently esterified.

  • Route 2: The Reimer-Tiemann Reaction followed by Oxidation and Esterification. This three-step alternative involves the formylation of 2-naphthol to produce 2-hydroxy-1-naphthaldehyde, which is then oxidized to the corresponding carboxylic acid and finally esterified.

A comprehensive comparison of these routes, based on reported experimental data, is presented to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Kolbe-Schmitt followed by EsterificationRoute 2: Reimer-Tiemann followed by Oxidation and Esterification
Starting Material 2-Naphthol2-Naphthol
Key Intermediates 2-Hydroxy-1-naphthoic acid2-Hydroxy-1-naphthaldehyde, 2-Hydroxy-1-naphthoic acid
Overall Yield GoodModerate
Number of Steps 23
Reagents & Conditions High pressure, high temperature for carboxylationMild conditions for formylation, standard oxidation and esterification
Scalability Well-established for industrial scaleGenerally suitable for lab scale; oxidation step may require optimization for large scale
Advantages Fewer steps, potentially higher overall yield.Milder initial reaction conditions, avoids high-pressure apparatus.
Disadvantages Requires specialized high-pressure equipment for the Kolbe-Schmitt reaction.More synthetic steps, potentially lower overall yield. The Reimer-Tiemann reaction can have moderate yields.

Synthetic Route 1: Kolbe-Schmitt Reaction and Fischer Esterification

This pathway represents the most direct and historically significant method for the synthesis of this compound.

G cluster_0 Route 1: Kolbe-Schmitt & Esterification 2-Naphthol 2-Naphthol 2-Hydroxy-1-naphthoic acid 2-Hydroxy-1-naphthoic acid 2-Naphthol->2-Hydroxy-1-naphthoic acid 1. KOH, Dibutyl Carbitol 2. CO2 (pressure) 3. Acidification This compound This compound 2-Hydroxy-1-naphthoic acid->this compound Methanol, H2SO4 (cat.) Reflux

Caption: Synthetic pathway for this compound via the Kolbe-Schmitt reaction and subsequent esterification.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-1-naphthoic Acid via Kolbe-Schmitt Reaction [1][2]

This procedure is adapted from a patented method for the synthesis of hydroxynaphthoic acids.

Materials:

  • 2-Naphthol

  • Dibutyl Carbitol

  • 45% Aqueous Potassium Hydroxide (KOH) solution

  • Carbon Dioxide (CO₂)

  • Sulfuric Acid (for acidification)

Procedure:

  • A mixture of 2-naphthol and dibutyl carbitol is stirred in a reaction flask equipped with a stirrer and a distillation column.

  • A 45% aqueous potassium hydroxide solution is added to the mixture at approximately 25°C to form potassium 2-naphtholate.

  • The water is removed from the mixture by distillation under reduced pressure (approximately 15 mm Hg) at a temperature of about 130-140°C.

  • The resulting substantially anhydrous mixture of potassium 2-naphtholate in dibutyl carbitol is cooled to about 100°C.

  • Carbon dioxide is then introduced into the mixture at a pressure of approximately 25 pounds per square inch while maintaining the temperature between 100°C and 110°C.

  • After the carboxylation is complete, the reaction mixture is cooled and the resulting potassium 2-hydroxy-1-naphthoate is recovered.

  • The salt is then dissolved in water and acidified with sulfuric acid to precipitate 2-hydroxy-1-naphthoic acid.

  • The precipitated acid is filtered, washed, and dried.

Quantitative Data:

ParameterValue
Yield of 2-Hydroxy-1-naphthoic acid ~90%
Reaction Time (Carboxylation) Not specified, but typically several hours
Temperature (Carboxylation) 100-110°C
Pressure (Carboxylation) ~25 psi

Step 2: Esterification of 2-Hydroxy-1-naphthoic Acid (Fischer Esterification)

Materials:

  • 2-Hydroxy-1-naphthoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-1-naphthoic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and remove the excess methanol using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Expected Quantitative Data (based on typical Fischer esterifications):

ParameterValue
Expected Yield >90%
Reaction Time 2-6 hours
Temperature Reflux (~65°C for methanol)

Synthetic Route 2: Reimer-Tiemann Reaction, Oxidation, and Esterification

This alternative pathway provides a means to synthesize this compound without the need for high-pressure equipment.

G cluster_1 Route 2: Reimer-Tiemann, Oxidation & Esterification 2-Naphthol 2-Naphthol 2-Hydroxy-1-naphthaldehyde 2-Hydroxy-1-naphthaldehyde 2-Naphthol->2-Hydroxy-1-naphthaldehyde CHCl3, NaOH Heat 2-Hydroxy-1-naphthoic acid 2-Hydroxy-1-naphthoic acid 2-Hydroxy-1-naphthaldehyde->2-Hydroxy-1-naphthoic acid Oxidizing Agent (e.g., KMnO4, H2O2) This compound This compound 2-Hydroxy-1-naphthoic acid->this compound Methanol, H2SO4 (cat.) Reflux

Caption: Synthetic pathway for this compound via the Reimer-Tiemann reaction, followed by oxidation and esterification.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-1-naphthaldehyde via Reimer-Tiemann Reaction [3][4][5]

This procedure is a well-established method for the ortho-formylation of phenols and naphthols.[3][4][5]

Materials:

  • 2-Naphthol (β-naphthol)

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl)

Procedure:

  • In a three-necked round-bottomed flask equipped with a reflux condenser, stirrer, and dropping funnel, place 2-naphthol and 95% ethanol.

  • Start the stirrer and rapidly add a solution of sodium hydroxide in water.

  • Heat the resulting solution to 70-80°C on a steam bath and begin the dropwise addition of chloroform.

  • Once the reaction begins, further heating may be unnecessary. Add the chloroform at a rate that maintains a gentle reflux.

  • After the addition of chloroform is complete, continue stirring for one hour.

  • Remove the ethanol and excess chloroform by distillation.

  • Acidify the residue with hydrochloric acid with good stirring.

  • The product, 2-hydroxy-1-naphthaldehyde, can be isolated and purified by distillation under reduced pressure and subsequent recrystallization from ethanol.

Quantitative Data:

ParameterValue
Yield of 2-Hydroxy-1-naphthaldehyde 38-48%[6]
Reaction Time ~2.5 hours
Temperature 70-80°C (initially)

Step 2: Oxidation of 2-Hydroxy-1-naphthaldehyde to 2-Hydroxy-1-naphthoic Acid

A specific, detailed protocol for the oxidation of 2-hydroxy-1-naphthaldehyde to 2-hydroxy-1-naphthoic acid with quantitative data was not found in the performed searches. However, standard oxidation methods for aldehydes can be applied. A common and effective method is the use of potassium permanganate (KMnO₄) in an alkaline solution.

General Procedure (Hypothetical):

  • Dissolve 2-hydroxy-1-naphthaldehyde in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the 2-hydroxy-1-naphthoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Expected Quantitative Data:

ParameterValue
Expected Yield Moderate to good (yields for aldehyde oxidations are typically high, but would need experimental verification for this specific substrate)

Step 3: Esterification of 2-Hydroxy-1-naphthoic Acid

The procedure for this step is identical to Step 2 of Route 1 (Fischer Esterification).

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will largely depend on the available equipment and the desired scale of the synthesis.

  • Route 1 (Kolbe-Schmitt) is a more direct, two-step process that is likely to provide a higher overall yield, making it more suitable for larger-scale industrial production. However, it necessitates the use of a high-pressure reactor.

Further optimization of the oxidation step in Route 2 could potentially improve its overall efficiency. For drug development professionals and researchers, the flexibility of the Reimer-Tiemann route might also allow for the synthesis of a wider range of substituted analogues by varying the starting naphthol. Ultimately, the selection of the synthetic route should be based on a careful consideration of these factors in the context of the specific research or production goals.

References

Unveiling the Structural Secrets of Naphthoates: A Guide to Cross-Referencing Crystallography with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's three-dimensional structure and its biological activity is paramount. This guide provides a comparative analysis of published X-ray crystallography data of naphthoates and their derivatives with relevant experimental data, offering insights into their potential as therapeutic agents.

Naphthoates, and the closely related naphthoquinones, represent a class of compounds with significant interest in drug discovery due to their diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] X-ray crystallography provides the definitive blueprint of their solid-state structure, revealing crucial information about conformation, intermolecular interactions, and packing, which can profoundly influence their physicochemical properties and biological function. By cross-referencing this structural data with experimental findings, researchers can gain a deeper understanding of structure-activity relationships (SAR), paving the way for the rational design of more potent and selective drug candidates.[3]

Comparative Analysis of Anticancer Activity

The cytotoxic effects of various naphthoquinone derivatives, which share the core naphthalene scaffold with naphthoates, have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. A lower IC50 value indicates a more potent compound.

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference
Naphthoquinone-NaphtholCompound 13HCT116 (Colon Cancer)1.18[4]
PC9 (Lung Cancer)0.57[4]
A549 (Lung Cancer)2.25[4]
Naphthoquinone SaltCompound 7bCancer Cells0.02297[5]
1,4-NaphthoquinoneCompound 14MCF-7 (Breast Cancer)15[6]
1,4-Naphthoquinone-bis-sulfideVariousUACC62 (Melanoma)6.5 - 10[7]
PC3 (Prostate Cancer)5.51 - 8.53[7]

Cross-Referencing with Crystallographic Data

Public repositories such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) are invaluable resources for accessing X-ray crystallography data.[8] For instance, the crystal structure of 1-naphthoate and 2-hydroxy-1-naphthoic acid can be retrieved from these databases, providing precise atomic coordinates, bond lengths, and angles.[8][9] While a direct one-to-one correlation in the literature for the exact compounds listed in the biological activity table with their published crystal structures can be challenging to find, the general structural features of the naphthalene core from crystallographic studies can be correlated with the biological activities of its derivatives. The planar nature of the naphthalene ring system, often with specific substituent orientations confirmed by crystallography, is a key feature for intercalation with DNA or interaction with enzyme active sites, which are common mechanisms for anticancer agents.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the literature for evaluating the anticancer activity of naphthoquinone derivatives.

Cell Viability Assay (Resazurin-based)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • Resazurin Addition: A solution of resazurin is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells reduce resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.[6]

Colony Formation Assay
  • Cell Seeding: A specific number of cancer cells (e.g., SGC-7901) are seeded in 6-well plates.

  • Compound Treatment: The cells are treated with different concentrations of the test compounds and incubated for an extended period (e.g., 14 days) to allow for colony formation.

  • Staining: The colonies are fixed with methanol and stained with crystal violet.

  • Quantification: The number of colonies is counted, and the results are expressed as a percentage of the control group.[4][10]

Visualizing Workflows and Pathways

To better understand the processes involved in the research and the biological mechanisms of action, diagrams generated using the DOT language are provided below.

experimental_workflow Experimental Workflow for Naphthoate Derivatives cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation synthesis Synthesis of Naphthoate Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Anticancer Screening (e.g., IC50) synthesis->in_vitro crystallography X-ray Crystallography purification->crystallography sar Structure-Activity Relationship (SAR) Analysis crystallography->sar Structural Insights in_vitro->sar

Caption: A diagram illustrating the general experimental workflow.

signaling_pathway Simplified Apoptosis Signaling Pathway Naphthoate Naphthoate Derivative MKK7 MKK7 Naphthoate->MKK7 inhibition Cdc25 Cdc25 Phosphatase Naphthoate->Cdc25 inhibition CellCycle Cell Cycle Progression MKK7->CellCycle Cdc25->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis arrest leads to

Caption: A diagram of a signaling pathway targeted by some naphthoquinones.[1]

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Methyl 2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of Methyl 2-hydroxy-1-naphthoate against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. The information is compiled from preclinical in vitro studies to facilitate further research and development in the field of anti-inflammatory therapeutics.

Mechanism of Action: An Overview

This compound, also known as Methyl-1-hydroxy-2-naphthoate (MHNA), has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In studies using lipopolysaccharide (LPS)-stimulated murine macrophages, MHNA was found to inhibit the production of several pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[1]

The underlying mechanism of action for MHNA involves the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, MHNA has been observed to inhibit the degradation of IκB-α and the subsequent nuclear translocation of NF-κB.[1] Furthermore, it attenuates the phosphorylation of the c-Jun N-terminal kinases (JNK) and p38 MAPK pathways.[1]

In contrast, the primary mechanism of action for traditional NSAIDs like Ibuprofen and Diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. This inhibition reduces the production of prostaglandins that mediate inflammation, pain, and fever.

This compound Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, p38) TLR4->MAPK NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, NO, IL-1β, IL-6) MAPK->Pro_inflammatory_Mediators Activation IkBa IκBα Degradation NFkB_pathway->IkBa NFkB NF-κB Translocation IkBa->NFkB NFkB->Pro_inflammatory_Mediators Activation MHNA This compound MHNA->MAPK Inhibition MHNA->IkBa Inhibition MHNA->NFkB Inhibition

Mechanism of action of this compound.

Comparative In Vitro Efficacy

The following tables summarize the available data on the anti-inflammatory effects of this compound, Ibuprofen, and Diclofenac. It is important to note that the data for this compound is qualitative, while the data for Ibuprofen and Diclofenac is quantitative (IC50 values) and derived from various studies with different experimental conditions. Therefore, a direct comparison of potency cannot be definitively made from the currently available literature.

Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-Stimulated Murine Macrophages

Inflammatory Mediator/TargetEffect of this compound
Nitric Oxide (NO) ProductionSignificantly Inhibited[1]
Interleukin-1β (IL-1β) ReleaseSignificantly Inhibited[1]
Interleukin-6 (IL-6) ReleaseSignificantly Inhibited[1]
iNOS Protein ExpressionSignificantly Inhibited[1]
COX-2 Protein ExpressionSignificantly Inhibited[1]
NF-κB ActivationInhibited[1]
JNK and p38 MAPK PhosphorylationInhibited[1]

Table 2: Comparative IC50 Values of Ibuprofen and Diclofenac on Inflammatory Markers

CompoundTargetIC50 Value (µM)Cell Type / Assay Condition
Ibuprofen COX-113Human Peripheral Monocytes
COX-2370Human Peripheral Monocytes
Nitric Oxide (NO)-Data not available in a comparable system
Diclofenac COX-10.611Human Articular Chondrocytes[2]
COX-20.63Human Articular Chondrocytes[2]
Nitric Oxide (NO)47.12 µg/mLRAW 264.7 Macrophages[3]

Disclaimer: The IC50 values for Ibuprofen and Diclofenac are sourced from different studies and are not directly comparable to the qualitative data for this compound. Further studies with side-by-side comparisons under identical experimental conditions are required for a definitive assessment of relative potency.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory activity of the compounds discussed.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time.

Cytotoxicity Assay (MTT Assay)

To determine the non-toxic concentrations of the test compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Following treatment with the test compound for 24 hours, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The medium is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as IL-1β and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To determine the protein expression of iNOS and COX-2, and the phosphorylation of MAPK pathway proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with specific primary antibodies followed by horseradish peroxidase-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow cluster_0 In Vitro Anti-inflammatory Assay cluster_1 Analysis Cell_Culture 1. Cell Culture (RAW 264.7 Macrophages) Pre_treatment 2. Pre-treatment (Test Compound) Cell_Culture->Pre_treatment Stimulation 3. Stimulation (LPS) Pre_treatment->Stimulation Cytotoxicity Cytotoxicity Assay (MTT) Pre_treatment->Cytotoxicity Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis 6. Cell Lysis Incubation->Cell_Lysis Griess_Assay Griess Assay (NO measurement) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokine measurement) Supernatant_Collection->ELISA Western_Blot Western Blot (Protein expression) Cell_Lysis->Western_Blot

General workflow for in vitro anti-inflammatory assays.

Conclusion

This compound demonstrates significant in vitro anti-inflammatory properties by inhibiting key pro-inflammatory mediators and their upstream signaling pathways, namely NF-κB and MAPK. While its mechanism of action appears distinct from traditional NSAIDs like Ibuprofen and Diclofenac, the lack of direct comparative studies with quantitative data (IC50 values) makes it difficult to ascertain its relative potency. The data presented in this guide highlights the potential of this compound as an anti-inflammatory agent and underscores the need for further research, including head-to-head comparative studies, to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 2-Hydroxy-1-Naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-hydroxy-1-naphthoate, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).

Hazard Identification:

According to safety data sheets, this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations should be conducted with the assumption that the material is hazardous.

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn when handling this compound:

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.[2]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood. For operations that may generate dust, an N95 (US) or equivalent dust mask is recommended.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2]

  • In case of eye contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[1]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention if symptoms occur.[1][2]

  • In case of ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1][2][3]

Quantitative Data Summary

The following table summarizes the key physical, chemical, and hazard information for this compound.

PropertyValue
Molecular Formula C₁₂H₁₀O₃[1][4][5]
Molecular Weight 202.21 g/mol [4][5]
Appearance Yellow Solid/Powder[1]
Melting Point 76-80 °C[6]
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[1]
Signal Word Warning[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations. This substance should be treated as hazardous waste.[1]

Step 1: Waste Classification

The first and most critical step is to classify all waste containing this compound as hazardous waste. This includes the pure chemical, solutions containing the chemical, and any materials contaminated with it (e.g., gloves, filter paper, empty containers). Do not dispose of this material down the drain or in regular solid waste containers.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste contaminated with this compound, such as unused product, contaminated gloves, and weighing papers, in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material like high-density polyethylene (HDPE) or glass that will not react with the chemical.

  • Liquid Waste: For solutions containing this compound, use a separate, compatible, and clearly labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.

Step 3: Container Labeling

Properly label all hazardous waste containers. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The appropriate hazard pictograms (e.g., GHS07 for "Warning")

  • The date when the waste was first added to the container.

Step 4: Storage

Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2][7] Keep the containers tightly closed except when adding waste.[8]

Step 5: Management of Spills

In the event of a small spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Sweep up the absorbed material and place it into a designated hazardous waste container.[1][3]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.

Step 6: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[2]

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Management A Identify Waste Containing This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Classify as Hazardous Waste B->C D Segregate Solid & Liquid Waste into Separate, Compatible Containers C->D E Properly Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date D->E F Store in a Designated, Secure, and Ventilated Area E->F G Keep Container Tightly Closed F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Waste Transferred to a Licensed Disposal Facility H->I Spill Spill Occurs Spill_Small Small Spill Spill->Spill_Small Small Spill_Large Large Spill Spill->Spill_Large Large Spill_Contain Contain with Inert Material Spill_Small->Spill_Contain Spill_Evacuate Evacuate Area Spill_Large->Spill_Evacuate Spill_Collect Collect as Hazardous Waste Spill_Contain->Spill_Collect Spill_Contact_EHS Contact EHS Immediately Spill_Evacuate->Spill_Contact_EHS

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-hydroxy-1-naphthoate. The following procedural steps and data are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word:Warning

Personal Protective Equipment (PPE)

To ensure safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and dust particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.Prevents skin irritation upon contact.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1][2] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1][2]Minimizes the risk of respiratory tract irritation from dust or aerosols.[1]
First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

AspectProcedure
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[1][3] Keep the container tightly closed when not in use.[3][4]
Spill and Disposal Plan

A clear plan for spills and waste disposal is critical for laboratory safety and environmental protection.

ProcedureAction
Spill Cleanup 1. Evacuate the area. 2. Wear appropriate PPE. 3. Sweep up the material, avoiding dust generation. 4. Place in a suitable, closed container for disposal.[2][4]
Waste Disposal Dispose of this material by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][2] All waste disposal should be in accordance with local, state, and federal regulations.

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

A 1. Preparation - Review SDS - Don appropriate PPE B 2. Handling - Work in a fume hood - Weigh and transfer chemical A->B C 3. Post-Handling - Decontaminate work area - Remove and dispose of PPE B->C E 5. Waste Disposal - Collect waste in a labeled, sealed container - Dispose of via approved chemical waste stream B->E Generate Waste F Emergency Procedure (Spill or Exposure) B->F If spill/exposure occurs D 4. Storage - Store in a cool, dry, well-ventilated area - Keep container tightly closed C->D

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.